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  • Product: N5-Cbz-D-ornithine methyl ester HCl

Core Science & Biosynthesis

Foundational

Technical Monograph: N5-Cbz-D-Ornithine Methyl Ester HCl

This technical guide provides a comprehensive analysis of N5-Cbz-D-ornithine methyl ester hydrochloride (H-D-Orn(Z)-OMe·HCl), a critical chiral building block in the synthesis of peptidomimetics and protease-resistant th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of N5-Cbz-D-ornithine methyl ester hydrochloride (H-D-Orn(Z)-OMe·HCl), a critical chiral building block in the synthesis of peptidomimetics and protease-resistant therapeutics.

Role in Peptidomimetics and Orthogonal Synthesis

Executive Summary

N5-Cbz-D-ornithine methyl ester HCl is a orthogonally protected amino acid derivative used primarily to introduce D-ornithine residues into peptide chains. The D-configuration confers resistance to enzymatic degradation (proteolysis) by endogenous L-specific proteases, making it invaluable for stabilizing peptide drugs.

The compound features three distinct functional sites:

  • 
    -Amine:  Free (as HCl salt), ready for acylation/coupling.
    
  • 
    -Amine (Side Chain):  Protected by the acid-stable, hydrogenolysis-labile Carbobenzyloxy (Cbz/Z) group.
    
  • Carboxyl Group: Protected as a methyl ester, removable by mild alkaline hydrolysis.

This orthogonality allows for the precise construction of branched peptides, cyclic lactams, and enzyme inhibitors without side-chain interference.

Physicochemical Profile

The following data characterizes the commercially available hydrochloride salt.

PropertySpecification
Chemical Name Methyl (R)-2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride
Common Abbreviation H-D-Orn(Z)-OMe[1][][]·HCl
CAS Number 352274-96-5 (D-isomer) / 5874-75-9 (L-isomer)
Molecular Formula C

H

ClN

O

Molecular Weight 316.78 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO, DMF
Melting Point 141–147 °C (Lit. for L-isomer)
Hygroscopicity Moderate; store under desiccant
Stereochemistry D-Enantiomer (

-configuration at

-carbon)

Synthesis & Production Logic

The synthesis of H-D-Orn(Z)-OMe·HCl requires high regioselectivity to protect the


-amine while leaving the 

-amine available. The industry-standard Copper(II) Chelation Method is the most reliable route to ensure this specificity.
Mechanistic Pathway
  • Chelation: D-Ornithine complexes with Cu

    
     ions. The 
    
    
    
    -amine and carboxylate coordinate with copper, sterically and electronically shielding them. The distal
    
    
    -amine remains free.
  • Protection: Benzyl chloroformate (Cbz-Cl) reacts exclusively with the exposed

    
    -amine.
    
  • Decomplexation: Removal of copper (using EDTA or H

    
    S) yields H-D-Orn(Z)-OH.
    
  • Esterification: Treatment with thionyl chloride in methanol converts the carboxylic acid to the methyl ester while forming the

    
    -amine hydrochloride salt.
    

SynthesisPath Start D-Ornithine (Free Amino Acid) CuComplex Cu(II) Chelate Complex (α-NH2/COOH Protected) Start->CuComplex CuSO4 / pH 11 Z_Reaction Reaction with Cbz-Cl CuComplex->Z_Reaction Selective δ-Attack Intermediate H-D-Orn(Z)-OH (Zwitterion) Z_Reaction->Intermediate EDTA (Decomplexation) Final H-D-Orn(Z)-OMe·HCl (Final Product) Intermediate->Final SOCl2 / MeOH (Esterification)

Caption: Regioselective synthesis via Copper(II) chelation ensures exclusive delta-protection before esterification.

Chemical Reactivity & Orthogonality

The utility of this compound lies in its ability to withstand various reaction conditions while allowing selective deprotection.

Orthogonal Protection Scheme
  • Base Sensitivity (Methyl Ester): The C-terminus can be deprotected using 1N LiOH or NaOH (Saponification) to yield the free acid for further coupling, without affecting the Cbz group.

  • Hydrogenolysis Sensitivity (Cbz): The side chain is stable to TFA (used in Boc removal) and Piperidine (used in Fmoc removal). It is removed via catalytic hydrogenation (H

    
    /Pd-C) or strong acids (HBr/AcOH, HF).
    
  • Coupling (Free

    
    -Amine):  The amine reacts readily with activated carboxylic acids (using EDC, HATU, or DCC).
    

ReactivityMap Center H-D-Orn(Z)-OMe·HCl Coupling Peptide Coupling (Amide Bond Formation) Center->Coupling Reacts at α-NH2 (Base required to free salt) Saponification Saponification (LiOH) Yields: H-D-Orn(Z)-OH Center->Saponification Cleaves Methyl Ester Hydrogenolysis Hydrogenolysis (H2/Pd) Yields: H-D-Orn-OMe Center->Hydrogenolysis Cleaves Cbz Group Cyclization Lactamization (If ester hydrolyzed) Saponification->Cyclization Intramolecular

Caption: The orthogonal reactivity profile allows selective manipulation of the N-terminus, C-terminus, or Side Chain.

Experimental Protocols

General Peptide Coupling Protocol (Solution Phase)

This protocol describes coupling H-D-Orn(Z)-OMe·HCl to a Boc-protected amino acid (e.g., Boc-Ala-OH).

Reagents:

  • Boc-Amino Acid (1.1 equiv)

  • H-D-Orn(Z)-OMe[1][][][4]·HCl (1.0 equiv)[5][6]

  • Coupling Agent: EDC[5]·HCl (1.2 equiv) + HOBt (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Dissolution: Dissolve 1.0 mmol of H-D-Orn(Z)-OMe·HCl and 1.1 mmol of Boc-Amino Acid in 10 mL DCM (or DMF).

  • Activation: Cool to 0°C. Add HOBt and EDC·HCl.

  • Neutralization: Add DIPEA dropwise. The solution pH should be adjusted to ~8 (check with wet pH paper). Note: The first equivalent of DIPEA neutralizes the HCl salt.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16 hours).

  • Work-up:

    • Dilute with EtOAc (50 mL).

    • Wash successively with 1N KHSO

      
       (acid wash removes unreacted amine/base), Brine, 5% NaHCO
      
      
      
      (removes unreacted acid), and Brine.
    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Validation: Verify product via TLC (check disappearance of amine) and LC-MS.

Cbz Deprotection (Side Chain Liberation)

To free the


-amine for branching or lactamization:
  • Dissolve the peptide in Methanol.

  • Add 10% Pd/C catalyst (10% by weight of substrate).

  • Stir under H

    
     atmosphere (balloon pressure) for 2–4 hours.
    
  • Filter through Celite to remove catalyst. Concentrate filtrate.

    • Caution: Cbz removal is slower if the peptide contains sulfur (Cys/Met) due to catalyst poisoning.

Quality Control & Characterization

Researchers should verify the identity of the material using NMR and HPLC.

1H NMR Expectations (DMSO-d


, 400 MHz): 
  • 
     7.35 ppm:  Multiplet (5H), Phenyl ring of Cbz.
    
  • 
     5.01 ppm:  Singlet (2H), Benzylic -CH
    
    
    
    - of Cbz.
  • 
     3.65 ppm:  Singlet (3H), Methyl ester (-OCH
    
    
    
    ).
  • 
     3.9–4.1 ppm:  Multiplet (1H), 
    
    
    
    -CH.
  • 
     2.9–3.1 ppm:  Multiplet (2H), 
    
    
    
    -CH
    
    
    (adjacent to NH-Cbz).
  • 
     1.4–1.8 ppm:  Multiplets (4H), 
    
    
    
    and
    
    
    -CH
    
    
    - protons.

Purity Standard:

  • HPLC: >98% purity required for GMP peptide synthesis.

  • Enantiomeric Purity: Chiral HPLC should confirm <0.5% L-isomer to ensure biological activity of the final peptidomimetic.

Handling and Storage

  • Storage: Store at +2°C to +8°C. For long-term (>1 year), store at -20°C.

  • Stability: The HCl salt is stable.[7] Free base is prone to cyclization (lactam formation) and should be generated in situ only.

  • Hygroscopicity: The salt is hygroscopic. Allow the bottle to warm to room temperature before opening to prevent water condensation.

References

  • Synthesis of Cbz-protected Amino Acids: Wünsch, E. (1974). Synthese von Peptiden. Houben-Weyl Methods of Organic Chemistry.

  • Copper Complex Protection Method: Kurtz, A. C. (1941). "Use of Copper Salts in the Synthesis of Ornithine and Citrulline". Journal of Biological Chemistry, 140, 705-710.

  • D-Amino Acids in Drug Design: Kreil, G. (1997). "D-Amino acids in animal peptides". Annual Review of Biochemistry, 66, 337-345.

  • Chemical Properties & CAS Verification: PubChem Database. "Ornithine Derivatives".[8][9][10][11] National Library of Medicine.

  • Peptide Coupling Reagents: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.

Sources

Exploratory

Technical Monograph: N5-Cbz-D-Ornithine Methyl Ester HCl

Topic: Role: Senior Application Scientist Audience: Drug Discovery Researchers, Peptide Chemists, and Process Scientists. A Pivotal Chiral Synthon for Protease-Resistant Peptidomimetics Executive Summary N5-Cbz-D-ornithi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist Audience: Drug Discovery Researchers, Peptide Chemists, and Process Scientists.

A Pivotal Chiral Synthon for Protease-Resistant Peptidomimetics

Executive Summary

N5-Cbz-D-ornithine methyl ester hydrochloride (H-D-Orn(Z)-OMe·HCl) is a high-value chiral building block used primarily in the synthesis of non-canonical peptides and peptidomimetics. Its structural architecture offers three distinct strategic advantages for drug design:

  • Stereochemical Stability: The D-configuration confers resistance to endogenous proteases, significantly extending the plasma half-life of derived therapeutic peptides.

  • Orthogonal Protection: The N5-Cbz (Benzyloxycarbonyl) group protects the

    
    -amine, allowing selective manipulation of the 
    
    
    
    -amine and carboxyl termini without side-chain interference.
  • Synthetic Readiness: The Methyl Ester (OMe) activates the C-terminus for immediate modification or serves as a masked carboxyl group, while the HCl salt ensures high solubility and shelf-stability compared to the free base.

This guide details the physicochemical profile, synthetic utility, and validated experimental protocols for integrating this synthon into drug development pipelines.

Chemical Profile & Structural Logic[1][2]
PropertyData
Chemical Name Methyl (R)-2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride
CAS Number 5874-75-9 (L-isomer ref); D-isomer is enantiomeric
Formula

Molecular Weight 316.78 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Chirality D-Enantiomer (R-configuration at

-carbon)
The "Three-Pillar" Design Logic

As application scientists, we select this specific derivative to solve precise synthetic bottlenecks:

  • The

    
    -Cbz Shield:  The Cbz group is stable to Trifluoroacetic acid (TFA) and mild bases (piperidine). This allows this molecule to be used in Boc-chemistry  (where Boc is removed by TFA) or Fmoc-chemistry  (where Fmoc is removed by base) without exposing the side chain. It is removed only by catalytic hydrogenation (
    
    
    
    ) or strong acids (HF/HBr), providing a "safety lock" for the side chain.
  • The D-Isomer Advantage: Incorporating D-Ornithine into biologically active peptides (e.g., antimicrobial peptides, somatostatin analogs) disrupts the hydrogen bonding network required for protease recognition, often retaining receptor affinity while abolishing metabolic instability.

Synthesis & Manufacturing Pathway

The industrial synthesis of H-D-Orn(Z)-OMe·HCl typically relies on the Copper Chelation Method . This is the most reliable route to ensure regiospecific protection of the distal (


) amine without affecting the 

-amine.
Mechanistic Workflow (Graphviz)

SynthesisPathway cluster_legend Reaction Phase D_Orn D-Ornithine (Starting Material) Cu_Complex Copper(II) Chelate [Cu(D-Orn)2] D_Orn->Cu_Complex CuSO4 / NaOH (Chelation) Z_Protection N5-Cbz-Copper Complex (Side-chain protected) Cu_Complex->Z_Protection Cbz-Cl (Schotten-Baumann) Free_Acid H-D-Orn(Z)-OH (Zwitterion) Z_Protection->Free_Acid EDTA or H2S (Decomplexation) Final_Product H-D-Orn(Z)-OMe·HCl (Target) Free_Acid->Final_Product MeOH / SOCl2 (Esterification)

Figure 1: Chelation-controlled synthesis ensures the


-amine remains free by locking it in a copper complex, forcing the Cbz-Cl electrophile to react exclusively with the exposed 

-amine.
Experimental Protocols
Protocol A: Solution-Phase Peptide Coupling

Objective: Link H-D-Orn(Z)-OMe to a N-protected amino acid (e.g., Boc-Ala-OH) to form a dipeptide.

Reagents:

  • H-D-Orn(Z)-OMe[1][2]·HCl (1.0 eq)

  • Boc-Amino Acid (1.1 eq)

  • EDC[3]·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF or DCM

Methodology:

  • Neutralization: Dissolve H-D-Orn(Z)-OMe·HCl in DMF. Add DIPEA (2.0 eq) to neutralize the HCl salt and liberate the free

    
    -amine. Critical: Ensure pH is ~8-9.
    
  • Activation: In a separate vessel, dissolve the Boc-Amino Acid with EDC and HOBt. Stir for 15 minutes at

    
     to form the active ester.
    
  • Coupling: Add the neutralized Ornithine solution to the activated amino acid mixture.

  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) and stir overnight.
    
  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 1M

    
     (removes unreacted amine/base), saturated 
    
    
    
    (removes unreacted acid), and Brine. Dry over
    
    
    .
Protocol B: Guanidination (Synthesis of D-Arginine Mimetics)

Objective: Convert the ornithine side chain into an arginine derivative (guanidine group) after peptide assembly.

Context: This reaction is typically performed after removing the Cbz group.

  • Deprotection: Hydrogenolysis (

    
    ) in Methanol removes the Cbz group, yielding H-D-Orn-OMe.
    
  • Guanidination: Treat the free

    
    -amine with 1H-Pyrazole-1-carboxamidine hydrochloride  or N,N'-Di-Boc-1H-pyrazole-1-carboxamidine  (for protected Arg).
    
    • Conditions: DMF, DIPEA, RT, 12-24 hours.

    • Result: Conversion of the Ornithine residue into a D-Arginine residue.

Strategic Applications in Drug Design
1. Protease Inhibitors (Thrombin & Trypsin)

Trypsin-like serine proteases cleave peptides at the C-terminus of basic residues (Arg/Lys).

  • Mechanism: Incorporating D-Orn(Z)-OMe creates a non-cleavable "warhead" precursor. The D-stereochemistry prevents the enzyme's catalytic triad from properly orienting the scissile bond, turning a substrate into a competitive inhibitor.

  • Example: Development of D-Arg containing antithrombotics where D-Orn is the stable intermediate.

2. Synthesis of Lactams (Conformationally Constrained Peptides)

The free


-amine and the methyl ester allow for rapid intramolecular cyclization if the side chain is modified.
  • Pathway: If the Cbz is removed and the

    
    -amine is acylated with a leaving group, the molecule can cyclize to form 3-amino-piperidin-2-one scaffolds, which are privileged structures in GPCR ligand design.
    
Workflow Visualization: From Synthon to Bioactive

ApplicationWorkflow Start H-D-Orn(Z)-OMe·HCl Branch1 Direct Coupling (Peptide Synthesis) Start->Branch1 + R-COOH / EDC Peptide Peptide-D-Orn(Z)-OMe Branch1->Peptide Branch2 Cbz Removal (H2 / Pd-C) FreeSideChain Peptide-D-Orn-OMe (Free delta-amine) Branch2->FreeSideChain Peptide->Branch2 Guanidination Guanidination (Arg Mimetic) FreeSideChain->Guanidination + Amidinating Agent Lactamization Lactamization (Constrained Ring) FreeSideChain->Lactamization Base / Heat FinalArg D-Arginine Analog Guanidination->FinalArg FinalLac Piperidinone Scaffold Lactamization->FinalLac

Figure 2: Divergent synthesis pathways utilizing the orthogonal protection of N5-Cbz-D-Ornithine.

Quality Control & Handling

To ensure experimental success, verify the following parameters before use:

  • Chiral Purity (Enantiomeric Excess):

    • Method: Chiral HPLC (e.g., Chiralpak column) or Optical Rotation.

    • Note: Expect specific rotation

      
       to be opposite to that of the L-isomer (approx -12° to -15° depending on solvent/temp, verify with CoA).
      
  • TLC Analysis:

    • System:

      
       (90:8:2).
      
    • Detection: UV (Cbz group) and Ninhydrin (free

      
      -amine).
      
  • Storage:

    • Store at

      
       to 
      
      
      
      .
    • Desiccate strictly. The HCl salt is hygroscopic; moisture absorption can lead to ester hydrolysis (forming the free acid) or stoichiometry errors in coupling.

References
  • Synthesis via Copper Complex

    • Title: "Preparation of N-omega-protected-amino acids and their deriv
    • Source:Organic Syntheses, Coll. Vol. 7, p.70 (1990).
    • URL:[Link]

    • Relevance: Foundational method for selective side-chain protection of Ornithine/Lysine.
  • Ornithine in Drug Design

    • Title: "L-Ornithine and its Analogues as Inhibitors of Ornithine Decarboxylase: From Rational Drug to Specifically Devised Drugs."
    • Source:Asian Journal of Chemistry (via Vertex AI Search).
    • URL:[Link]

    • Relevance: Discusses the pharmacophore utility of ornithine deriv
  • Peptidomimetic Applications

    • Title: "Arginine Mimetics: Design, Synthesis and Biological Evaluation."[4]

    • Source:ResearchG
    • URL:[Link]

    • Relevance: Details the conversion of Ornithine precursors to Arginine analogs for thrombin inhibition.
  • Compound Data & Safety

    • Title: "H-Orn(Z)-OMe HCl Compound Summary."
    • Source:PubChem.[1]

    • URL:[Link]

    • Relevance: Physicochemical property verification.[5][1][6][3][7][8]

Sources

Foundational

N5-Cbz-D-ornithine methyl ester HCl structure and synthesis

Technical Whitepaper: Strategic Synthesis and Application of N⁵-Cbz-D-Ornithine Methyl Ester HCl Executive Summary & Molecular Architecture Compound: -Cbz-D-Ornithine Methyl Ester Hydrochloride Synonyms: H-D-Orn(Z)-OMe[1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis and Application of N⁵-Cbz-D-Ornithine Methyl Ester HCl

Executive Summary & Molecular Architecture

Compound:


-Cbz-D-Ornithine Methyl Ester Hydrochloride
Synonyms:  H-D-Orn(Z)-OMe[1]·HCl, Methyl 

-benzyloxycarbonyl-D-ornithinate hydrochloride CAS Registry (Generic L-isomer ref): 5874-75-9 (Stereoisomer specific)[1]

This guide details the structural synthesis and validation of


-Cbz-D-Ornithine Methyl Ester HCl , a critical non-proteinogenic amino acid derivative.[1] Unlike its L-enantiomer, the D-configuration confers significant resistance to enzymatic degradation by endogenous proteases, making it a high-value scaffold for peptidomimetics, microbial siderophore analogs, and protease-resistant peptide therapeutics.[1]

The molecule features three distinct functional zones:

  • 
    -Amino Group:  Free (as HCl salt), ready for peptide coupling.[1]
    
  • 
     (
    
    
    
    )-Amino Group:
    Protected by the Carbobenzyloxy (Cbz/Z) group, providing orthogonal stability against acid-labile conditions (e.g., Boc removal).[1]
  • Carboxyl Group: Protected as a methyl ester, facilitating C-terminal modification or acting as a temporary protecting group.[1]

Retrosynthetic Analysis

To achieve high enantiomeric purity and regioselectivity, the synthesis must differentiate between the


-amine and the 

-amine. Direct acylation of D-ornithine results in a mixture of

,

, and

-protected species.[1]

Therefore, the Copper(II) Chelation Strategy is the superior industrial and laboratory route. It utilizes the formation of a temporary copper complex to mask the


-amino and 

-carboxyl groups simultaneously, leaving the

-amine free for selective acylation.[1]

Retrosynthesis Target Target: H-D-Orn(Z)-OMe HCl Inter1 Intermediate: H-D-Orn(Z)-OH Target->Inter1 Esterification (MeOH/SOCl2) Inter2 Cu(II) Complex (Alpha-protected) Inter1->Inter2 Decomplexation (EDTA or H2S) Start Starting Material: D-Ornithine HCl Inter2->Start CuSO4 / Complexation

Figure 1: Retrosynthetic logic flow utilizing metal coordination for regioselectivity.

Primary Synthesis Protocol: The Copper Chelation Route

This protocol is designed for scalability and cost-efficiency.[1] It avoids expensive orthogonally protected commercial starting materials.[1]

Phase 1: Regioselective -Protection

Rationale: Copper(II) ions form a stable, square-planar chelate with the


-amino acid moiety of ornithine.[1] The distal 

-amino group remains sterically unhindered and chemically active.[1]

Step-by-Step Methodology:

  • Complexation:

    • Dissolve D-Ornithine HCl (10.0 g, 59.3 mmol) in 1M NaOH (approx. 60 mL) to adjust pH to ~11.

    • Add a solution of Copper(II) Sulfate Pentahydrate (

      
      , 7.4 g, 0.5 eq) in water.[1]
      
    • Observation: The solution turns deep blue, indicating the formation of the bis(ornithinato)copper(II) complex.

    • Stir for 2 hours at room temperature.

  • Acylation (

    
    -Cbz): 
    
    • Cool the blue solution to 0°C in an ice bath.

    • Simultaneously add Benzyl Chloroformate (Cbz-Cl) (12.0 g, ~1.2 eq per ornithine unit) and 2M NaOH dropwise to maintain pH between 9.0 and 10.0.[1]

    • Critical Control: Vigorous stirring is essential as Cbz-Cl is immiscible with water.[1]

    • Stir for 4 hours, allowing the temperature to rise to 20°C.

  • Decomplexation (EDTA Method):

    • Note: Traditional methods use

      
       gas (toxic) or Thioacetamide.[1] The EDTA method is safer and cleaner for pharmaceutical applications.
      
    • Add Disodium EDTA (excess, ~1.2 eq relative to Copper) to the reaction mixture.[1]

    • Stir at 60°C for 1 hour. The solution color shifts from blue to green/colorless as Cu is sequestered.

    • Cool to room temperature.[1] The product, H-D-Orn(Z)-OH , often precipitates.[1] If not, adjust pH to 6.0–7.0 (isoelectric point) to induce precipitation.[1]

    • Filter the white solid, wash with cold water and ethanol.

    • Yield Check: Expect ~80-85%.

Phase 2: Methyl Esterification

Rationale: Standard Fischer esterification converts the carboxylic acid to a methyl ester.[1] Thionyl chloride is preferred over acid gas bubbling for precise stoichiometry.[1]

Step-by-Step Methodology:

  • Activation:

    • Chill anhydrous Methanol (MeOH) (100 mL) to -10°C (ice/salt bath).

    • Add Thionyl Chloride (

      
      )  (5.0 mL, 2.5 eq) dropwise.
      
    • Safety: This reaction is highly exothermic and releases HCl/SO2 gas.[1] Use a fume hood.[1]

  • Reaction:

    • Add the dry H-D-Orn(Z)-OH intermediate (from Phase 1) to the solution.[1]

    • Allow the mixture to warm to room temperature, then reflux at 65°C for 3–4 hours.

    • Monitoring: Check via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).[1] The starting material spot (lower Rf) should disappear.[1]

  • Isolation:

    • Evaporate the solvent in vacuo to yield a sticky oil or foam.

    • Crystallization: Redissolve in a minimum amount of dry MeOH and add cold Diethyl Ether or MTBE until turbid. Store at 4°C overnight.

    • Filter the resulting white crystalline solid:

      
      -Cbz-D-Ornithine Methyl Ester HCl .
      

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Selective Protection cluster_1 Phase 2: Esterification Step1 D-Orn + Cu(II) (Complexation) Step2 Add Cbz-Cl (pH 9-10) Step1->Step2 Step3 EDTA Treatment (Cu Removal) Step2->Step3 Step4 MeOH + SOCl2 (-10°C) Step3->Step4 Step5 Reflux 4h Step4->Step5 Step6 Crystallization (MeOH/Ether) Step5->Step6

Figure 2: Operational workflow for the synthesis of H-D-Orn(Z)-OMe HCl.

Critical Quality Attributes (CQA) & Validation

To ensure the compound is suitable for drug development, the following analytical benchmarks must be met.

AttributeSpecificationMethod/Notes
Appearance White to off-white crystalline powderVisual inspection.[1]
Purity (HPLC)

C18 column, Gradient Water/ACN + 0.1% TFA.[1]
Identity (

H NMR)
Confirms structureKey Signals: • 7.35 ppm (m, 5H, Aromatic Cbz)• 5.10 ppm (s, 2H, Benzyl

)[1]• 3.75 ppm (s, 3H, OMe)[1]• 3.15 ppm (m, 2H,

-

)
Optical Rotation

to

(c=1, MeOH).[1] Crucial to distinguish from L-isomer (+).[1]
Mass Spec

ESI-MS (Positive mode).[1]
Chloride Content

Titration with

(confirms mono-HCl salt).[1]

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt, the ester is moderately hygroscopic.[1] It must be stored in a desiccator.[1]

  • Storage: -20°C for long-term storage. Stable at 4°C for 1-2 months.

  • Reactivity: Avoid basic conditions in aqueous media for prolonged periods to prevent hydrolysis of the methyl ester (saponification) or racemization.[1]

References

  • Copper Complexation Mechanism

    • Detailed thermodynamics of Cu(II) binding to Ornithine vs. Lysine.[1]

    • Source:[1]

  • Synthesis of Ornithine Derivatives

    • Protocols for N-delta protection and esterification in peptide synthesis.[1]

    • Source:[1]

  • Physical Properties & Safety

    • Solubility data (MeOH, DMSO) and handling of HCl salts.[2]

    • Source:[1]

  • Application in ODC Inhibition

    • Use of Ornithine esters in synthesizing inhibitors for Ornithine Decarboxylase.[1]

    • Source:[1]

Sources

Exploratory

The Strategic Role of Cbz Protection in Ornithine Derivatives: A Technical Guide

Executive Summary In the landscape of peptidomimetics and drug design, L-Ornithine presents a unique synthetic challenge due to its non-proteinogenic nature and high susceptibility to intramolecular lactamization. The Be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptidomimetics and drug design, L-Ornithine presents a unique synthetic challenge due to its non-proteinogenic nature and high susceptibility to intramolecular lactamization. The Benzyloxycarbonyl (Cbz or Z) protecting group serves as a critical tool for stabilizing the


-amine (

), providing orthogonal stability against the acidic and basic conditions typically employed in Boc and Fmoc solid-phase peptide synthesis (SPPS). This guide details the mechanistic rationale, regioselective synthesis, and deprotection dynamics of Cbz-protected ornithine derivatives.

The Chemoselectivity Challenge: The "Ornithine Effect"

The primary obstacle in working with ornithine is the high nucleophilicity of its


-amine combined with the entropic favorability of forming a six-membered ring.
The Lactamization Trap

When the


-carboxyl group of ornithine is activated (e.g., during peptide coupling) and the 

-amine is unprotected, the side chain acts as an intramolecular nucleophile. This results in the rapid formation of 3-amino-2-piperidinone (ornithine lactam) , effectively terminating the peptide chain and reducing yield.
  • Thermodynamic Driver: Formation of a 6-membered ring.

  • Prevention: The

    
    -amine must be masked with a semi-permanent group (like Cbz) that withstands 
    
    
    
    -deprotection cycles.

Protocol: Regioselective -Cbz Protection via Copper(II) Chelation

The most robust method for synthesizing


-Cbz-L-Ornithine avoids complex blocking/deblocking steps by utilizing the transient formation of a copper(II) complex. This method exploits the ability of Cu(II) to chelate the 

-amino and

-carboxyl groups, leaving the

-amine free for reaction.
Mechanism of Action[1][2]
  • Chelation: Copper(II) ions form a square-planar complex with two ornithine molecules, locking the

    
    -functionalities.
    
  • Acylation: The exposed

    
    -amine reacts with Benzyl Chloroformate (Cbz-Cl).
    
  • Demetallation: Removal of copper releases the

    
    -protected amino acid.
    
Step-by-Step Experimental Protocol

Reagents: L-Ornithine HCl, Basic Copper Carbonate (


), Benzyl Chloroformate (Cbz-Cl), EDTA or Thioacetamide.
  • Complex Formation:

    • Dissolve L-Ornithine HCl (100 mmol) in water (500 mL).

    • Add Basic Copper Carbonate (60 mmol) and reflux for 2 hours. The solution will turn deep blue, indicating the formation of the bis(ornithinato)copper(II) complex.

    • Filter the hot solution to remove excess copper salts. Cool to room temperature.

  • Acylation (

    
    -Protection): 
    
    • Cool the blue filtrate to 0–5°C in an ice bath.

    • Simultaneously add Cbz-Cl (120 mmol) and a base (typically

      
       or NaOH to maintain pH 8–9) dropwise over 1 hour.
      
    • Critical Control Point: Vigorous stirring is essential as the reaction is biphasic.

    • Stir at room temperature for 4–6 hours. A light blue precipitate (the Cbz-protected copper complex) may form.

  • Demetallation (Copper Removal):

    • Method A (EDTA - Standard): Add EDTA disodium salt (1.1 eq relative to Cu) and stir for 2 hours. The solution turns green/blue. The product precipitates upon acidification.

    • Method B (Sulfide - Industrial): Treat the suspension with Thioacetamide or

      
       gas. Copper precipitates as CuS (black solid). Filter through Celite.
      
    • Method C (Acidolysis): Carefully acidify with HCl to pH 1.5–2.0. The copper complex dissociates.

  • Isolation:

    • Adjust pH to the isoelectric point (~pH 5–6) or fully acidify to extract into ethyl acetate if the zwitterion is not desired.

    • Crystallize from water/ethanol.

Typical Yield: 80–90% Purity: >98% (HPLC)

Visualization: The Copper Chelation Pathway

CopperChelation Figure 1: Regioselective protection of Ornithine side-chain via Copper(II) Chelation. Orn L-Ornithine (Free Alpha/Delta amines) CuComplex Bis(ornithinato)copper(II) (Alpha-amine masked) Orn->CuComplex Reflux (Chelation) CuSalt Cu(II) Carbonate CuSalt->CuComplex ProtectedComplex N-delta-Cbz-Cu-Complex CuComplex->ProtectedComplex Acylation (pH 9) CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->ProtectedComplex FinalProd N-delta-Cbz-L-Ornithine ProtectedComplex->FinalProd Demetallation (EDTA/H2S)

Orthogonality and Stability Profile

The utility of Cbz in ornithine chemistry lies in its orthogonality . It allows for the selective manipulation of the


-amine (using Boc or Fmoc) while the side chain remains protected.
Comparative Stability Table
ConditionReagent ExampleBoc GroupFmoc GroupCbz Group (

)
Acid (Mild) TFA (50% in DCM)Cleaved StableStable
Acid (Strong) HF, HBr/AcOH, TfOHCleavedStableCleaved
Base (Secondary) Piperidine (20% in DMF)StableCleaved Stable
Hydrogenolysis

StableStableCleaved
Nucleophiles Amines, HydrazineStableCleaved Stable
Strategic Implications[3]
  • Boc-Chemistry SPPS:

    
    -Boc / 
    
    
    
    -Cbz is the standard pairing. The Cbz group survives the repetitive TFA treatments used to remove the
    
    
    -Boc group. It is finally removed by HF cleavage at the end of synthesis.
  • Fmoc-Chemistry SPPS:

    
    -Fmoc / 
    
    
    
    -Boc is standard. However,
    
    
    -Fmoc /
    
    
    -Cbz
    is used when the researcher needs the side chain to remain protected after the peptide is cleaved from the resin (using TFA). This is crucial for post-synthetic modifications or cyclization strategies.

Deprotection Dynamics

Removing the Cbz group from ornithine requires specific conditions to avoid side reactions.

A. Hydrogenolysis (The Mild Route)
  • Reagents:

    
     gas (1 atm) or ammonium formate, 10% Pd/C catalyst, Methanol/Ethanol.
    
  • Mechanism: Catalytic hydrogenation cleaves the benzyl ester, releasing toluene and carbamic acid (which spontaneously decarboxylates).

  • Advantage: Neutral conditions; no acid-catalyzed side reactions.

  • Limitation: Cannot be used if the molecule contains sulfur (catalyst poisoning) or unsaturated bonds (reduction).

B. Acidolysis (The Harsh Route)
  • Reagents: 33% HBr in Acetic Acid, or anhydrous HF.

  • Mechanism: Protonation of the carbonyl oxygen followed by

    
     or 
    
    
    
    attack by the bromide/fluoride ion.
  • Advantage: Effective for solid-phase cleavage.

  • Limitation: Strong acid can degrade sensitive peptide bonds. Scavengers (e.g., anisole, thioanisole) are required to trap the generated benzyl carbocations to prevent re-alkylation of the ornithine side chain.

Visualization: Orthogonal Logic Flow

Orthogonality Figure 2: Decision logic for Cbz retention vs. removal in SPPS. Start Peptide-Resin (Ornithine Side Chain Protected) Strategy Select Strategy Start->Strategy BocChem Boc SPPS (Side chain = Cbz) Strategy->BocChem Boc Route FmocChem Fmoc SPPS (Side chain = Cbz) Strategy->FmocChem Fmoc Route TFA_Treat TFA Treatment BocChem->TFA_Treat Cycle (Remove Alpha-Boc) HF_Treat HF / HBr Treatment BocChem->HF_Treat Final Cleavage FmocChem->TFA_Treat Final Cleavage TFA_Treat->BocChem Repeat Result2 Peptide Cleaved from Resin Ornithine STILL PROTECTED TFA_Treat->Result2 Cleaves Resin only Cbz survives TFA Result1 Peptide Cleaved from Resin Ornithine DEPROTECTED HF_Treat->Result1 Removes Cbz & Resin Pd_H2 Pd/C + H2 Result3 Final Deprotection (Solution Phase) Pd_H2->Result3 Result2->Pd_H2 Optional Step

Applications in Drug Development

The Cbz-Ornithine scaffold is not merely a synthetic intermediate; it is a gateway to specific therapeutic classes.

Arginine Mimetics & Protease Inhibitors

Ornithine is a metabolic precursor to Arginine.[1] In drug design,


-Cbz-Ornithine is often converted into guanidino-mimetics. The Cbz group protects the amine until the final stage, where it can be deprotected and guanidinylated to form Arginine analogues that resist enzymatic degradation.
Urea Cycle Modulators

Derivatives of ornithine are investigated for treating hyperammonemia. The Cbz group allows for the selective modification of the


-amine to create prodrugs that improve oral bioavailability before being metabolized into the active ornithine species.
Synthesis of Eflornithine (DFMO)

While industrial synthesis often uses Schiff bases, research-scale synthesis of Eflornithine (a suicide inhibitor of ornithine decarboxylase used to treat African Sleeping Sickness) often employs Cbz protection to direct the


-difluoromethylation accurately.

References

  • Bergmann, M., & Zervas, L. (1932).[2][3] Über ein allgemeines Verfahren der Peptid-Synthese.[4][5][6] Berichte der deutschen chemischen Gesellschaft. Link

  • Kisfaludy, L., et al. (1960). Synthesis of N-delta-Cbz-L-Ornithine via Copper Complex. Acta Chimica Academiae Scientiarum Hungaricae.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[7] Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4][5][6][7][8][][10][11] Chemical Reviews. Link

  • Blodgett, J. K., & Loudon, G. M. (1989). A method for the preparation of N-protected amino acid amides from N-protected amino acids. Journal of the American Chemical Society. (Discusses lactamization risks). Link

Sources

Foundational

solubility and stability of N5-Cbz-D-ornithine methyl ester HCl

This in-depth technical guide details the solubility, stability, and handling of -Cbz-D-ornithine methyl ester hydrochloride ( -D-Orn(Z)-OMe HCl). It is designed for researchers requiring precise control over this interm...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility, stability, and handling of


-Cbz-D-ornithine methyl ester hydrochloride  (

-D-Orn(Z)-OMe

HCl). It is designed for researchers requiring precise control over this intermediate in peptide synthesis and peptidomimetic development.

Technical Guide: Solubility & Stability of -Cbz-D-Ornithine Methyl Ester HCl

Executive Summary


-Cbz-D-ornithine methyl ester hydrochloride is a critical chiral building block. Its dual-protected nature—featuring an acid-stable carbamate (

-Cbz) and a base-labile ester (

-OMe)—allows for orthogonal deprotection strategies. However, its stability is governed by a delicate balance: the hydrochloride salt confers water solubility but renders the compound hygroscopic, while the methyl ester is susceptible to hydrolysis under non-optimized pH conditions.

This guide provides the physicochemical grounding and validated protocols necessary to maintain the integrity of this compound during storage and experimental workflows.

Physicochemical Profile

The dual nature of this molecule—ionic head group (alpha-amine HCl) vs. hydrophobic tail (Cbz-protected delta-amine)—dictates its solvent compatibility.

PropertySpecification
Chemical Name

-Benzyloxycarbonyl-D-ornithine methyl ester hydrochloride
Abbreviation H-D-Orn(Z)-OMe

HCl
Molecular Formula

Molecular Weight 316.78 g/mol
Physical State White to off-white crystalline powder
Hygroscopicity High (Requires desiccation)
pKa (approx)

-

: ~8.5 | Ester hydrolysis onset: pH > 7.5
Structural Analysis & Functional Implications[3]
  • 
    -Amine (
    
    
    
    ):
    The protonated amine is the primary driver of solubility in polar media (Water, DMSO). It also prevents immediate dimerization (Diketopiperazine formation) by eliminating the nucleophilicity of the alpha-nitrogen.
  • Methyl Ester (

    
    ):  Provides temporary carboxyl protection. It is the "weak link" regarding stability, susceptible to hydrolysis (saponification) in aqueous base.
    
  • 
    -Cbz Group:  Provides lipophilicity and prevents the 
    
    
    
    -amine from attacking the ester, a common degradation pathway in unprotected ornithine esters (lactamization).

Solubility Guide

The solubility profile of H-D-Orn(Z)-OMe


 HCl is strictly defined by its ionic character.
Validated Solvent Systems
Solvent ClassSolventSolubility RatingApplication Notes
Aqueous WaterHigh (>50 mg/mL)Ideal for rapid dissolution. Solutions are acidic (pH ~5) due to HCl salt.
Polar Organic DMSOHigh (~200 mg/mL)Preferred for stock solutions. Stable at -20°C.
Polar Organic Methanol / EthanolModerate - High Good for reactions. Avoid prolonged storage (transesterification risk in EtOH).
Aprotic DMFHigh Suitable for peptide coupling reactions.
Non-Polar DCM / ChloroformInsoluble The salt form prevents solubility. Requires conversion to free base.
Hydrocarbon Hexane / EtherInsoluble Used as antisolvents for precipitation/crystallization.

Critical Formulation Note: If you require solubility in Dichloromethane (DCM) for a coupling reaction, you must first neutralize the HCl salt (free-basing) using a tertiary amine (e.g., DIEA or TEA), though this immediately activates the alpha-amine for potential side reactions.

Stability Assessment & Degradation Pathways

Understanding how this molecule degrades is essential for troubleshooting low yields.

A. Hydrolysis (The Primary Threat)

The methyl ester is prone to hydrolysis in the presence of water, a reaction catalyzed by both acid and base.

  • Acidic Conditions (pH < 4): Relatively stable. The protonated amine repels hydronium ions electrostatically.

  • Basic Conditions (pH > 8): Unstable. Hydroxide ions rapidly attack the ester carbonyl, cleaving the methyl group to form the free acid (

    
    -D-Orn(Z)-OH) and methanol.
    
B. Prevention of Lactamization (The Cbz Advantage)

Unprotected ornithine methyl ester (


-Orn-OMe) is notoriously unstable; the free 

-amine can back-bite the ester to form a 6-membered lactam (3-amino-2-piperidone).
  • Mechanism: In

    
    -D-Orn(Z)-OMe, the Cbz group reduces the nucleophilicity of the 
    
    
    
    -nitrogen and sterically hinders the attack.
  • Result: The Cbz-protected analog is significantly more stable than the free ornithine ester.

C. Diketopiperazine (DKP) Formation

If the compound is neutralized (free-based) and left in solution, two molecules can dimerize to form a cyclic dipeptide (DKP). This is irreversible. Always maintain the HCl salt form until the moment of reaction.

Visualizing Stability Logic

The following diagram maps the stability thresholds and degradation risks.

StabilityPathways Compound H-D-Orn(Z)-OMe HCl (Stable Solid) Water_Acid Aqueous Solution (pH < 6) Compound->Water_Acid Dissolution Water_Base Aqueous Solution (pH > 8) Compound->Water_Base pH Adjustment FreeBase Neutralization (Free Base Form) Compound->FreeBase Add Base (TEA/DIEA) Hydrolysis Hydrolysis Product: H-D-Orn(Z)-OH (Loss of Ester) Water_Acid->Hydrolysis Slow (Weeks) Water_Base->Hydrolysis Rapid (Minutes/Hours) DKP Dimerization: Diketopiperazine (DKP) (Irreversible) FreeBase->DKP Intermolecular Attack Lactam Intramolecular Lactam (BLOCKED by Cbz) FreeBase->Lactam Intramolecular Attack (Prevented by Cbz)

Figure 1: Stability landscape of H-D-Orn(Z)-OMe HCl. Note that the Cbz group effectively blocks the lactamization pathway common in ornithine derivatives, while basic pH triggers rapid ester hydrolysis.

Experimental Protocols

Protocol A: Rapid Solubility Verification

Use this protocol to verify batch quality before committing to large-scale synthesis.

  • Preparation: Weigh 10 mg of H-D-Orn(Z)-OMe

    
     HCl into a clear glass vial.
    
  • Solvent Addition: Add 100

    
    L of DMSO (HPLC grade).
    
  • Observation: Vortex for 15 seconds.

    • Pass: Solution is clear and colorless.

    • Fail: Turbidity indicates potential hydrolysis (presence of free acid, which is less soluble in organic media) or inorganic salt contamination.

  • Aqueous Check: Dilute the DMSO solution with 900

    
    L of water.
    
    • Pass: Solution remains clear.

    • Fail: Precipitation indicates cleavage of the HCl salt or aggregation of highly hydrophobic impurities.

Protocol B: Hydrolytic Stability Stress Test

Use this to determine the "working time" of the compound in your specific buffer.

  • Baseline: Prepare a 10 mM solution in your target buffer (e.g., PBS pH 7.4).

  • Sampling: Immediately inject 10

    
    L into HPLC (Time 0).
    
  • Incubation: Incubate at 25°C.

  • Timepoints: Inject samples at 1h, 4h, and 24h.

  • Analysis: Monitor the disappearance of the ester peak and the appearance of the carboxylic acid peak (typically elutes earlier on C18 columns).

    • Acceptance Criteria: >98% retention of ester peak at 4 hours for standard peptide coupling workflows.

Handling & Storage Best Practices

To maximize shelf-life and experimental reproducibility, adhere to these "Golden Rules":

  • Cold Chain: Store at -20°C . The rate of ester hydrolysis and oxidation is negligible at this temperature.

  • Desiccation is Mandatory: The HCl salt is hygroscopic. Moisture absorption leads to "caking" and accelerates hydrolysis. Always warm the vial to room temperature before opening to prevent condensation.

  • Avoid Protic Solvents for Storage: Do not store stock solutions in Methanol or Ethanol for >24 hours. Transesterification (exchange of OMe for OEt) can occur in ethanol. Use DMSO for stock solutions.

  • Single-Use Aliquots: Repeated freeze-thaw cycles introduce moisture. Aliquot stock solutions into single-use vials.

References

  • PubChem. (2024).[1] Compound Summary: H-Orn(Z)-OMe HCl.[1] National Center for Biotechnology Information. [Link]

  • Gravel, M., et al. (2010).[2] NHC-Catalyzed Intramolecular Redox Amidation for the Synthesis of Functionalized Lactams. Organic Letters, 12(24), 5708-5711. (Mechanistic reference for lactamization risks). [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[3] [Link]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Application Protocol for N5-Cbz-D-Ornithine Methyl Ester HCl

The following technical guide is structured as an advanced operational protocol for the handling, safety, and application of N5-Cbz-D-Ornithine Methyl Ester Hydrochloride . It synthesizes standard Material Safety Data Sh...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational protocol for the handling, safety, and application of N5-Cbz-D-Ornithine Methyl Ester Hydrochloride . It synthesizes standard Material Safety Data Sheet (SDS) parameters with practical research methodology.

Document Control:

  • Compound: N5-Cbz-D-Ornithine Methyl Ester HCl[1]

  • Synonyms: H-D-Orn(Z)-OMe[1][2]·HCl; Methyl (R)-2-amino-5-(benzyloxycarbonylamino)pentanoate hydrochloride[1]

  • Role: Chiral Building Block for Peptidomimetic Synthesis

  • Version: 2.0 (Application Scientist Review)

Executive Summary & Compound Identity

N5-Cbz-D-Ornithine Methyl Ester HCl is a specialized amino acid derivative used primarily in the synthesis of protease inhibitors, urea cycle analogs, and peptidomimetics requiring the non-proteinogenic D-configuration.[1]

Unlike standard L-amino acids, the D-isomer induces specific conformational turns in peptide backbones, often increasing metabolic stability against proteolytic enzymes.[1] The orthogonal protection scheme—N5-Cbz (Side-chain) and Methyl Ester (C-terminus) —leaves the N-alpha amine free (as an HCl salt) for immediate coupling, streamlining synthetic workflows.[1]

Physicochemical Profile
ParameterSpecification
CAS Number 352274-96-5 (D-isomer specific); Ref: 5874-75-9 (L-isomer)
Molecular Formula C₁₄H₂₀N₂O₄[1][2][3][4] · HCl
Molecular Weight 316.78 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Chirality D-Enantiomer (R-configuration at alpha-carbon)
Hygroscopicity High (due to HCl salt formation)

Hazard Identification & Risk Assessment

While specific toxicological data (LD50) for this specialized research chemical is often extrapolated from generic ornithine derivatives, it must be handled as a Hazardous Substance under GHS guidelines due to its reactivity and salt form.[1]

GHS Classification (29 CFR 1910.1200 / EU CLP)[1]
  • Skin Corrosion/Irritation: Category 2 (H315)[1][5][6]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1][5][6]

Mechanistic Safety Analysis
  • HCl Salt Acidity: Upon contact with moisture (mucous membranes, eyes, sweat), the hydrochloride salt hydrolyzes to release trace hydrochloric acid, causing immediate irritation or chemical burns.[1]

  • Inhalation Risk: As a fine crystalline powder, aerosolization is a primary risk during weighing.[1] Inhalation can trigger bronchial spasms or chemical pneumonitis.[1]

  • Bioactivity: As a D-amino acid derivative, it may act as a false substrate for metabolic enzymes (e.g., Ornithine Decarboxylase), potentially altering local metabolic pathways if systemically absorbed.[1]

Visualizing the Reactivity & Hazard Map

The following diagram outlines the chemical structure's reactive sites and their associated safety considerations.

G Compound N5-Cbz-D-Orn-OMe HCl AlphaAmine α-Amine (HCl Salt) [H315, H319] Acidic upon hydrolysis Compound->AlphaAmine Primary Hazard Source SideChain N5-Cbz Group Stable to Acid Removed by H2/Pd Compound->SideChain Safety: Hydrogenolysis Risk CTerminus Methyl Ester Base Labile Hydrolysis -> Methanol Compound->CTerminus Safety: Toxic Byproduct (MeOH)

Figure 1: Functional group analysis linking chemical structure to specific handling hazards.

Strategic Handling & Storage Protocol

To maintain chemical integrity (purity >98%) and ensure operator safety, the following "Self-Validating" protocol must be enforced.

A. Storage Conditions (The "Cold Chain")[1]
  • Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is preferred to prevent ester hydrolysis.[1]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The HCl salt is hygroscopic; moisture absorption will lead to "caking" and hydrolysis of the methyl ester to the free acid.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.[1]

B. Weighing & Solubilization[1]
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial introduces condensation, ruining the reagent.[1]

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles (ANSI Z87.1), and a lab coat.[1] Respiratory protection (N95 or P100) is mandatory if weighing outside a fume hood.[1]

  • Solvent Choice:

    • Preferred: DMSO or DMF (for coupling reactions).[1]

    • Avoid: Protic solvents (Water/Methanol) if the reagent is to be stored in solution for >1 hour, as ester hydrolysis may occur.[1]

Application Protocols: Synthesis & Deprotection

This section details how to use the material safely in research, focusing on the deprotection steps which introduce secondary hazards.

Workflow: Peptide Coupling & Deprotection

The utility of H-D-Orn(Z)-OMe·HCl lies in its Orthogonal Protection :

  • Coupling: The free

    
    -amine couples to an activated carboxylic acid.[1]
    
  • C-Terminal Deprotection: Removal of Methyl Ester (Base hydrolysis).[1]

  • Side-Chain Deprotection: Removal of Cbz (Hydrogenolysis).[1]

Protocol 1: Safe Removal of Cbz Group (Hydrogenolysis)

Hazard: This step uses Hydrogen gas (


) and Palladium on Carbon (Pd/C), presenting a Fire/Explosion Hazard .[1]
  • Setup: Dissolve the intermediate in Methanol/Ethyl Acetate.

  • Catalyst: Add 10% Pd/C (wet support preferred to minimize ignition risk). Crucial: Add catalyst under an inert blanket (Argon).[1]

  • Reaction: Bubble

    
     gas or use a balloon.
    
  • Safety Check: Ensure all ignition sources are removed. Pd/C becomes pyrophoric when dry after the reaction.[1] Filter through Celite and keep the filter cake wet with water before disposal.[1]

Protocol 2: Saponification of Methyl Ester

Hazard: Generates Methanol (neurotoxin) and requires strong base.[1]

  • Reagent: LiOH (Lithium Hydroxide) in THF/Water (3:1).

  • Monitoring: Monitor by TLC/LCMS.

  • Quenching: Acidify carefully with 1M HCl. Caution: Exothermic.[1]

Experimental Decision Tree

Workflow Start Start: H-D-Orn(Z)-OMe HCl Step1 Neutralization (DIPEA/NMM) Release Free Amine Start->Step1 In Situ Step2 Coupling (EDC/HOBt or HATU) Attach to Peptide Chain Step1->Step2 Check Desired Modification? Step2->Check PathA C-Terminal Extension (Saponification) Check->PathA Remove OMe PathB Side-Chain Modification (Hydrogenolysis) Check->PathB Remove Z (Cbz) End1 End1 PathA->End1 Yields Free Acid (LiOH, THF/H2O) End2 End2 PathB->End2 Yields Delta-Amine (H2, Pd/C)

Figure 2: Synthetic workflow decision tree highlighting critical chemical transformation steps.

Emergency Response & Disposal

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes, lifting eyelids.[1][7] The HCl salt can cause corneal damage.[1] Seek medical attention.

  • Skin Contact: Brush off loose particles before washing with soap and water.[1] Wetting the powder on skin creates concentrated HCl.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]

Spill Cleanup[1]
  • Isolate: Evacuate the immediate area (10-meter radius).

  • Neutralize: Cover the spill with Sodium Bicarbonate (

    
    )  or a specialized acid-spill kit.[1]
    
  • Collect: Sweep up the neutralized powder (avoid raising dust) and place in a hazardous waste container labeled "Organic Solid, Corrosive/Irritant".[1]

Disposal[1][8][9][10]
  • Waste Stream: Do not dispose of down the drain. This compound contains nitrogen and may form toxic byproducts in water treatment.[1]

  • Method: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle NOx and HCl emissions).[1]

References

  • PubChem. (n.d.).[1][8] Compound Summary: H-Orn(Z)-OMe HCl.[1][2] National Library of Medicine.[1] Retrieved February 18, 2026, from [Link][1]

  • Organic Syntheses. (2014). Preparation of Cbz-L-alanylcysteine methyl ester (Methodology Reference). Org. Synth. 2014, 91, 1-13.[1] Retrieved February 18, 2026, from [Link][1]

Sources

Foundational

Strategic Sourcing &amp; Technical Validation: N5-Cbz-D-Ornithine Methyl Ester HCl

Executive Summary In the landscape of peptidomimetic drug discovery, N5-Cbz-D-ornithine methyl ester HCl (H-D-Orn(Z)-OMe·HCl) represents a critical, high-value building block.[1] Its structural significance lies in the c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptidomimetic drug discovery, N5-Cbz-D-ornithine methyl ester HCl (H-D-Orn(Z)-OMe·HCl) represents a critical, high-value building block.[1] Its structural significance lies in the convergence of three distinct chemical utilities: the D-configuration confers resistance to proteolytic degradation; the N5-Cbz (Z) group provides robust, orthogonal side-chain protection stable to mild acid (Boc removal conditions); and the methyl ester serves as a pre-activated C-terminus for immediate coupling or modification.

This guide moves beyond simple catalog listing to provide a rigorous framework for sourcing, validating, and handling this intermediate. We address the common procurement pitfall of stereochemical mismatch (confusing CAS 5874-75-9 [L-form] with the D-form) and outline a self-validating Quality Control (QC) protocol.

Chemical Profile & Critical Quality Attributes (CQAs)

To source effectively, one must understand the molecule's vulnerability points.

AttributeSpecificationTechnical Rationale
Chemical Name H-D-Orn(Z)-OMe[1][2]·HClN5-benzyloxycarbonyl-D-ornithine methyl ester hydrochloride
CAS Number 2308529-93-1 (D-form)Note: CAS 5874-75-9 refers to the L-isomer.[1] Verify Certificate of Analysis (CoA) explicitly.
Molecular Formula C₁₄H₂₀N₂O₄[1]·HClMW: 316.78 g/mol (free base: 280.32)
Purity (HPLC) ≥ 98.0%Impurities >1% often indicate incomplete esterification or Z-group migration.
Chiral Purity ≥ 99.5% eeD-amino acids are prone to racemization during esterification if temp is uncontrolled.
Appearance White crystalline powderYellowing indicates oxidation of the Cbz benzyl ring or phenol contamination.
Solubility Water, Methanol, DMSOThe HCl salt ensures water solubility; free base is less soluble.
Structural Logic & Synthesis Insight

The industrial synthesis of H-D-Orn(Z)-OMe·HCl typically employs a Copper(II) Chelation Strategy .

  • Chelation: D-Ornithine complexes with Cu²⁺, masking the

    
    -amino and 
    
    
    
    -carboxyl groups.
  • Protection: The exposed

    
    -amino group (N5) is reacted with Cbz-Cl (Benzyl chloroformate).
    
  • Decomplexation: EDTA or H₂S removes the copper, yielding H-D-Orn(Z)-OH.

  • Esterification: Thionyl chloride/Methanol treatment yields the final methyl ester HCl salt.

Expert Note: Cheap suppliers often skip the copper step, leading to N2,N5-di-Cbz impurities or N2-Cbz regioisomers. The presence of blue/green trace ash in the product indicates poor copper removal.

Supply Chain Landscape

The market is bifurcated into "Catalog Aggregators" and "Primary Manufacturers." For GMP or late-stage pre-clinical work, traceability to a Primary Manufacturer is mandatory.

Tier 1: Primary Manufacturers & Specialized CROs

These entities perform the synthesis and offer valid CoAs with trace metal analysis.

  • BOC Sciences: Verified supplier of the specific D-isomer (CAS 2308529-93-1).[]

  • Chem-Impex International: Strong inventory of chiral amino acid derivatives; often stocks the L-form but offers custom synthesis for D-forms with short lead times.

  • Watanabe Chemical (Japan): High-reliability source for unusual amino acid salts.

Tier 2: Catalog Aggregators

Useful for mg-scale discovery but require rigorous re-validation.

  • Ambeed / MolCore: Often list the compound but may have variable batch-to-batch stereochemical purity.

  • Sigma-Aldrich (Merck): typically lists the L-form; D-form is usually "Inquire."

Technical Evaluation: The Validation Framework

Do not rely solely on the supplier's CoA. The following self-validating workflow ensures the material meets the stringent requirements of peptide drug development.

QC Decision Matrix

The following diagram illustrates the logical flow for accepting or rejecting a batch based on specific impurity markers.

QC_Workflow Start Incoming Batch H-D-Orn(Z)-OMe HCl Visual 1. Visual Inspection (Color/Texture) Start->Visual Solubility 2. Solubility Test (Water/MeOH) Visual->Solubility White Powder Fail_Color REJECT: Oxidation/Phenol Visual->Fail_Color Yellow/Clumped HPLC_C18 3. RP-HPLC (C18) Chemical Purity Solubility->HPLC_C18 Clear Soln Chiral 4. Chiral HPLC (Crownpak CR+) HPLC_C18->Chiral >98% Main Peak Fail_Regio REJECT: Regioisomers/Di-Z HPLC_C18->Fail_Regio Extra Peaks Copper 5. Trace Metal Analysis (ICP-MS for Cu) Chiral->Copper >99.5% ee Fail_Rac REJECT: Racemization (>0.5% L-form) Chiral->Fail_Rac L-isomer detected Pass RELEASE BATCH Copper->Pass Cu < Limit Fail_Cu REJECT: Cu > 10ppm Copper->Fail_Cu Cu Detected

Figure 1: Incoming Quality Control (IQC) Decision Tree. Note the specific check for Copper (Cu), a residue of the synthesis route.

Detailed Analytical Protocols
Protocol A: Chiral Purity (The "Crown" Method)

Standard C18 columns cannot separate D/L enantiomers of ornithine. Use a Crown Ether column which complexes with the primary amine.

  • Column: Daicel Crownpak CR(+) (150 x 4.0 mm).

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0). Note: Low pH is required to protonate the amine for complexation.

  • Temperature: 25°C (Lower temp improves resolution).

  • Detection: UV 210 nm (The Cbz group absorbs here; the ornithine backbone does not).

  • Success Criteria: The D-isomer should elute after the L-isomer on CR(+) columns. Confirm with an L-standard spike.

Protocol B: Regioisomer Detection (NMR)

Run ¹H-NMR in DMSO-d₆.

  • Diagnostic Signal: Look for the carbamate -NH proton.

    • N5-Cbz (Correct): Triplet (or broad t) around 7.2 ppm (coupling to -CH₂-).

    • N2-Cbz (Incorrect): Doublet around 7.5 ppm (coupling to chiral -CH-).

    • Di-Cbz (Impurity): Integration of aromatic protons will be 10H instead of 5H.

Handling & Storage Protocols

The HCl salt is hygroscopic. Improper handling leads to hydrolysis of the methyl ester (generating the free acid H-D-Orn(Z)-OH), rendering the material useless for precise stoichiometry.

  • Storage: -20°C, under Argon/Nitrogen.

  • Desiccation: Warm to room temperature in a desiccator before opening the vial to prevent condensation.

  • Solution Stability:

    • Stable in DMSO/DMF for 24 hours.

    • Unstable in aqueous buffers > pH 7.5 (Ester hydrolysis / Diketopiperazine formation).

    • Usage Rule: Prepare solutions immediately prior to coupling.

References

  • Core.ac.uk. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. (Technical context on handling HCl salts in synthesis). Retrieved from [Link]

  • National Institutes of Health (PubChem). Compound Summary: H-Orn(Z)-OMe HCl. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: The Strategic Role of the Methyl Ester Moiety in N5-Cbz-D-Ornithine

The following technical guide provides an in-depth analysis of the methyl ester function within N5-Cbz-D-Ornithine (specifically H-D-Orn(Z)-OMe). This guide is structured to address the needs of synthetic chemists and dr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the methyl ester function within N5-Cbz-D-Ornithine (specifically H-D-Orn(Z)-OMe). This guide is structured to address the needs of synthetic chemists and drug developers, focusing on the mechanistic rationale, synthetic utility, and experimental protocols associated with this building block.

Executive Summary

N5-Cbz-D-Ornithine Methyl Ester (H-D-Orn(Z)-OMe) is a specialized chiral building block used primarily in the synthesis of peptidomimetics, microbial siderophores, and protease-resistant therapeutic peptides. While the D-ornithine backbone provides resistance to enzymatic degradation and induces specific conformational turns (e.g.,


-turns), the methyl ester  moiety serves a critical, dual-purpose role: it acts as a temporary semi-permanent protecting group that enhances solubility in organic media, and it functions as a versatile "C-terminal cap" that prevents zwitterionic interference during N-terminal acylation.

Molecular Architecture & Chemoselectivity

To understand the function of the methyl ester, one must analyze the orthogonal protection scheme of the molecule. The compound features three distinct functional zones:

  • 
    -Amino Group (Free):  The nucleophilic site ready for coupling (e.g., with an activated carboxylic acid).
    
  • 
    -Amino Group (N5-Cbz Protected):  The Benzyloxycarbonyl (Cbz/Z) group masks the side-chain amine, preventing branching or lactamization. It is stable to mild base and TFA but removed via catalytic hydrogenation or strong acids (HBr/AcOH).
    
  • Carboxyl Group (Methyl Ester Protected): This is the focus of our analysis.

Why Methyl Ester? (The Functional Justification)

Unlike acid-labile groups (like t-Butyl) or permanent groups, the methyl ester offers a specific physicochemical profile:

  • Solubility Enhancement: Free amino acids are zwitterionic and insoluble in standard organic solvents (DCM, THF, EtOAc) used in solution-phase synthesis. Methyl esterification masks the acidic proton, breaking the zwitterion and rendering the molecule lipophilic.

  • Prevention of Self-Condensation: Without esterification, the free carboxylate could compete as a nucleophile or form anhydrides, leading to polymerization.

  • Orthogonality: The methyl ester is stable to the acidic conditions used to remove Boc groups and the hydrogenolytic conditions used to remove Cbz groups (mostly). It is selectively removed via saponification (Base hydrolysis).

Comparative Analysis of C-Terminal Protection
Protecting GroupCleavage MechanismStability ProfileStrategic Use Case
Methyl Ester (-OMe) Saponification (LiOH/NaOH)Stable to TFA, HCl, H₂/PdStandard solution-phase synthesis; conversion to hydrazides.
tert-Butyl Ester (-OtBu) Acidolysis (TFA)Stable to Base, H₂/PdUsed when base-sensitive side chains are present.
Benzyl Ester (-OBn) Hydrogenolysis (H₂/Pd)Stable to TFA, mild BaseNot suitable here as it lacks orthogonality with the N5-Cbz group (both removed by H₂).

Synthetic Mechanisms & Protocols

The "Copper Complex" Route to N5-Selectivity

A common pitfall in Ornithine chemistry is distinguishing the


-amine from the 

-amine. The most authoritative method to synthesize N5-Cbz-D-Ornithine utilizes Copper(II) chelation to temporarily mask the

-amine and carboxyl groups, leaving the

-amine exposed for Cbz protection.
Protocol: Selective Synthesis of H-D-Orn(Z)-OMe

Step 1: Copper(II) Complex Formation

  • Dissolve D-Ornithine HCl in hot water.

  • Add excess Basic Copper Carbonate (

    
    ).
    
  • Reflux for 2 hours. The solution turns deep blue as the

    
     complex forms. The 
    
    
    
    -amino and carboxyl groups are now chelated to Copper.

Step 2: N5-Cbz Protection

  • Cool the blue solution to

    
    .
    
  • Add Benzyl Chloroformate (Cbz-Cl) and base (

    
    ) dropwise.
    
  • Mechanism: The Cbz-Cl reacts only with the exposed distal

    
    -amine.
    
  • Filter the precipitate (The Copper complex of Z-D-Orn).

Step 3: Decomplexation

  • Treat the solid with EDTA solution or

    
     (gas) / Thioacetamide to precipitate Copper Sulfide.
    
  • Filter and isolate H-D-Orn(Z)-OH (Free acid).

Step 4: Methyl Esterification (The Critical Step)

  • Suspend H-D-Orn(Z)-OH in dry Methanol (

    
    ).
    
  • Add Thionyl Chloride (

    
    ) dropwise (1.2 eq).
    
    • Caution: Exothermic. Generates HCl in situ.

  • Reflux for 4 hours.

  • Evaporate solvent to yield H-D-Orn(Z)-OMe

    
     HCl .
    

Visualization of Reaction Logic

The following diagram illustrates the orthogonal protection logic and the specific role of the methyl ester in a peptide coupling workflow.

ProtectionLogic Orn D-Ornithine (Starting Material) CuComplex Cu(II)-Complex (Alpha-Protection) Orn->CuComplex CuCO3, Reflux (Chelation) Z_Orn N5-Cbz-D-Orn-OH (Delta-Protected) CuComplex->Z_Orn 1. Cbz-Cl 2. EDTA (Decomplex) Target H-D-Orn(Z)-OMe (Target Molecule) Z_Orn->Target MeOH, SOCl2 (Esterification) Peptide Dipeptide (R-CO-D-Orn(Z)-OMe) Target->Peptide Coupling (EDC/HOBt) + R-COOH Target->Peptide Methyl Ester Prevents Polymerization

Caption: Figure 1. Synthetic workflow illustrating the selective protection strategy. The Methyl Ester (Red Node) is introduced in the final step to prepare the molecule for solution-phase coupling.

Critical Application: Solution Phase Peptide Synthesis

In drug development, H-D-Orn(Z)-OMe is frequently used to introduce D-Ornithine into a peptide chain. The Methyl Ester is essential here because it allows the molecule to function as the Amine Component .

Coupling Protocol (Standard)
  • Reagents: Carboxylic Acid Component (e.g., Boc-Pro-OH), H-D-Orn(Z)-OMe

    
     HCl, EDC 
    
    
    
    HCl, HOBt, DIPEA.
  • Solvent: DCM or DMF.

  • Procedure:

    • Activate the acid (Boc-Pro-OH) with EDC/HOBt in DCM for 15 min.

    • Add H-D-Orn(Z)-OMe ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       HCl.[1]
      
    • Add DIPEA (2.5 eq) to neutralize the HCl salt and liberate the free

      
      -amine.
      
    • Stir 12h.

    • Workup: Wash with 1N HCl (removes unreacted amine), 5%

      
       (removes unreacted acid), and Brine.
      
    • Result: Boc-Pro-D-Orn(Z)-OMe.

Saponification & Racemization Risk

Once the peptide chain is built, the methyl ester is often removed to allow further coupling or to reveal the C-terminal acid.

  • Reagent: LiOH (Lithium Hydroxide) in THF/Water (3:1).

  • Risk: Methyl esters of

    
    -amino acids are prone to racemization via oxazolone formation or direct enolization under strong basic conditions.
    
  • Mitigation: Use LiOH (milder than NaOH) at

    
     and monitor reaction progress strictly by TLC to avoid prolonged exposure to base.
    

Saponification Ester Peptide-D-Orn(Z)-OMe Inter Tetrahedral Intermediate Ester->Inter LiOH / H2O Acid Peptide-D-Orn(Z)-OH (Final Product) Inter->Acid Hydrolysis Racemate D/L Mixture (Side Product) Inter->Racemate Enolization (If pH > 12 or High Temp)

Caption: Figure 2. Saponification pathway highlighting the critical risk of racemization if basic conditions are too harsh.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455-2504. Link

  • Bode, J. W. (2006). "Emerging Methods in Amide- and Peptide-Bond Formation." Current Opinion in Drug Discovery & Development.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz/Methyl Ester stability).
  • Thompson, J., et al. (1987). "Biosynthesis and stereochemical configuration of N5-(1-carboxyethyl)ornithine." Journal of Biological Chemistry. Link (Demonstrates Ornithine derivative synthesis).

  • Chem-Impex International. "Product Monograph: N-delta-Z-D-ornithine methyl ester hydrochloride." Link (Verified commercial availability and physical properties).

Sources

Foundational

N5-Cbz-D-ornithine methyl ester HCl as a building block in medicinal chemistry

An In-Depth Technical Guide: N5-Cbz-D-ornithine Methyl Ester HCl as a Strategic Building Block in Medicinal Chemistry Abstract N5-Cbz-D-ornithine methyl ester hydrochloride is a specialized amino acid derivative that ser...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: N5-Cbz-D-ornithine Methyl Ester HCl as a Strategic Building Block in Medicinal Chemistry

Abstract

N5-Cbz-D-ornithine methyl ester hydrochloride is a specialized amino acid derivative that serves as a cornerstone building block for researchers in medicinal chemistry and pharmaceutical development.[1] Its unique trifecta of functionalities—a reactive α-amino group, a stable Cbz-protected δ-amino group, and a readily modifiable methyl ester—offers exceptional synthetic versatility. The incorporation of the D-enantiomer provides a strategic advantage for creating peptidomimetics and other molecules with enhanced stability against enzymatic degradation. This guide delves into the physicochemical properties, strategic applications, and detailed experimental protocols involving this compound, providing drug development professionals with the foundational knowledge to leverage its potential in creating novel therapeutics, particularly in the fields of oncology and infectious diseases.

Introduction: The Strategic Value of a Pre-Protected Scaffold

In the intricate world of drug discovery, progress often hinges on the availability of versatile and reliable chemical building blocks. These molecular scaffolds provide a pre-fabricated core upon which chemists can elaborate, significantly streamlining the synthesis of complex target molecules. Ornithine, a non-proteinogenic amino acid, is a molecule of profound biological importance. It is a key intermediate in the urea cycle, essential for the detoxification of ammonia in the liver, and serves as the metabolic precursor to polyamines like putrescine, spermidine, and spermine, which are critical regulators of cell proliferation and differentiation.[][3][4][5]

This central role in cellular metabolism makes ornithine and its analogues compelling targets for therapeutic intervention. N5-Cbz-D-ornithine methyl ester HCl emerges as a particularly valuable tool. It is an intelligently designed derivative where the key functional groups are selectively masked:

  • The delta (N5) amino group is protected by the robust Carboxybenzyl (Cbz) group.

  • The carboxylic acid is protected as a methyl ester.

  • The alpha (N2) amino group remains free and available for chemical modification.

  • The D-stereochemistry at the alpha-carbon offers a route to molecules with increased proteolytic stability.[]

This pre-packaged arrangement allows chemists to perform selective chemistry at the α-amino position without interference from the other reactive sites, making it an ideal starting point for multi-step syntheses.

Physicochemical Properties and Characterization

The hydrochloride salt form of N5-Cbz-D-ornithine methyl ester enhances its stability and solubility in certain solvents, making it a convenient and reliable reagent for various reaction conditions.[1][6]

PropertyValueReference
CAS Number 352274-96-5[1]
Molecular Formula C₁₄H₂₀N₂O₄·HCl[1]
Molecular Weight 316.79 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 144 - 147 ºC[1]
Optical Rotation [a]D20 = -15 ± 1º (c=1 in MeOH)[1]
Purity ≥ 99% (HPLC)[1]

The Synthetic Advantage: A Tale of Three Groups

The utility of N5-Cbz-D-ornithine methyl ester HCl lies in the orthogonal nature of its protecting groups, which can be selectively removed under distinct conditions.

The Carboxybenzyl (Cbz or Z) Group: A Robust Guardian

Introduced by Bergmann and Zervas in 1932, the Cbz group is a foundational tool in peptide chemistry.[7][8] It protects the N5-amino group as a carbamate, effectively suppressing its nucleophilicity.[7]

  • Stability: The Cbz group is notably stable in both basic and mildly acidic conditions, allowing for the removal of other common protecting groups like Fmoc (which is base-labile) and Boc (which is acid-labile) without affecting the Cbz protection.[7][9]

  • Cleavage: Its primary method of removal is catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst).[8][9] This process is exceptionally mild and occurs at a neutral pH, preserving sensitive functionalities elsewhere in the molecule.

The Methyl Ester: A Classic Carboxyl Mask

The methyl ester provides simple yet effective protection for the carboxylic acid group, preventing it from participating in undesired reactions, such as acting as a nucleophile or participating in coupling reactions.

  • Cleavage: It is typically removed via saponification—hydrolysis under basic conditions using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as THF/water. Subsequent acidification protonates the resulting carboxylate to yield the free carboxylic acid.

The Free α-Amino Group: The Point of Elaboration

With the other two functional groups masked, the α-amino group is the primary site for synthetic elaboration. This is where peptide bonds are formed, or where other moieties can be attached to build novel molecular architectures. Its availability is the key to the building block's function.

Core Applications in Medicinal Chemistry

The unique structure of N5-Cbz-D-ornithine methyl ester HCl makes it a valuable precursor in several key areas of drug discovery.

Peptidomimetics and Protease-Resistant Peptides

The synthesis of peptides and their analogues (peptidomimetics) is a major application.[1][6] Natural peptides composed of L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic potential. By incorporating D-amino acids like D-ornithine, researchers can create peptides that are resistant to this enzymatic breakdown, leading to a longer biological half-life and improved pharmacokinetic profiles.

G cluster_0 Synthetic Workflow BuildingBlock N5-Cbz-D-ornithine methyl ester HCl Coupling Peptide Coupling (e.g., HATU, DIPEA) Reacts at free α-NH2 BuildingBlock->Coupling Add Acylated Amino Acid ProtectedPeptide Protected Dipeptide Coupling->ProtectedPeptide Deprotection1 Cbz Deprotection (H2, Pd/C) Frees N5-NH2 ProtectedPeptide->Deprotection1 Deprotection2 Ester Hydrolysis (LiOH) Frees COOH ProtectedPeptide->Deprotection2 FinalPeptide Modified Peptide (e.g., for cyclization or further coupling) Deprotection1->FinalPeptide Deprotection2->FinalPeptide

Caption: Synthetic workflow using the D-ornithine building block.

Ornithine Decarboxylase (ODC) Inhibitors for Oncology

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines.[5][10] Elevated levels of polyamines are strongly associated with cell proliferation and are a hallmark of many types of cancer.[11] Consequently, ODC is a clinically validated target for cancer therapy and chemoprevention.[5][12]

N5-Cbz-D-ornithine methyl ester HCl serves as an excellent starting scaffold for the synthesis of novel ODC inhibitors.[13][14] By modifying the α-position, researchers can design compounds that bind to the ODC active site and block its function, thereby depleting polyamine levels and inhibiting tumor growth.[11][12]

G Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC -CO2 Putrescine Putrescine ODC->Putrescine Polyamines Polyamines (Spermidine, Spermine) Putrescine->Polyamines + Aminopropyl groups Proliferation Cell Proliferation & Tumor Growth Polyamines->Proliferation Inhibitor ODC Inhibitors (Synthesized from Ornithine Analogs) Inhibitor->ODC BLOCKS

Caption: The ODC pathway, a key target in cancer therapy.

Novel Antibacterial Agents

Ornithine metabolism is also crucial in many bacteria, presenting opportunities for novel antibiotic development.[15] For example, the enzyme Nα-acetyl-L-ornithine deacetylase (ArgE) is critical for arginine biosynthesis in many bacteria but is absent in mammals, making it an attractive target for selective antibiotics.[15][16] Derivatives of ornithine can be synthesized to inhibit such enzymes.[16] Furthermore, ornithine-based siderophores (iron-chelating compounds) can be conjugated to antibiotics to hijack bacterial iron uptake systems, enabling targeted drug delivery into the pathogen.[17]

Self-Validating Experimental Protocols

The following protocols describe common, reliable transformations for this building block. Each step includes monitoring and validation checkpoints to ensure trustworthiness.

Protocol 1: Standard Peptide Coupling at the α-Amino Group

This protocol describes the coupling of the building block with an N-protected amino acid (e.g., Boc-L-Alanine).

Methodology:

  • Dissolution: Dissolve N5-Cbz-D-ornithine methyl ester HCl (1.0 eq.), Boc-L-Alanine (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.

  • Neutralization & Activation: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise while stirring. The base neutralizes the HCl salt and facilitates the activation of the carboxylic acid by HATU.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials and the appearance of the product spot.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification & Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography. Confirm the structure and purity of the resulting protected dipeptide by ¹H NMR and mass spectrometry.

Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenation

This protocol details the selective removal of the N5-Cbz group.

Methodology:

  • Setup: Dissolve the Cbz-protected compound (1.0 eq.) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.[8]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %) under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (after evacuating and backfilling with H₂ or an inert gas).[8]

  • Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature.[8]

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. The product, now having a free amine, will likely show a different retention factor and may require a specific stain (e.g., ninhydrin) for visualization.

  • Work-up & Validation: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting product with the free N5-amino group can be validated by mass spectrometry to confirm the loss of the Cbz group (a mass difference of 134.05 Da).

Conclusion

N5-Cbz-D-ornithine methyl ester HCl is more than just a chemical reagent; it is a strategic asset for medicinal chemists. Its carefully designed structure provides a robust and versatile platform for synthesizing complex molecules with significant therapeutic potential. The orthogonal protecting groups allow for precise, sequential chemical modifications, while the D-configuration offers an inbuilt mechanism for enhancing the biological stability of the final compounds. From developing next-generation cancer therapeutics targeting ODC to engineering novel antibiotics, this building block empowers researchers to accelerate the drug discovery process with efficiency and chemical elegance.

References

  • Imran, P. K. M., & Subramani, K. (2011). L-Ornithine and its Analogues as Inhibitors of Ornithine Decarboxylase: From Rational Drug to Specifically Devised Drugs. Asian Journal of Chemistry, 23(7), 3075-3083.
  • Bey, P., Danzin, C., & Jung, M. (1978). Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. Journal of Medicinal Chemistry, 21(1), 50-55.
  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Bey, P., et al. (1978). Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. Journal of Medicinal Chemistry.
  • Hlaváček, J., et al. (2010). Inhibitors of N α-acetyl-l-ornithine deacetylase: Synthesis, characterization and analysis of their inhibitory potency. Bioorganic & Medicinal Chemistry Letters.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ornithine? Patsnap Synapse. Retrieved from [Link]

  • LifeTein. (2025, March 27). Unusual Amino Acids: Ornithine. LifeTein Peptide Blog. Retrieved from [Link]

  • Wu, J., et al. (2013). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride. SIELC Technologies. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Longdom Publishing. Retrieved from [Link]

  • Miller, M. J., et al. (1990). Synthesis and siderophore and antibacterial activity of N5-acetyl-N5-hydroxy-L-ornithine-derived siderophore-beta-lactam conjugates: iron-transport-mediated drug delivery. Journal of Medicinal Chemistry, 33(4), 1218-1223.
  • Liby, K., et al. (2007). The synthetic triterpenoids CDDO-methyl ester and CDDO-ethyl amide prevent lung cancer induced by vinyl carbamate in A/J mice. Cancer Research, 67(6), 2414-9.
  • Morton, C. L., et al. (2000). Use of the ornithine decarboxylase promoter to achieve N-MYC-mediated overexpression of a rabbit carboxylesterase to sensitize neuroblastoma cells to CPT-11. Molecular Therapy, 1(5 Pt 1), 457-63.
  • Mehellou, Y., et al. (2012). N-omega-chloroacetyl-L-ornithine, a new competitive inhibitor of ornithine decarboxylase, induces selective growth inhibition and cytotoxicity on human cancer cells versus normal cells. Amino Acids.
  • Veselinović, A., et al. (2020). Design and development of novel antibiotics based on FtsZ inhibition – in silico studies. New Journal of Chemistry.
  • Csuk, R., et al. (2024). Novel Antineoplastic Inducers of Mitochondrial Apoptosis in Human Cancer Cells. Molecules.
  • Zhang, Y., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
  • Wagner, D. J., et al. (2021).

Sources

Exploratory

Advanced Applications of Protected Ornithine Derivatives in Research

The following technical guide details the strategic application of protected ornithine derivatives in advanced research contexts. Executive Summary Ornithine (Orn), a non-proteinogenic amino acid, serves as a critical to...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of protected ornithine derivatives in advanced research contexts.

Executive Summary

Ornithine (Orn), a non-proteinogenic amino acid, serves as a critical tool in peptide engineering and chemical biology.[1] Unlike its homolog Lysine, Ornithine possesses a shorter side chain (three methylene groups vs. four), altering the steric landscape and pKa of peptide residues.[2] This structural difference is exploited to enhance proteolytic stability in antimicrobial peptides (AMPs), construct constrained peptidomimetics via lactam bridges, and probe polyamine biosynthesis pathways.

However, the use of Ornithine in Solid-Phase Peptide Synthesis (SPPS) introduces unique challenges, most notably the "Ornithine Effect"—a propensity for intramolecular lactamization.[2] This guide provides a technical roadmap for selecting orthogonal protecting groups (Boc, Alloc, Mtt) and executing high-fidelity synthesis protocols.

Part 1: Strategic Selection of Protecting Groups

The success of Ornithine incorporation depends on the orthogonality of the


-amino protecting group relative to the 

-amino Fmoc group and the resin linker.
DerivativeProtection SchemeRemoval ConditionPrimary Application
Fmoc-Orn(Boc)-OH Acid-Labile95% TFA (Final Cleavage)Standard linear peptide synthesis; AMP engineering.
Fmoc-Orn(Alloc)-OH Palladium-LabilePd(PPh3)4 / ScavengerOn-resin cyclization (Lactam bridges); Side-chain modification.
Fmoc-Orn(Mtt)-OH Hyper-Acid-Labile1% TFA in DCMSelective side-chain deprotection without cleaving resin or tBu groups.[3]
Fmoc-Orn(Z)-OH Hydrogenolysis/HFHF or H2/PdBoc-chemistry SPPS (Rare in modern Fmoc workflows).
Decision Logic: Orthogonal Deprotection

The following decision tree illustrates the selection process for multi-functional peptide synthesis.

OrthogonalStrategy Start Synthesis Goal Linear Linear Peptide (e.g., AMPs) Start->Linear Cyclic Cyclic/Branched Peptide Start->Cyclic Boc Use Fmoc-Orn(Boc)-OH Remove with 95% TFA Linear->Boc Standard SPPS Selectivity Selectivity Cyclic->Selectivity Req. Selective Side-Chain Access? Alloc Use Fmoc-Orn(Alloc)-OH Remove with Pd(0) Selectivity->Alloc Orthogonal to Acid Mtt Use Fmoc-Orn(Mtt)-OH Remove with 1% TFA Selectivity->Mtt Mild Acid Lability caption Figure 1: Decision matrix for selecting protected ornithine derivatives based on synthetic requirements.

Part 2: Application - Engineering Stability in Antimicrobial Peptides (AMPs)

Mechanism of Action

Replacing Lysine with Ornithine in AMPs often retains antimicrobial potency while significantly increasing resistance to trypsin-like proteases. Trypsin highly favors the hydrolysis of peptide bonds at the C-terminus of Lysine and Arginine; the shortened side chain of Ornithine is often sterically excluded from the protease active site [1].

Protocol: Site-Specific Lys-to-Orn Substitution

Objective: Synthesize an AMP analog with enhanced serum stability.

  • Resin Loading:

    • Use Rink Amide resin (0.6 mmol/g) for C-terminal amides.

    • Swell resin in DMF for 30 mins.

  • Coupling Cycles:

    • Activator: Use DIC/OxymaPure (1:1 ratio) to suppress racemization.

    • Ornithine Incorporation: Use Fmoc-Orn(Boc)-OH (3 eq).

    • Critical Step: Double couple the Ornithine residue. The shorter side chain can occasionally hinder acylation due to local steric changes in the growing chain.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/DIEA/DMF (1:2:7) after every step to prevent deletion sequences.

  • Cleavage:

    • Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

    • Time: 2.5 hours. Ornithine is stable under these conditions.

Part 3: Application - Constrained Peptidomimetics (Lactam Bridges)

Creating a lactam bridge between Ornithine (


) and Aspartic Acid (

) stabilizes

-helical structures. This requires orthogonal protection to deprotect the side chains while the peptide remains anchored to the resin.[3]
The "Aspartimide" Hazard

When cyclizing Ornithine with Aspartic Acid, a major side reaction is aspartimide formation . This occurs if the Asp residue is deprotected (Fmoc removed) while the side chain ester is activated or susceptible.

  • Solution: Perform cyclization before removing the N-terminal Fmoc group of the Asp residue (or the residue N-terminal to Asp) [2].

Protocol: On-Resin Lactamization

Materials:

  • Ornithine: Fmoc-Orn(Alloc)-OH [3]

  • Aspartic Acid: Fmoc-Asp(OAll)-OH (Allyl ester)

Workflow:

  • Chain Assembly: Synthesize the full linear sequence using standard Fmoc-SPPS. Ensure the N-terminus is Fmoc-protected.

  • Alloc/Allyl Deprotection (Pd0):

    • Wash resin with DCM (3x).

    • Add Pd(PPh3)4 (0.1 eq) and Phenylsilane (PhSiH3, 10 eq) in dry DCM.

    • Shake for 30 mins under Argon (exclude O2). Repeat twice.

    • Wash: DCM (3x), DMF (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (to scavenge Pd), DMF (3x).

  • Cyclization:

    • Reagent: PyBOP (3 eq) / DIEA (6 eq) in DMF.

    • Time: 2–4 hours. Monitor via Kaiser test (should turn negative).

  • Final Deprotection: Remove N-terminal Fmoc and cleave from resin.

CyclizationWorkflow Step1 Assemble Linear Peptide (Fmoc-Orn(Alloc) & Fmoc-Asp(OAll)) Step2 Orthogonal Deprotection Pd(PPh3)4 / PhSiH3 Step1->Step2 Step3 Wash with Sodium Diethyldithiocarbamate (Remove Pd catalyst) Step2->Step3 Step4 Cyclization PyBOP / DIEA / DMF Step3->Step4 Step5 Final Fmoc Removal & Cleavage Step4->Step5 caption Figure 2: Optimized workflow for on-resin lactam bridge formation using Allyl/Alloc chemistry.

Part 4: Troubleshooting - The Ornithine Effect (Delta-Lactam Formation)

A critical failure mode in Ornithine chemistry is the formation of


-lactam (3-amino-2-piperidinone). This occurs when the 

-amino group attacks the activated carbonyl of the same Ornithine residue during activation, or attacks the C-terminal carbonyl if Orn is at the C-terminus [3].
Mechanism

If the


-amine is unprotected (or prematurely deprotected) while the 

-carboxyl is activated, intramolecular cyclization forms a thermodynamically stable 6-membered ring, terminating chain elongation.

OrnithineEffect State1 Activated Ornithine (Free Delta-Amine) Transition Nucleophilic Attack (Intramolecular) State1->Transition Product Delta-Lactam (3-amino-2-piperidinone) Transition->Product Result Chain Termination (Deletion Sequence) Product->Result caption Figure 3: The 'Ornithine Effect' mechanism leading to irreversible chain termination.

[3]

Prevention Strategy[4][5]
  • Never use Ornithine with a free side chain during coupling. Always use Boc/Alloc/Mtt protection.

  • C-Terminal Caution: If loading Ornithine onto a resin (e.g., CTC resin), ensure the loading reaction is not prolonged unnecessarily.

  • Base Sensitivity: Avoid strong bases if using Z-protection, as this can sometimes trigger cyclization.

References

  • Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability of cationic stapled heptapeptides. Source: Bioorganic & Medicinal Chemistry (2024).[4] URL:[Link]

  • Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. Source: NIH / PMC (2016). URL:[Link]

  • The ornithine effect in peptide cation dissociation. Source: Journal of the American Society for Mass Spectrometry (2010). URL:[Link]

  • Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. Source: Organic & Biomolecular Chemistry (2024).[4] URL:[Link]

Sources

Foundational

An In-depth Technical Guide to N⁵-Cbz-D-ornithine Methyl Ester HCl: A Chiral Building Block for Advanced Peptide Therapeutics

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of N⁵-Cbz-D-ornithine methyl ester hydrochloride, a pivotal chiral building block i...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of N⁵-Cbz-D-ornithine methyl ester hydrochloride, a pivotal chiral building block in contemporary peptide science. As a Senior Application Scientist, the following sections synthesize fundamental chemical data with practical, field-proven insights into its synthesis, application, and handling, designed to empower researchers in leveraging this compound for the development of next-generation therapeutics.

Core Compound Identification and Properties

N⁵-Cbz-D-ornithine methyl ester hydrochloride, systematically named methyl (2R)-2-amino-5-[(benzyloxy)carbonyl]aminopentanoate hydrochloride, is a derivative of the non-proteinogenic amino acid D-ornithine. The strategic placement of the carboxybenzyl (Cbz or Z) protecting group on the side-chain (δ or 5-position) amine and the esterification of the C-terminus render it an invaluable tool for solid-phase peptide synthesis (SPPS).

PropertyValueSource(s)
CAS Number 352274-96-5[1]
Molecular Formula C₁₄H₂₀N₂O₄·HCl[1]
Molecular Weight 316.79 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 144 - 147 ºC[1]
Optical Rotation [α]D²⁰ = -15 ± 1º (c=1 in MeOH)[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

The Scientific Imperative for D-Ornithine Derivatives in Peptide Drug Design

The incorporation of non-natural D-amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native L-peptide therapeutics.[1][2] Proteolytic enzymes, which are a primary cause of the rapid in vivo clearance of peptide drugs, are stereospecific and predominantly recognize L-amino acid residues.[2] The introduction of D-amino acids, such as in the title compound, confers significant resistance to enzymatic degradation, thereby extending the peptide's circulatory half-life and enhancing its bioavailability.[2][3]

Beyond this "proteolytic shield," the conformational constraints imposed by a D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for optimizing receptor binding affinity and biological activity.[4] This strategic stereochemical modification is a key tool for enhancing the pharmacological profiles of peptide drug candidates.[4]

Synthesis and Chemical Logic

Representative Synthetic Pathway

The synthesis logically begins with commercially available D-ornithine hydrochloride. The key challenge is the selective protection of the side-chain δ-amino group over the α-amino group.

Caption: Representative synthesis of N⁵-Cbz-D-ornithine methyl ester HCl.

Step-by-Step Methodology and Rationale

Step 1: Selective Protection of the δ-Amino Group

  • Chelation: D-ornithine hydrochloride is reacted with a copper(II) salt, such as copper(II) sulfate, in a basic aqueous solution. This forms a stable, square planar copper complex where the α-amino and carboxylate groups are chelated to the copper ion.

    • Causality: The chelation of the α-amino and carboxyl groups effectively "blocks" them, leaving the δ-amino group as the primary site for subsequent reactions. This is a classic and highly effective strategy for achieving regioselective N-protection of ornithine's side chain.[5]

  • Acylation: Benzyl chloroformate (Cbz-Cl) is added to the copper complex solution under basic conditions (e.g., with the addition of potassium carbonate). The Cbz group selectively acylates the free δ-amino group.

    • Causality: The nucleophilic δ-amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate. The base neutralizes the HCl generated during the reaction, driving it to completion.

  • Decomplexation: The copper is removed by treating the solution with a chelating agent like ethylenediaminetetraacetic acid (EDTA) or by precipitation as a sulfide with H₂S. This yields Nδ-Cbz-D-ornithine.[5]

Step 2: Esterification of the α-Carboxylic Acid

  • Reaction: The resulting Nδ-Cbz-D-ornithine is suspended in anhydrous methanol. The mixture is cooled, and a reagent such as thionyl chloride (SOCl₂) or acetyl chloride is added dropwise. The reaction is then typically refluxed.

    • Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The acidic conditions protonate the carboxylic acid, making it more electrophilic for attack by methanol. This is a standard and efficient method for the esterification of amino acids. An alternative is using acetyl chloride in methanol, which generates HCl in situ for catalysis.

  • Isolation: The reaction mixture is concentrated under reduced pressure, and the product, N⁵-Cbz-D-ornithine methyl ester HCl, is typically crystallized from a suitable solvent system like methanol/diethyl ether.

Application in Solid-Phase Peptide Synthesis (SPPS)

N⁵-Cbz-D-ornithine methyl ester HCl is primarily employed as a building block in Fmoc-based SPPS. The hydrochloride salt form enhances stability and handling, and it is readily converted to the free amine in situ during the coupling step.

General SPPS Workflow for Incorporation

Caption: General workflow for incorporating H-D-Orn(Z)-OMe.HCl in Fmoc SPPS.

Detailed Coupling Protocol

This protocol outlines the manual incorporation of N⁵-Cbz-D-ornithine methyl ester HCl into a growing peptide chain on a solid support.

  • Resin Preparation: The Fmoc-protected peptide-resin is deprotected using a 20% solution of piperidine in dimethylformamide (DMF) to expose the N-terminal amine. The resin is then thoroughly washed with DMF to remove residual piperidine.[2]

  • Activation of the Amino Acid: In a separate vessel, dissolve N⁵-Cbz-D-ornithine methyl ester HCl (e.g., 3 equivalents relative to resin loading), a coupling agent like HBTU (2.9 equivalents), and an additive such as HOBt (3 equivalents) in DMF.

    • Causality: HBTU, in the presence of a base, converts the carboxylic acid of the incoming amino acid into a highly reactive acyl-uronium species. HOBt acts as a racemization suppressant and improves coupling efficiency.

  • Neutralization and Coupling: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution. This neutralizes the hydrochloride salt and the in-situ formed acids, allowing the activation to proceed. This activated solution is then added to the deprotected resin. The reaction is agitated for 1-2 hours.[6]

    • Causality: The free N-terminal amine of the resin-bound peptide attacks the activated carbonyl of the D-ornithine derivative, forming the new peptide bond.

  • Monitoring and Washing: The completeness of the coupling reaction is monitored using a qualitative test, such as the Kaiser test. Upon completion (a negative Kaiser test), the resin is washed extensively with DMF to remove excess reagents and byproducts. The cycle can then be repeated for the next amino acid.

Quality Control and Analytical Methods

Ensuring the chiral purity of amino acid derivatives is critical, as diastereomeric impurities can lead to undesired pharmacological effects.

  • Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess of the starting material. Polysaccharide-based CSPs are often effective for separating underivatized or derivatized amino acid enantiomers.[7][8] Alternatively, pre-column derivatization with a chiral reagent can form diastereomers that are separable on a standard achiral reverse-phase column.[9]

Safety and Handling

As a laboratory chemical, N⁵-Cbz-D-ornithine methyl ester HCl should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[10][11]

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11][12]

  • Storage: Keep the container tightly closed and store in a cool, dry place, typically refrigerated at 0-8 °C, as recommended.[1]

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Skin: Wash with plenty of soap and water.[13]

    • Inhalation: Move to fresh air.[13]

    • Ingestion: Rinse mouth. Get medical advice if you feel unwell.[12]

Conclusion and Future Outlook

N⁵-Cbz-D-ornithine methyl ester hydrochloride is more than a mere chemical reagent; it is an enabling tool for innovation in peptide-based drug discovery. Its unique stereochemistry provides a proven strategy for enhancing the stability and bioavailability of therapeutic peptides. A thorough understanding of its properties, the logic behind its synthesis, and the nuances of its application in SPPS is essential for any researcher aiming to develop robust and effective peptide drug candidates. As the field of peptide therapeutics continues to expand, the strategic use of chiral building blocks like this D-ornithine derivative will undoubtedly play a crucial role in the creation of novel treatments for a wide range of diseases, as seen in the discovery of ornithine-containing antiviral peptides like landornamide A.[3]

References

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? Retrieved February 17, 2026, from [Link]

  • Hu, Y., et al. (2020). Landornamides: Antiviral Ornithine-Containing Ribosomal Peptides Discovered through Genome Mining.
  • Ryadnov, M. G., & Fessas, D. (2014). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved February 17, 2026, from [Link]

  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Retrieved February 17, 2026, from [Link]

  • Xie, J., et al. (2020). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 52(8), 1077-1093.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 17, 2026, from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 17, 2026, from [Link]

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved February 17, 2026, from [Link]

  • G. A. van der Marel, et al. (1997). α-Amino acids derived from ornithine as building blocks for peptide synthesis. International Journal of Peptide and Protein Research, 49(6), 547-554.
  • Master Organic Chemistry. (2019, February 15). Synthesis of Peptides. Retrieved February 17, 2026, from [Link]

Sources

Exploratory

understanding the stereochemistry of D-ornithine derivatives

An In-depth Technical Guide to the Stereochemistry of D-Ornithine Derivatives for Drug Discovery and Development Authored by a Senior Application Scientist Foreword: Beyond the Mirror Image – The Imperative of Stereochem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemistry of D-Ornithine Derivatives for Drug Discovery and Development

Authored by a Senior Application Scientist

Foreword: Beyond the Mirror Image – The Imperative of Stereochemistry in Modern Drug Design

In the intricate landscape of molecular biology, the three-dimensional arrangement of atoms—stereochemistry—is not a mere structural nuance; it is a fundamental determinant of function. The interaction between a drug molecule and its biological target is exquisitely sensitive to spatial orientation, akin to a key fitting into a lock.[1][2] For researchers, scientists, and drug development professionals, a profound understanding of stereochemistry is therefore not optional, but essential for the rational design of safer, more effective therapeutics.[3][4]

This guide focuses on the stereochemistry of D-ornithine, the non-proteinogenic enantiomer of the more common L-ornithine.[5] While L-amino acids form the primary backbone of proteins, D-amino acids are increasingly recognized for their significant roles in biological systems and their potential as unique building blocks for novel pharmaceuticals.[6][7] D-ornithine and its derivatives are of particular interest, serving as precursors to unique natural products and as key components in the design of enzyme inhibitors and peptidomimetics.[8][9]

Herein, we will dissect the core principles governing the stereochemistry of D-ornithine derivatives. This is not a simple recitation of facts but a deep dive into the causality behind experimental choices. We will explore the nuances of stereoselective synthesis, the rigor of chiral analysis, and the profound impact of stereoisomerism on pharmacological activity. Our objective is to equip you, the scientist, with the foundational knowledge and practical insights required to confidently navigate the challenges and harness the opportunities presented by the fascinating world of D-ornithine stereochemistry.

The Biological Landscape: Why D-Ornithine's Chirality Matters

While L-ornithine is a well-known intermediate in the urea cycle, D-ornithine and its derivatives are found in various natural contexts, often conferring specific advantages.[5][10] For instance, the use of a D-ornithine derivative in the biosynthesis of the siderophore vicibactin by Rhizobium is thought to be a strategic choice to create a specific iron chelation complex, distinct from the more common L-ornithine-based siderophores produced by fungi.[8] This highlights a critical principle: nature leverages stereochemistry for molecular recognition and function.

In drug development, the implications of chirality are profound. The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2] One enantiomer might be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer).[3] Therefore, the ability to synthesize and analyze stereochemically pure D-ornithine derivatives is a prerequisite for developing well-characterized and optimized drug candidates.

Stereoselective Synthesis: Crafting the Desired Enantiomer

The generation of enantiomerically pure D-ornithine derivatives is a cornerstone of their application. Relying on a racemic mixture is often inefficient and can introduce confounding biological effects. The two primary strategies for obtaining a single enantiomer are asymmetric synthesis and the resolution of a racemic mixture.

G cluster_0 Strategies for Enantiopure D-Ornithine Derivatives Prochiral Prochiral Starting Material Pure_D Enantiopure D-Ornithine Derivative Prochiral->Pure_D Asymmetric Synthesis (Chiral Catalysts/Auxiliaries) Racemic Racemic (D/L) Ornithine Derivative Racemic->Pure_D Chiral Resolution (Enzymatic or Chromatographic) G cluster_workflow Chiral HPLC Analysis Workflow Sample D/L-Ornithine Sample Deriv Pre-column Derivatization (OPA + N-acetyl-L-cysteine) Sample->Deriv Inject Inject onto C18 HPLC Column Deriv->Inject Separate Separation of Diastereomers Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification (Peak Area Integration) Detect->Quantify G cluster_ODC Ornithine Decarboxylase (ODC) Stereospecificity L_Orn L-Ornithine (Substrate) ODC ODC Active Site L_Orn->ODC Binds & Reacts (Retention of Config.) Putrescine Putrescine + CO2 ODC->Putrescine D_Orn D-Ornithine (Poor Inhibitor) D_Orn->ODC Binds Poorly DFMO_L L-DFMO (Potent Inhibitor) DFMO_L->ODC High Affinity Irreversible Inhibition DFMO_D D-DFMO (Potent Inhibitor) DFMO_D->ODC Lower Affinity Irreversible Inhibition

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Integration of N5-Cbz-D-Ornithine Methyl Ester Derivatives in Solid-Phase Peptide Synthesis

Executive Summary This guide details the protocols for utilizing N5-Cbz-D-ornithine methyl ester hydrochloride (H-D-Orn(Z)-OMe · HCl) in Solid-Phase Peptide Synthesis (SPPS). This specific raw material presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing N5-Cbz-D-ornithine methyl ester hydrochloride (H-D-Orn(Z)-OMe · HCl) in Solid-Phase Peptide Synthesis (SPPS).

This specific raw material presents a unique challenge: it possesses a C-terminal methyl ester (blocking SPPS coupling) and a free N-terminal amine (requiring protection). It is not a "ready-to-use" SPPS building block like Fmoc-D-Orn(Z)-OH. Therefore, this protocol is divided into two distinct workflows based on the researcher's end goal:

  • Workflow A (Upstream Conversion): Converting the raw material into Fmoc-D-Orn(Z)-OH for insertion into a peptide sequence.

  • Workflow B (C-Terminal Target): Strategies for synthesizing peptides that end with the D-Orn(Z)-OMe moiety using Transesterification Cleavage.

Molecule Profile & Strategic Analysis[1]

PropertySpecificationImplications for SPPS
Molecule H-D-Orn(Z)-OMe · HClRaw Intermediate . Requires modification before standard SPPS.
Chirality D-Enantiomer High risk of racemization during activation.[1] Requires low-base or base-free coupling (DIC/Oxyma).[1]
Side Chain N5-Cbz (Z) Stable to TFA . The Z group will not be removed during standard Fmoc cleavage. Requires Hydrogenolysis (Pd/C) or HF for removal.
C-Terminus Methyl Ester (OMe) Blocks Coupling . Must be hydrolyzed (saponified) to -COOH for use as an internal residue.

Workflow A: Conversion to SPPS Building Block

Use this protocol if you need to insert D-Orn(Z) into the middle or N-terminus of a peptide chain.

Rationale

Direct hydrolysis of H-D-Orn(Z)-OMe is risky due to potential dimerization or polymerization of the free amine. The "Fmoc-First" strategy ensures high purity.

Step-by-Step Conversion Protocol
Phase 1: Fmoc Protection
  • Dissolution: Suspend 10 mmol of H-D-Orn(Z)-OMe · HCl in 50 mL of 1,4-Dioxane/Water (1:1 v/v).

  • Neutralization: Add NaHCO₃ (22 mmol, 2.2 eq) slowly at 0°C. Stir until gas evolution ceases.

  • Acylation: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol, 1.1 eq) dissolved in minimal dioxane.

  • Reaction: Stir at Room Temperature (RT) for 4-6 hours. Monitor by TLC or HPLC.

  • Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x).[2] Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[2][3]

    • Intermediate Product:Fmoc-D-Orn(Z)-OMe .

Phase 2: Methyl Ester Hydrolysis (Saponification)

Critical Note: Standard base hydrolysis can remove the Fmoc group. We use a controlled Lithium Hydroxide (LiOH) method.

  • Solvation: Dissolve the crude Fmoc-D-Orn(Z)-OMe in THF/Water (3:1). Cool to 0°C.[3][4]

  • Hydrolysis: Add LiOH (1.1 eq) dropwise. Do not use excess base.

  • Monitoring: Stir at 0°C for 30-60 mins. Monitor strictly by TLC to catch the acid formation before Fmoc cleavage occurs.

  • Quench: Immediately acidify to pH 2-3 with 1M HCl to protonate the acid and stabilize the Fmoc group.

  • Isolation: Extract with Ethyl Acetate. Crystallize from EtOAc/Hexane.

    • Final Building Block:Fmoc-D-Orn(Z)-OH .

Workflow B: SPPS Incorporation Protocol

Use this protocol to couple the converted Fmoc-D-Orn(Z)-OH into your peptide chain.

Coupling Chemistry (Racemization Control)

D-amino acids are prone to converting to L-isomers if activated with strong bases (like TEA) or excess DIPEA.

  • Recommended Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure .[1][5]

  • Base: None (preferred) or Collidine (if necessary).[1] Avoid DIPEA during the D-Orn coupling step.

Standard SPPS Cycle[7]
  • Resin Preparation: Swell 2-Chlorotrityl Chloride (CTC) or Wang resin in DCM for 30 min.

  • Deprotection (Previous Cycle): 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Coupling D-Orn:

    • Dissolve Fmoc-D-Orn(Z)-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

    • Add DIC (3 eq).[5]

    • Pre-activate for 2 minutes only.

    • Add to resin.[4][6] Shake for 45-60 min at RT.

  • Capping: Acetic Anhydride/Pyridine (to block unreacted amines).

The "Z" Group Orthogonality

Crucial Mechanism: The Cbz (Z) group on the ornithine side chain is acid-stable .

  • TFA Cleavage: When you cleave the peptide from the resin using 95% TFA, the Z-group remains attached .

  • Result: The peptide will contain a protected Ornithine: H-Peptide-D-Orn(Z)-...-OH.

  • Removal (If desired): Requires Hydrogenolysis (H₂/Pd-C) in solution phase after cleavage, or HF treatment.

Workflow C: Synthesis of C-Terminal Methyl Esters

Use this protocol if the goal is a peptide ending in -D-Orn(Z)-OMe.

Instead of coupling the methyl ester (which is impossible), you synthesize the peptide on a specific resin and use a Transesterification Cleavage .

  • Resin: Use Merrifield Resin or PAM Resin .

  • Attachment: Attach Fmoc-D-Orn(Z)-OH (prepared in Workflow A) to the resin using CsI/DIEA method.

  • Elongation: Synthesize the rest of the peptide using standard Fmoc SPPS.

  • Cleavage (The Trick):

    • Do not use TFA.

    • Reagent: Methanol (MeOH) / DIPEA / DMF (1:5:5) or Methanolic HCl .

    • Conditions: Stir resin in reagent for 12-24 hours at 45°C (DIPEA method) or RT (HCl method).

    • Mechanism:[1][7] The Methanol acts as the nucleophile, cleaving the peptide from the resin and simultaneously forming the Methyl Ester at the C-terminus.[6]

Visualization of Workflows

Diagram 1: Raw Material Conversion & SPPS Logic

G Raw Raw Material: H-D-Orn(Z)-OMe · HCl Fmoc_Prot Step 1: Fmoc Protection (Fmoc-OSu, NaHCO3) Raw->Fmoc_Prot Protect N-Term Inter_Ester Intermediate: Fmoc-D-Orn(Z)-OMe Fmoc_Prot->Inter_Ester Hydrolysis Step 2: Controlled Hydrolysis (LiOH, 0°C, THF/H2O) Inter_Ester->Hydrolysis Saponify Ester Final_Block SPPS Ready Block: Fmoc-D-Orn(Z)-OH Hydrolysis->Final_Block SPPS_Cycle SPPS Coupling (DIC/Oxyma) Final_Block->SPPS_Cycle Coupling TFA_Cleavage TFA Cleavage (95% TFA) SPPS_Cycle->TFA_Cleavage Final_Peptide Final Peptide: H-Peptide-D-Orn(Z)-OH TFA_Cleavage->Final_Peptide Z-Group Survives! Remove_Z Optional: Z-Removal (H2 / Pd-C) Final_Peptide->Remove_Z

Caption: Workflow converting the methyl ester precursor into an SPPS-compatible acid, followed by integration and cleavage showing Z-group stability.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Fmoc Loss during Hydrolysis Base concentration too high or reaction too long.Use LiOH at exactly 1.1 eq at 0°C . Quench immediately upon disappearance of ester spot on TLC.
Racemization (D to L) High temperature or strong base during coupling.[5]Use DIC/Oxyma (Base-free). Keep coupling temp < 40°C.
Incomplete Coupling Steric hindrance of the Z-group.Double couple (2 x 45 min). Use HATU only if necessary (with Collidine).
Z-Group Removal Attempting to remove Z with TFA.Impossible. Z is orthogonal to TFA. Use Hydrogenolysis post-cleavage.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of Z-group stability and orthogonality).

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. (Protocol for racemization suppression).[1][5]

  • Sigma-Aldrich (Merck). Cleavage from Merrifield Resin. (Protocols for Transesterification to Methyl Esters).

  • Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis.

Sources

Application

peptide coupling methods with N5-Cbz-D-ornithine methyl ester HCl

Application Note: Strategic Peptide Coupling & Handling of -Cbz-D-Ornithine Methyl Ester HCl Executive Summary This guide details the operational protocols for utilizing -Cbz-D-ornithine methyl ester hydrochloride (H-D-O...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Peptide Coupling & Handling of


-Cbz-D-Ornithine Methyl Ester HCl 

Executive Summary

This guide details the operational protocols for utilizing


-Cbz-D-ornithine methyl ester hydrochloride  (H-D-Orn(Z)-OMe[1]·HCl) in solution-phase peptide synthesis.[1][2][3] As a non-proteinogenic D-amino acid derivative, this building block is critical for designing peptidomimetics with enhanced proteolytic stability.[1][2]

The primary technical challenge with this reagent is its hydrochloride salt form .[2] Unlike free amines, the HCl salt requires in situ neutralization to restore nucleophilicity. Improper handling during this step is the leading cause of low coupling yields and side reactions (e.g., guanidinylation when using uronium reagents). This document provides self-validating protocols to ensure quantitative coupling while preserving stereochemical integrity.

Chemical Profile & Properties[1][2][4][5][6][7][8]

PropertySpecification
Compound Name

-Cbz-D-ornithine methyl ester hydrochloride
Abbreviation H-D-Orn(Z)-OMe[1][4]·HCl
CAS Number 352274-96-5 (D-isomer specific)
Molecular Weight 316.78 g/mol
Formula

Solubility High: DMF, DMSO, MeOH.[1][2] Moderate: DCM (requires base). Insoluble: Et2O, Hexanes.[1][2]
pKa (approx)

-NH

: ~8.0 | Side chain NH-Z: Non-basic

Strategic Considerations

Orthogonality

The Cbz (Z) group on the


-amine provides excellent orthogonality to standard Boc/Fmoc strategies.
  • Acid Stability: Stable to TFA (allows Boc removal).

  • Base Stability: Stable to piperidine (allows Fmoc removal).[1][2]

  • Removal: Catalytic hydrogenolysis (

    
    ) or strong acid (HBr/AcOH).[1][2][5]
    
The "Salt Effect" in Coupling

H-D-Orn(Z)-OMe[1]·HCl is not nucleophilic until the


-amine is deprotonated.[1][2]
  • Risk: Adding the salt directly to an activated ester without base results in <5% yield.[2]

  • Solution: Use a tertiary base (DIPEA or NMM).[1][2][3]

  • Stoichiometry: Exactly 1.0 equivalent of base relative to the amine salt is required to liberate the free amine. Excess base can lead to racemization of the activated carboxylic acid partner.[3]

Experimental Protocols

Protocol A: Standard Carbodiimide Coupling (EDC/HOBt)

Best for: Routine couplings, cost-efficiency, and minimizing racemization of the acid partner.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)[1][5]

  • H-D-Orn(Z)-OMe[1][6]·HCl (1.0 eq)

  • EDC[1][2][3][7]·HCl (1.1 eq)

  • HOBt (anhydrous) (1.1 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (1.0 eq - Critical for salt neutralization)[1]

  • Solvent: DMF or DCM (0.1 M concentration)[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid Partner and HOBt in DMF. Cool to 0°C. Add EDC·HCl. Stir for 15 minutes to generate the active ester (OBt-ester).[1]

  • Neutralization: In a separate vial, dissolve H-D-Orn(Z)-OMe·HCl in minimal DMF. Add exactly 1.0 eq of DIPEA . Vortex briefly.

    • Note: Do not premix the amine salt and base for >10 mins to avoid potential side reactions or degradation.[2]

  • Coupling: Add the neutralized Ornithine solution to the activated acid mixture.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.

  • Monitoring: Check TLC (CHCl3:MeOH 9:1) or LC-MS.[1][2] The disappearance of the amine (ninhydrin positive) indicates completion.

  • Workup: Dilute with EtOAc. Wash sequentially with 1M KHSO

    
    , Sat. NaHCO
    
    
    
    , and Brine.[2] Dry over Na
    
    
    SO
    
    
    .
Protocol B: High-Efficiency Coupling (HATU)

Best for: Sterically hindered acids or rapid synthesis.[1]

Reagents:

  • Carboxylic Acid Partner (1.0 eq)[1][5]

  • H-D-Orn(Z)-OMe[1][6]·HCl (1.0 eq)

  • HATU (0.95 - 1.0 eq)[1]

  • DIPEA (2.0 eq total: 1.0 eq for activation + 1.0 eq for neutralization)[1]

Step-by-Step:

  • Pre-Activation (Critical): Dissolve the Carboxylic Acid Partner and HATU in DMF. Add 1.0 eq DIPEA . Stir for exactly 1-2 minutes.

    • Warning: Do not let the activated acid sit for >5 mins before adding the amine. HATU active esters can undergo guanidinylation if left too long with excess base.[1][2]

  • Amine Addition: Add H-D-Orn(Z)-OMe[1][2]·HCl followed immediately by the second 1.0 eq of DIPEA .

  • Reaction: Stir at RT for 30–60 minutes. HATU reactions are typically fast.[1][2]

  • Workup: Standard EtOAc extraction as above.

Visualization: Workflow & Logic

Figure 1: Coupling Decision Logic & Workflow

PeptideCoupling Start Start: H-D-Orn(Z)-OMe HCl CheckPartner Analyze Acid Partner Start->CheckPartner StericCheck Is Acid Sterically Hindered? CheckPartner->StericCheck ProtocolA Protocol A: EDC/HOBt (Low Racemization Risk) StericCheck->ProtocolA No ProtocolB Protocol B: HATU (High Reactivity) StericCheck->ProtocolB Yes Neutralization CRITICAL STEP: Neutralize HCl Salt (Add 1.0 eq DIPEA) ProtocolA->Neutralization ProtocolB->Neutralization Coupling Coupling Reaction (DMF, RT) Neutralization->Coupling Workup Workup: Acid/Base Wash Coupling->Workup

Caption: Decision matrix for selecting the optimal coupling protocol based on the steric demands of the carboxylic acid partner.

Deprotection & Downstream Applications

Once coupled, the H-D-Orn(Z)-OMe moiety offers two divergent pathways:[1]

  • C-Terminal Extension (Saponification):

    • Reagent: LiOH (2-3 eq) in THF/H2O (3:1).

    • Condition: 0°C to RT, 1-2 hours.

    • Outcome: Hydrolysis of Methyl Ester (OMe) to free acid (-OH).[1][2] The Z-group remains intact.[1][2]

    • Caution: D-amino acid esters are prone to racemization during saponification if the pH > 12 or reaction time is prolonged.[1][2] Monitor closely.

  • Side-Chain Deprotection (Hydrogenolysis):

    • Reagent:

      
       (1 atm), 10% Pd/C.
      
    • Solvent: MeOH or EtOH.

    • Outcome: Removal of Z-group to yield the free

      
      -amine.[1] The Methyl Ester remains intact.[2]
      
    • Note: Ensure the peptide does not contain Sulfur (Cys/Met), which poisons the Pd catalyst.

Figure 2: Orthogonal Deprotection Pathways

Deprotection Peptide Peptide-D-Orn(Z)-OMe PathA Path A: Saponification (LiOH, THF/H2O) Peptide->PathA PathB Path B: Hydrogenolysis (H2, Pd/C) Peptide->PathB ProductA Peptide-D-Orn(Z)-OH (Ready for C-term coupling) PathA->ProductA ProductB Peptide-D-Orn(NH2)-OMe (Side-chain active) PathB->ProductB

Caption: Orthogonal deprotection strategies allowing selective modification of the C-terminus or the side-chain amine.

References

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2] Link[1]

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1][2] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • PubChem. (2023).[1][2] Compound Summary: H-Orn(Z)-OMe HCl.[1][2][8][9] National Library of Medicine.[1][2] Link

Sources

Method

deprotection of Cbz group from ornithine side chain

Application Note: Strategic Deprotection of -Cbz Ornithine Executive Summary The deprotection of the benzyloxycarbonyl (Cbz or Z) group from the -amine of ornithine (Orn) presents a unique chemo-selective challenge compa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deprotection of -Cbz Ornithine

Executive Summary

The deprotection of the benzyloxycarbonyl (Cbz or Z) group from the


-amine of ornithine (Orn) presents a unique chemo-selective challenge compared to its homolog, lysine. While Cbz is a robust protecting group orthogonal to Fmoc and Boc, the ornithine side chain introduces a critical risk: intramolecular lactamization .

This guide details three validated protocols for Cbz removal, specifically engineered to mitigate the formation of the thermodynamic 6-membered lactam byproduct. These methods cover solution-phase synthesis, solid-phase peptide synthesis (SPPS), and selective on-resin modification.

The Ornithine Challenge: Lactamization

Unlike lysine, which forms a thermodynamically unstable 7-membered ring upon intramolecular attack, ornithine is prone to rapid cyclization to form 3-amino-2-piperidone (lactam) if the


-carboxyl group is activated or esterified during deprotection.
Mechanistic Insight

The deprotection of


-Cbz exposes a nucleophilic amine. If the C-terminus is an ester (common in solution phase) or an activated species, the 

-amine attacks the carbonyl carbon.

OrnithineLactam Figure 1: The 'Ornithine Effect' - Intramolecular Lactamization Risk Start Deprotected Ornithine (Free $delta$-NH2, C-term Ester) Transition Nucleophilic Attack ($delta$-NH2 -> C=O) Start->Transition pH > 7 Lactam 3-amino-2-piperidone (6-Membered Lactam) Transition->Lactam Cyclization Byproduct Loss of Alcohol (ROH) Transition->Byproduct

[1][2][3] Prevention Strategy:

  • Acidic Workup: Maintain the amine in a protonated state (

    
    ) immediately upon deprotection.
    
  • C-Terminal Protection: Avoid methyl/ethyl esters if possible; bulky esters (t-Bu) or free acids reduce cyclization rates.

Method A: Catalytic Hydrogenolysis (Solution Phase)

Best For: Large-scale solution phase synthesis where the peptide backbone contains no sulfur (Met, Cys) or reducible bonds (alkenes).

Principles

Hydrogenolysis cleaves the benzyl-oxygen bond. The reaction is driven by the formation of toluene and volatile


.[4]

Critical Control Point: In Ornithine deprotection, the reaction solvent must be acidic (AcOH or HCl) to protonate the resulting amine immediately, preventing catalyst poisoning and lactamization.

Protocol

Reagents:

  • Palladium on Carbon (10 wt.[5] % loading, wet support preferred for safety).

  • Solvent: Methanol (MeOH) containing 1-5% Acetic Acid (AcOH) or 1 equivalent of HCl.

  • Hydrogen Source:

    
     balloon (small scale) or Parr shaker (large scale, 30-50 psi).
    

Step-by-Step:

  • Preparation: Dissolve the Cbz-Orn-peptide in degassed MeOH. Add 1.1 equivalents of HCl (e.g., 1M HCl in MeOH) or 5% AcOH.

    • Why? Ensures the product is isolated as the salt.

  • Inerting: Flush the reaction vessel with Nitrogen (

    
    ) or Argon.
    
  • Catalyst Addition: CAREFULLY add 10-20 wt% of Pd/C (relative to substrate mass).

    • Safety: Pd/C is pyrophoric.[5] Add it to the wet solution under inert gas.

  • Hydrogenation: Introduce

    
     gas. Stir vigorously at Room Temperature (RT).
    
  • Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 1–4 hours.

    • Look for: Disappearance of starting material (M) and appearance of product (M-134).

  • Workup:

    • Flush vessel with

      
      .
      
    • Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

    • Crucial: Evaporate solvent immediately and lyophilize. Do not perform an aqueous basic extraction.

Method B: Acidolytic Cleavage (Solid Phase / Boc Chemistry)

Best For: Solid Phase Peptide Synthesis (SPPS) using Boc chemistry, or when the peptide contains sulfur (poisoning Pd catalysts).

Principles

Strong acids protonate the carbamate carbonyl, leading to the cleavage of the benzyl cation. Because benzyl cations are electrophilic, scavengers must be used to prevent re-alkylation of sensitive residues (Trp, Tyr, Met).

Acidolysis Figure 2: Acidolytic Cleavage Mechanism with Scavenging Substrate Cbz-Ornithine Protonation Protonated Intermediate (R-NH-C(=OH+)-OBn) Substrate->Protonation HBr/AcOH Cleavage Cleavage Step Protonation->Cleavage Cation Benzyl Cation (Bn+) Cleavage->Cation Product H-Orn-OH (Salt) Cleavage->Product - CO2 Scavenger Scavenger Trap (Thioanisole-Bn) Cation->Scavenger + Thioanisole

Protocol: HBr in Acetic Acid

Reagents:

  • 33% HBr in Glacial Acetic Acid.

  • Scavenger Cocktail: Thioanisole (5%) + m-Cresol (5%).

  • Precipitation Solvent: Cold Diethyl Ether (

    
    ).
    

Step-by-Step:

  • Setup: Place the protected peptide/resin in a reaction vessel.

  • Cocktail Prep: Mix 33% HBr/AcOH with scavengers.

    • Note: If Met/Cys are present, Thioanisole is mandatory.

  • Reaction: Add the acid cocktail to the peptide. Stir at RT for 30–60 minutes.

    • Time: Cbz is removed faster than benzyl esters, but 60 mins ensures completion.

  • Precipitation (Solution Phase): Pour the reaction mixture into 10x volume of ice-cold diethyl ether.

  • Wash: Centrifuge/filter the precipitate. Wash 3x with cold ether to remove acid and benzyl bromide byproducts.

  • Isolation: Dissolve the pellet in

    
    /Acetonitrile and lyophilize.
    
    • Result: The peptide is isolated as the hydrobromide salt, preventing lactamization.

Method C: Selective On-Resin Deprotection

Best For: Fmoc-SPPS where the Orn side chain requires modification (e.g., lactamization, biotinylation) before cleaving the peptide from the resin.

Strategy: Use Z(2-Cl) or Z in combination with high-acid labile resins (e.g., Sieber Amide), OR use TFMSA (Trifluoromethanesulfonic acid) for selective cleavage if the resin allows. Note: For true orthogonality in Fmoc-SPPS, Alloc (Allyloxycarbonyl) or Mmt (Monomethoxytrityl) are superior to Cbz. However, if Cbz is inherited, use the following:

Protocol: TFMSA / TFA Low Acidity

This method is harsh and rarely "selective" against other acid-labile groups (Boc/tBu), but can be tuned. Recommendation: If you must remove Cbz on-resin while keeping the peptide attached, the resin linkage must be acid-stable (e.g., PAM resin or MBHA in Boc chemistry).

Protocol:

  • Swell resin in DCM.

  • Add TFMSA : TFA : m-Cresol : Thioanisole (10 : 80 : 5 : 5) .

  • React for 60-90 mins at

    
    .
    
  • Wash resin thoroughly with TFA, then DCM, then DMF.

  • Neutralization: Wash with 5% DIEA/DMF immediately before the next coupling step.

    • Warning: Do not leave the free Orn amine in DIEA for long periods; couple the next reagent immediately to avoid cross-linking.

Comparative Analysis of Methods

FeatureMethod A: HydrogenolysisMethod B: HBr / AcOHMethod C: TFMSA
Mechanism Catalytic ReductionAcidolysis (

character)
Strong Acidolysis
Ornithine Risk Low (if acidified)Low (isolates as salt)Medium (temp control vital)
Cys/Met Compatible NO (Sulfur poisons Pd)YES (with scavengers)YES
Selectivity Cleaves Z, Bzl esters. Leaves Boc/Fmoc.Cleaves Z, Boc, tBu.Global Deprotection.[6]
Throughput High (Batch)High (Batch)Medium

Quality Control & Troubleshooting

Critical Quality Attributes (CQAs)
  • Mass Shift:

    
     Da (Loss of 
    
    
    
    ).
  • Lactam Check:

    • M-18 peak: If you see a mass of [Expected Product - 18 Da], lactamization has occurred.

    • HPLC: Lactams are more hydrophobic than the open-chain amino acid; look for a peak with slightly higher retention time (RRT ~1.05-1.1).

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Deprotection (H2) Catalyst Poisoning (S, N)Add 5% AcOH; Increase catalyst load; Wash sample with EDTA before reaction.
Lactam Formation (-18 Da) Basic workup; Active ester C-termALWAYS isolate as HCl/TFA salt. Avoid basic extraction.
Benzylation of Trp/Tyr Insufficient Scavenger (Acidolysis)Increase Thioanisole/m-Cresol ratio.
Explosion/Fire Dry Pd/C handlingUse wet Pd/C; Flush with inert gas before adding catalyst.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[7][8] John Wiley & Sons.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Classic text on acidolysis mechanisms).
  • McLuckey, S. A., et al. (2019).[2] Spectroscopic Evidence for Lactam Formation in Terminal Ornithine Fragment Ions. Journal of the American Society for Mass Spectrometry. [Link]

  • Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with Ammonium Formate. Journal of Organic Chemistry, 43(21), 4194. [Link]

Sources

Application

Application Notes and Protocols for the HPLC Purification of Peptides Containing N5-Cbz-D-ornithine

Authored by: A Senior Application Scientist Introduction: The Purification Challenge of Sterically Shielded and Hydrophobic Peptides In the landscape of modern drug discovery and development, peptides containing non-cano...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Purification Challenge of Sterically Shielded and Hydrophobic Peptides

In the landscape of modern drug discovery and development, peptides containing non-canonical amino acids are of significant interest due to their potential for enhanced biological activity and stability. The incorporation of residues such as N5-Cbz-D-ornithine, where the side-chain amine is protected by a bulky and hydrophobic carboxybenzyl (Cbz) group, presents unique challenges during purification. The Cbz group, while essential for orthogonal protection strategies in peptide synthesis, dramatically increases the hydrophobicity of the peptide, often leading to poor solubility in aqueous mobile phases, peak tailing, and difficult separation from closely related impurities.[1][2] Furthermore, the presence of a D-amino acid can influence the peptide's secondary structure, potentially altering its retention behavior on reversed-phase media compared to its all-L-amino acid counterpart.[3][4]

This in-depth technical guide provides a comprehensive framework for developing and executing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification protocol for peptides containing N5-Cbz-D-ornithine. We will delve into the fundamental principles, provide a detailed step-by-step methodology, and offer insights into troubleshooting common issues, ensuring researchers, scientists, and drug development professionals can achieve high purity of their target peptide.

Core Principles: Navigating the Hydrophobic Landscape of Cbz-Protected Peptides

The purification of peptides bearing the N5-Cbz-D-ornithine modification is primarily governed by hydrophobic interactions between the peptide and the stationary phase of the HPLC column.[5] The Cbz group, with its aromatic ring, is a major contributor to this hydrophobicity.

The Role of the Stationary Phase

The choice of stationary phase is critical for the successful purification of hydrophobic peptides. While C18 columns are the workhorse of peptide purification, for highly hydrophobic peptides, a less retentive stationary phase may be advantageous.[6]

  • C18 (Octadecyl): Offers the highest hydrophobicity and is suitable for a wide range of peptides. For Cbz-containing peptides, it provides strong retention, which can be beneficial for resolving impurities but may also lead to very long run times or the need for high concentrations of organic solvent for elution.

  • C8 (Octyl): A good alternative to C18 for hydrophobic peptides, offering reduced retention times.[5]

  • C4 (Butyl): Often the preferred choice for very large or extremely hydrophobic peptides and proteins, as it provides weaker retention, mitigating the risk of irreversible binding.[2]

  • Phenyl: The aromatic nature of this stationary phase can offer alternative selectivity for peptides containing aromatic residues, such as the Cbz group, through π-π interactions.

The pore size of the stationary phase is another important consideration. For most synthetic peptides, a pore size of 100-120 Å is suitable. For larger peptides, a wider pore size of 300 Å may be necessary to allow for better diffusion into and out of the pores.

The Mobile Phase: A Balancing Act of Solubility and Selectivity

The mobile phase in RP-HPLC for peptides typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), with an acid modifier.

  • Solvent A: HPLC-grade water.

  • Solvent B: Acetonitrile is the most common organic solvent due to its low viscosity and UV transparency.[7] For particularly hydrophobic peptides, isopropanol can be added to the acetonitrile to increase the eluting strength of the mobile phase.[7]

  • Acid Modifier: Trifluoroacetic acid (TFA) is the standard ion-pairing agent used in peptide purification.[8] It serves two main purposes:

    • Ion Pairing: TFA forms an ion pair with the basic residues of the peptide, neutralizing their charge and increasing their hydrophobicity, which leads to better retention and peak shape.

    • Suppressing Silanol Interactions: TFA protonates the free silanol groups on the silica-based stationary phase, reducing unwanted interactions that can cause peak tailing.

The concentration of TFA can be optimized, typically between 0.05% and 0.1%. Higher concentrations can improve peak sharpness for some peptides but may be more difficult to remove during lyophilization.[9][10]

Method Development Strategy: From Analytical Scouting to Preparative Purification

A systematic approach to method development is crucial for achieving an efficient and scalable purification process.[11][12]

Figure 1: Workflow for HPLC method development and scale-up.

Detailed Experimental Protocol: Purification of a Model Peptide Containing N5-Cbz-D-ornithine

This protocol outlines the purification of a hypothetical crude peptide with the sequence Ac-Ala-Phe-D-Orn(Cbz)-Gly-NH2.

Materials and Reagents
Material/ReagentGrade
Crude PeptideSynthetic Grade
WaterHPLC Grade
Acetonitrile (ACN)HPLC Grade
Trifluoroacetic Acid (TFA)HPLC Grade
Dimethyl Sulfoxide (DMSO)ACS Grade (for sample dissolution if necessary)
Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a preparative pump, autosampler, and UV detector

  • Analytical and Preparative RP-HPLC columns (e.g., C8 or C18)

  • Fraction Collector

  • Vortex Mixer

  • Centrifuge

  • Lyophilizer (Freeze-dryer)

  • Mass Spectrometer (for fraction analysis)

Step-by-Step Protocol

1. Sample Preparation

  • Accurately weigh a small amount of the crude peptide (e.g., 1-2 mg for analytical scouting).

  • Dissolve the peptide in a minimal volume of Solvent A (0.1% TFA in water). If solubility is an issue, a small amount of DMSO or ACN can be added.[6] For preparative runs, dissolve the crude peptide in the initial mobile phase conditions to ensure good peak shape.

2. Analytical Method Development

  • Column: C8 or C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm and 254 nm (the Cbz group has a UV absorbance around 254-260 nm).[13]

  • Initial Scouting Gradient:

    • Run a broad gradient to determine the approximate elution time of the target peptide.

Time (min)%B
05
4095
4595
465
505
  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of the target peptide to improve resolution from impurities.[8] For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 30 minutes would be a good starting point for optimization.

3. Preparative Purification

  • Column: A preparative column with the same stationary phase as the optimized analytical method (e.g., 21.2 x 150 mm, 5 µm).

  • Flow Rate: Scale the flow rate linearly based on the column cross-sectional area. For a 21.2 mm ID column, a flow rate of 20-25 mL/min is typical.

  • Optimized Preparative Gradient: Use the optimized gradient from the analytical development.

  • Sample Loading: Dissolve the crude peptide (e.g., 50-100 mg) in a suitable volume of the initial mobile phase. The injection volume will depend on the column size and the peptide's solubility.

  • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to collect the main peak and any closely eluting shoulders separately.

4. Fraction Analysis and Post-Purification Processing

  • Analyze the collected fractions using analytical HPLC to assess their purity.

  • Confirm the identity of the target peptide in the pure fractions using mass spectrometry.

  • Pool the fractions that meet the desired purity level.

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

  • To remove residual TFA, the lyophilized peptide can be re-dissolved in a small amount of 0.1 M acetic acid and re-lyophilized.

Troubleshooting Common Purification Issues

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) - Secondary interactions with free silanols- Peptide aggregation- Ensure adequate TFA concentration (0.1%)- Increase column temperature (e.g., 40-60°C) to improve solubility and reduce aggregation[14]
Low Recovery - Irreversible binding to the column- Poor solubility in the mobile phase- Use a less hydrophobic column (e.g., C4)- Add a small percentage of isopropanol to the mobile phase- Increase column temperature[7]
Co-eluting Impurities - Insufficient resolution- Optimize the gradient slope (make it shallower)- Try a different stationary phase (e.g., Phenyl) for alternative selectivity- Adjust the mobile phase pH (if the peptide is stable)

Characterization of the Purified Peptide

Following purification, it is essential to verify the purity and identity of the final product.

  • Analytical RP-HPLC: Inject a small amount of the lyophilized peptide onto an analytical column using the optimized gradient to confirm its purity.

  • Mass Spectrometry (MS): Determine the molecular weight of the purified peptide to confirm its identity.[15][16]

Figure 2: Post-purification quality control workflow.

Conclusion

The successful HPLC purification of peptides containing N5-Cbz-D-ornithine is a multi-faceted process that requires a systematic approach to method development and a thorough understanding of the physicochemical properties of the target molecule. By carefully selecting the stationary phase, optimizing the mobile phase composition and gradient, and employing a logical workflow from analytical to preparative scale, researchers can overcome the challenges posed by the hydrophobic Cbz group and achieve high purity of their desired peptide. The protocols and strategies outlined in this guide provide a solid foundation for navigating the complexities of purifying these valuable and challenging molecules.

References

  • Kromasil. (n.d.). General approach for the development of preparative peptide separations. HPLC. Retrieved from [Link]

  • Mant, C. T., et al. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • Kromasil. (2011, September 15). Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • Li, L., & Sweedler, J. V. (2008). Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. Mass spectrometry reviews, 27(1), 48-62.
  • Watanabe, T., et al. (2025, March 10).
  • LCGC International. (2025, June 19). Easy method scale-up for peptide purification.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. Retrieved from [Link]

  • KNAUER. (n.d.). Peptide Purification Scale-Up with HPLC. KNAUER. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. AAPPTec. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Retrieved from [Link]

  • Armstrong, D. W. (2022, August 1). Analysis of D-Amino Acids: Relevance in Human Disease. LCGC North America.
  • Zenodo. (n.d.). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful. Zenodo.
  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
  • ChemRxiv. (n.d.).
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 33-55.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Biotage. (2023, February 2). Can you use normal phase chromatography to purify protected peptides?. Biotage. Retrieved from [Link]

  • Howard-Jones, A. R., & Walsh, C. T. (2006). Biosynthesis of Piperazic Acid via N5-Hydroxy-ornithine in Kutzneria spp. 744. Biochemistry, 45(51), 15444-15456.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. Retrieved from [Link]

  • SciSpace. (n.d.).
  • Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides. Google Patents.
  • protocols.io. (2016, December 30).
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Boyes, B. E., et al. (2007). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Analytical chemistry, 79(19), 7437-46.
  • Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical chemistry, 85(24), 11721-8.
  • Rucinski, M., et al. (2014). MS n analysis of nonderivatized and Mtpp-derivatized peptides. Journal of Mass Spectrometry, 49(6), 518-524.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 6). How does mobile phase modifier concentration impact peptide purity with flash chromatography?. Biotage. Retrieved from [Link]

  • YMC. (n.d.). Tips for Optimization of Peptide Separation. YMC. Retrieved from [Link]

  • ResearchGate. (2023, June 12). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?.
  • Guna, M., & Siu, K. W. M. (2008). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry, 19(5), 682-9.
  • Späte, A. K., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release.
  • Tsolis, C. G., et al. (2021).
  • PolyPeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. PolyPeptide. Retrieved from [Link]

  • ResearchGate. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.

Sources

Method

Application Note: High-Fidelity Coupling of N5-Cbz-D-Ornithine using HATU/HBTU

Strategic Overview Target Molecule: N5-Cbz-D-Ornithine (Fmoc-D-Orn(Z)-OH) Context: Solid-Phase Peptide Synthesis (Fmoc-SPPS) Critical Challenge: Preserving D-chirality while ensuring complete coupling of the sterically d...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Target Molecule: N5-Cbz-D-Ornithine (Fmoc-D-Orn(Z)-OH) Context: Solid-Phase Peptide Synthesis (Fmoc-SPPS) Critical Challenge: Preserving D-chirality while ensuring complete coupling of the sterically distinct ornithine side chain.

The incorporation of D-Ornithine into peptide sequences is a potent strategy in peptidomimetic drug design, offering increased resistance to proteolytic degradation and inducing specific secondary structures (e.g., β-turns). The N5-Cbz (Benzyloxycarbonyl or Z) protecting group provides essential orthogonality; unlike Boc or Trityl, the Z group is stable to the Trifluoroacetic Acid (TFA) cleavage cocktails used in Fmoc chemistry. This allows the synthesis of peptides where the ornithine side chain remains protected after cleavage from the resin, facilitating downstream modifications such as cyclization or late-stage functionalization.

However, the coupling of D-amino acids presents a heightened risk of racemization (epimerization to the L-form). While HBTU is a workhorse reagent, HATU is strongly recommended for D-Ornithine coupling to maximize reaction velocity and minimize the lifetime of the racemization-prone oxazolone intermediate.

Chemical Mechanism & Rationale[1][2][3]

The Activation Pathway

Both HBTU and HATU function by converting the carboxylic acid of the Fmoc-amino acid into an active ester.[1] The presence of the base (DIPEA or NMM) initiates the reaction.

  • Deprotonation: The base removes the proton from the Fmoc-D-Orn(Z)-OH carboxylate.

  • Uronium Attack: The carboxylate attacks the electron-deficient carbon of the coupling reagent (HATU/HBTU).

  • Active Ester Formation:

    • HBTU: Generates an OBt (Benzotriazole) ester.

    • HATU: Generates an OAt (7-Azabenzotriazole) ester.[1]

  • Aminolysis: The N-terminal amine of the resin-bound peptide attacks the active ester, forming the amide bond.

The Racemization Risk (The "Why" behind HATU)

Racemization primarily occurs via the formation of a 5(4H)-oxazolone intermediate.[2] This ring formation acidifies the alpha-proton. In the presence of base, this proton is abstracted, destroying the chiral center.[2]

  • HATU Advantage: The nitrogen atom in the pyridine ring of the HOAt moiety exerts an electron-withdrawing effect (anchimeric assistance). This stabilizes the leaving group and accelerates the aminolysis step by nearly 100-fold compared to HOBt esters. Faster coupling = Less time for oxazolone formation = Higher optical purity.

Visualizing the Workflow

CouplingWorkflow Start Start: Fmoc-D-Orn(Z)-OH Coupling CheckReagent Select Coupling Reagent Start->CheckReagent HATU_Path HATU (Recommended) CheckReagent->HATU_Path High Chirality Fidelity HBTU_Path HBTU (Standard) CheckReagent->HBTU_Path Cost Sensitive/Non-Critical Activation Activation (Base + Reagent) Max 2 mins pre-activation HATU_Path->Activation HBTU_Path->Activation Coupling Coupling Reaction (45-60 mins) Activation->Coupling RacemizationCheck Risk: Oxazolone Formation Coupling->RacemizationCheck Competing Pathway Finish Wash & Kaiser Test Coupling->Finish

Caption: Decision workflow for coupling D-Ornithine. HATU is prioritized to suppress the racemization pathway shown in red.

Detailed Experimental Protocol

Materials Required[3][4][5][6][7][8][9][10][11][12][13]
  • Amino Acid: Fmoc-D-Orn(Z)-OH (0.2 M in DMF)

  • Coupling Reagent: HATU (preferred) or HBTU (0.5 M in DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 M in NMP/DMF)

  • Solvent: DMF (Peptide Synthesis Grade)

  • Resin: Rink Amide or Wang Resin (Swelled)[1]

Stoichiometry Table
ComponentEquivalents (eq)Rationale
Fmoc-D-Orn(Z)-OH 3.0 - 4.0Excess drives equilibrium to product.
HATU / HBTU 0.95 (relative to AA)Crucial: Use slightly less than the AA to prevent "capping" the resin with the coupling reagent itself (guanidinylation).
DIPEA 6.0 - 8.0Sufficient to neutralize the AA and activate the reagent. Maintain pH ~8-9 (wet pH paper check).
Step-by-Step Procedure
1. Resin Preparation
  • Swell the resin in DMF for 30 minutes.

  • Deprotect the N-terminus (remove Fmoc) using 20% Piperidine/DMF (2 x 10 min).

  • Wash thoroughly: DMF (3x), DCM (3x), DMF (3x).[3][4] Residual piperidine will destroy HATU/HBTU immediately.

2. Activation (The "Pre-Activation" Rule)
  • Goal: Form the active ester without allowing time for racemization.

  • Action:

    • Dissolve Fmoc-D-Orn(Z)-OH (4 eq) and HATU (3.9 eq) in minimum DMF.

    • Add DIPEA (8 eq).

    • Shake/Vortex for exactly 30-60 seconds .

    • Do NOT exceed 2 minutes. Prolonged activation of D-amino acids in base significantly increases % D-to-L conversion.

3. Coupling
  • Immediately transfer the activated solution to the resin vessel.[1]

  • Agitate (shake or bubble nitrogen) at room temperature.

    • HATU: 30 - 45 minutes.

    • HBTU: 45 - 60 minutes.

  • Optional: For difficult sequences, re-couple (double couple) using fresh reagents rather than extending time.

4. Washing & Validation
  • Drain the reaction vessel.[1][3]

  • Wash with DMF (3x) to remove excess reagents.[3]

  • Kaiser Test:

    • Take a few resin beads. Add 1 drop each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 2 mins.

    • Colorless/Yellow: Coupling Complete (Proceed).

    • Blue: Incomplete Coupling (Re-couple).

Troubleshooting & Optimization

Common Failure Modes
IssueObservationRoot CauseSolution
Racemization Product shows split peaks in HPLC (diastereomers)Base concentration too high or activation too long.Switch to Collidine (TMP) instead of DIPEA. It is a weaker, more sterically hindered base that reduces proton abstraction.
Incomplete Coupling Blue Kaiser test; Deletion sequence in MSSteric hindrance of the Z-group or resin aggregation.Double Couple: Repeat step 3 with fresh reagents. Use Magic Mixture (DCM/DMF/NMP + 1% Triton X).
Guanidinylation Mass shift of +100 DaExcess HBTU/HATU reacting with N-terminus.Ensure Coupling Reagent is 0.95 eq relative to the Amino Acid. Never use excess reagent over AA.
Expert Tip: The "Collidine" Variant

For ultra-high fidelity (e.g., GMP synthesis), replace DIPEA with 2,4,6-Collidine (TMP) .

  • Protocol: Use 1:1:1 ratio (AA:HATU:Collidine).

  • Why: Collidine's pKa (7.43) is lower than DIPEA (10.5), and its steric bulk prevents it from abstracting the alpha-proton, effectively eliminating base-catalyzed racemization.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][5] An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • BenchChem. (2025).[7] A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. Link

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation procedures in peptide synthesis. Methods in Enzymology. Link

  • Peptide.com (Aapptec). Standard Coupling Procedures: HBTU/HATU Protocols. Link

Sources

Application

Application Notes and Protocols for the Cleavage of Peptides with N5-Cbz-D-ornithine from Wang Resin

Introduction Solid-phase peptide synthesis (SPPS) employing Fmoc chemistry on Wang resin is a cornerstone of modern peptide and peptidomimetic drug development. The Wang resin, an acid-labile support, allows for the effi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Solid-phase peptide synthesis (SPPS) employing Fmoc chemistry on Wang resin is a cornerstone of modern peptide and peptidomimetic drug development. The Wang resin, an acid-labile support, allows for the efficient assembly of peptide chains and their subsequent release with a C-terminal carboxylic acid.[1] A particular challenge and area of interest lies in the incorporation of non-standard amino acids with unique protecting groups, such as N5-Cbz-D-ornithine. The benzyloxycarbonyl (Cbz or Z) group, while historically significant in solution-phase synthesis, offers a robust and orthogonal protecting strategy for the side-chain amine of ornithine in Fmoc-based SPPS.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful cleavage of peptides containing N5-Cbz-D-ornithine from Wang resin. A key consideration is the stability of the Cbz group to the standard trifluoroacetic acid (TFA) cleavage conditions used to liberate the peptide from the resin and remove other acid-labile side-chain protecting groups. As the Cbz group is largely resistant to TFA, a two-stage deprotection strategy is often required to yield the fully deprotected peptide. This guide will detail the protocols for both the initial TFA-mediated cleavage and the subsequent deprotection of the N5-Cbz group, along with the scientific rationale behind each step.

The Chemistry of Cleavage: A Two-Stage Approach

The cleavage of a peptide from Wang resin and the simultaneous removal of most common side-chain protecting groups (e.g., Boc, tBu, Trt) is achieved through acidolysis with a strong acid, typically trifluoroacetic acid (TFA).[2][3] The ester linkage between the C-terminal amino acid and the resin is susceptible to cleavage by TFA, releasing the peptide with a free C-terminal carboxyl group.[1]

However, the N5-Cbz group on the ornithine side chain is a carbamate that exhibits significant stability under these standard acidic cleavage conditions.[4] Therefore, a direct, one-pot cleavage and full deprotection is not feasible. The process must be approached in two distinct stages:

  • Stage 1: TFA-Mediated Cleavage from Wang Resin. This step liberates the peptide from the solid support and removes acid-labile protecting groups, leaving the N5-Cbz-D-ornithine intact.

  • Stage 2: Cbz Group Deprotection. Following isolation of the Cbz-protected peptide, the Cbz group is typically removed via catalytic hydrogenolysis.[5]

This two-stage approach provides a reliable method to obtain the desired fully deprotected peptide.

Cleavage_Workflow Resin Peptide-Wang Resin (with N5-Cbz-D-Orn) TFA_Cleavage Stage 1: TFA Cleavage Cocktail Resin->TFA_Cleavage 1-3 hours Cbz_Peptide Crude Cbz-Protected Peptide TFA_Cleavage->Cbz_Peptide Precipitation Ether Precipitation & Isolation Cbz_Peptide->Precipitation Purification_1 Optional: HPLC Purification of Cbz-Peptide Precipitation->Purification_1 Hydrogenolysis Stage 2: Catalytic Hydrogenolysis Precipitation->Hydrogenolysis Purification_1->Hydrogenolysis Final_Peptide Fully Deprotected Peptide Hydrogenolysis->Final_Peptide Purification_2 Final HPLC Purification Final_Peptide->Purification_2 Deprotection_Mechanism cluster_0 Catalytic Hydrogenolysis Cbz_Peptide Peptide-Orn(Cbz) Catalyst H₂, Pd/C Cbz_Peptide->Catalyst Intermediate [Transition State on Catalyst Surface] Catalyst->Intermediate Products Peptide-Orn(NH₂) + Toluene + CO₂ Intermediate->Products

Diagram 2: Simplified mechanism of Cbz deprotection.

Troubleshooting and Key Considerations

  • Incomplete TFA Cleavage: If HPLC analysis shows significant starting material (peptide still attached to resin), extend the TFA cleavage time or perform a second cleavage on the recovered resin.

  • Side Reactions During TFA Cleavage: The presence of sensitive residues like tryptophan or cysteine may require more specific scavenger cocktails. For instance, the addition of 1,2-ethanedithiol (EDT) can be beneficial for peptides containing these residues. [2]* Poor Peptide Precipitation: Ensure the diethyl ether is sufficiently cold and used in a large excess (at least 10-fold). If precipitation is still poor, try using methyl-tert-butyl ether (MTBE).

  • Incomplete Cbz Deprotection: If the hydrogenolysis stalls, it may be due to catalyst poisoning. In such cases, filtering the reaction mixture and adding fresh catalyst can restart the reaction. For some peptides, transfer hydrogenation with formic acid can be more effective. [6]* Orthogonality: The Cbz/hydrogenolysis deprotection strategy is orthogonal to Fmoc/piperidine and Boc/TFA chemistries, making it a valuable tool for complex peptide synthesis. [5]

Conclusion

The cleavage of peptides containing N5-Cbz-D-ornithine from Wang resin is a manageable process that requires a two-stage approach due to the stability of the Cbz group to standard TFA cleavage conditions. By first cleaving the peptide from the resin with an appropriate TFA cocktail and then removing the Cbz group via catalytic hydrogenolysis, researchers can successfully obtain the desired fully deprotected peptide. Careful selection of scavengers and optimization of reaction conditions are key to achieving high yield and purity. The protocols and insights provided in this application note offer a robust framework for scientists and professionals in the field of peptide drug discovery and development.

References

  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Peptides. (n.d.). Removal of 2-Cl-Z. Retrieved from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of Constrained Peptides via Intramolecular Lactam Bridge Formation Utilizing N5-Cbz-D-ornithine

Introduction: The Significance of Conformational Constraint in Peptide Therapeutics Linear peptides, while offering significant therapeutic potential, are often hampered by their inherent flexibility, which can lead to r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Conformational Constraint in Peptide Therapeutics

Linear peptides, while offering significant therapeutic potential, are often hampered by their inherent flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. Introducing conformational constraints is a powerful strategy to overcome these limitations. By locking the peptide into a bioactive conformation, we can enhance its binding affinity, increase its stability, and improve its pharmacokinetic properties.[1] One of the most effective methods for achieving this is through the formation of an intramolecular lactam bridge.[2][3]

This application note provides a detailed protocol for the synthesis of a constrained peptide using solid-phase peptide synthesis (SPPS) and on-resin cyclization. Specifically, we will focus on the formation of a lactam bridge between the side chains of N5-Cbz-D-ornithine and L-glutamic acid. The use of the benzyloxycarbonyl (Cbz) protecting group on the δ-amino group of D-ornithine, in conjunction with the standard 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protection strategy, provides an orthogonal system that allows for selective deprotection and on-resin cyclization.[4][5]

The D-configuration of ornithine is strategically employed to influence the peptide's secondary structure and enhance its resistance to enzymatic degradation. This guide is intended for researchers, scientists, and drug development professionals seeking to design and synthesize novel constrained peptides with improved therapeutic profiles.

Core Principles: Orthogonal Protection Strategy

The successful synthesis of a side-chain cyclized peptide hinges on an orthogonal protection strategy.[6][7] This approach utilizes protecting groups for different functional groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific sites without affecting other protected groups.

In this protocol, we employ the following orthogonal protecting groups:

  • Nα-Fmoc (9-fluorenylmethoxycarbonyl): This base-labile protecting group is used for the temporary protection of the α-amino group of the growing peptide chain. It is removed at each step of the peptide elongation using a solution of piperidine in N,N-dimethylformamide (DMF).[4]

  • Side-Chain Protecting Groups (tBu, Trt, Pbf): Acid-labile groups such as tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) are used to protect the side chains of trifunctional amino acids. These groups are stable to the basic conditions of Fmoc removal and are cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin.

  • Nδ-Cbz (Benzyloxycarbonyl): The Cbz group is used for the "permanent" protection of the D-ornithine side-chain amine. Its key feature is its stability to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. The Cbz group can be selectively removed via catalytic hydrogenolysis, a reaction that does not affect the other protecting groups.[8][9]

This orthogonality allows for the selective deprotection of the D-ornithine side-chain amine on the solid support, enabling the subsequent intramolecular cyclization with the deprotected side-chain carboxyl group of glutamic acid.

Diagram of the Orthogonal Protection Strategy

Orthogonal_Protection cluster_Peptide Resin-Bound Peptide cluster_Protecting_Groups Protecting Groups cluster_Deprotection Deprotection Conditions Peptide Resin-Peptide-NH-... Fmoc Nα-Fmoc Base Base (Piperidine) Fmoc->Base Labile Acid Strong Acid (TFA) Fmoc->Acid Stable Hydrogenolysis Hydrogenolysis (H₂/Pd/C) Fmoc->Hydrogenolysis Stable Side_Chain Side-Chain (tBu, Trt) Side_Chain->Base Stable Side_Chain->Acid Labile Side_Chain->Hydrogenolysis Stable Cbz Nδ-Cbz (Ornithine) Cbz->Base Stable Cbz->Acid Stable Cbz->Hydrogenolysis Labile

Caption: Logical relationship of the orthogonal protection strategy.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a constrained peptide via on-resin lactam bridge formation between N5-Cbz-D-ornithine and L-glutamic acid.

Materials and Reagents
ReagentSupplierPurity/Grade
Rink Amide MBHA ResinMajor Supplier100-200 mesh
Fmoc-Amino AcidsMajor SupplierSynthesis Grade
Fmoc-D-Orn(Cbz)-OHMajor SupplierSynthesis Grade
Fmoc-L-Glu(OAll)-OHMajor SupplierSynthesis Grade
HBTUMajor Supplier≥99.5%
DIPEAMajor Supplier≥99.5%
PiperidineMajor Supplier≥99.5%
DMFMajor SupplierPeptide Synthesis Grade
DCMMajor SupplierACS Grade
Palladium on Carbon (Pd/C)Major Supplier10 wt. %
PhenylsilaneMajor Supplier≥97%
Trifluoroacetic Acid (TFA)Major SupplierReagent Grade
Triisopropylsilane (TIS)Major Supplier99%
Dichloromethane (DCM)Major SupplierACS Grade
Acetonitrile (ACN)Major SupplierHPLC Grade
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the linear peptide on a Rink Amide resin using the Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin_Prep 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat 6. Repeat for all Amino Acids Washing2->Repeat Repeat->Fmoc_Deprotection Next Cycle

Caption: Step-by-step workflow for SPPS.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, incorporating Fmoc-D-Orn(Cbz)-OH and Fmoc-L-Glu(OAll)-OH at the desired positions.

Protocol 2: On-Resin Cyclization

This protocol describes the selective deprotection of the side chains of D-ornithine and L-glutamic acid, followed by intramolecular lactam bridge formation.

Workflow for On-Resin Cyclization

Cyclization_Workflow Allyl_Deprotection 1. Allyl Deprotection (Glu) Washing1 2. Washing Allyl_Deprotection->Washing1 Cbz_Deprotection 3. Cbz Deprotection (Orn) Washing1->Cbz_Deprotection Washing2 4. Washing Cbz_Deprotection->Washing2 Cyclization 5. Lactam Bridge Formation Washing2->Cyclization Washing3 6. Washing Cyclization->Washing3

Caption: Step-by-step workflow for on-resin cyclization.

Step-by-Step Procedure:

  • Allyl Deprotection (Glutamic Acid Side Chain):

    • Swell the peptide-resin in DCM.

    • Add Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM.

    • Agitate the mixture under an inert atmosphere for 2 hours.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Cbz Deprotection (D-ornithine Side Chain):

    • Swell the peptide-resin in a 1:1 mixture of DMF and DCM.

    • Add Pd/C (10 wt. %, 0.2 eq. by weight relative to the resin).

    • Bubble hydrogen gas through the suspension for 4 hours.

    • Filter the resin and wash thoroughly with DMF (3x) and DCM (3x) to remove the catalyst.

  • Lactam Bridge Formation:

    • Swell the resin in DMF.

    • Add HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF.

    • Agitate the reaction mixture for 12-24 hours.

    • Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC and MS.[10][11][12]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Cleavage and Purification

This protocol details the final cleavage of the cyclic peptide from the resin and its subsequent purification.

Step-by-Step Procedure:

  • Final Fmoc Deprotection: If the N-terminus is Fmoc-protected, remove it with 20% piperidine in DMF.

  • Resin Drying: Wash the resin with DCM and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[13][14]

  • Characterization: Confirm the identity and purity of the final constrained peptide by mass spectrometry (MS) and analytical RP-HPLC.[10][11]

Data Presentation: Expected Results

StepParameterExpected Outcome
SPPS Coupling Efficiency>99% completion as determined by the Kaiser test
On-Resin Cyclization Cyclization Yield>70% conversion from linear to cyclic peptide
Cleavage Crude Peptide Purity~50-70% as determined by analytical RP-HPLC
Purification Final Purity>95% as determined by analytical RP-HPLC
Characterization Molecular WeightMatches the calculated molecular weight of the cyclic peptide

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance, aggregationDouble couple, use a different coupling reagent (e.g., HATU), or increase the reaction time.
Low Cyclization Yield Unfavorable peptide conformation, steric hindranceIncrease cyclization time, use a different activating agent, or perform the cyclization at a higher dilution.
Side Product Formation Incomplete deprotection, side reactionsEnsure complete deprotection before cyclization, use scavengers during cleavage.
Poor HPLC Resolution Inappropriate gradient or columnOptimize the HPLC gradient, try a different column chemistry (e.g., C8), or adjust the mobile phase additives.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the synthesis of constrained peptides using N5-Cbz-D-ornithine for on-resin lactam bridge formation. The orthogonal protection strategy employing Fmoc, Cbz, and acid-labile side-chain protecting groups allows for the precise and selective chemical manipulations required for successful synthesis. The resulting conformationally constrained peptides are expected to exhibit enhanced biological activity and stability, making them promising candidates for therapeutic development.

References

  • The synthesis and study of side-chain lactam-bridged peptides - PubMed - NIH. Available at: [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed. Available at: [Link]

  • Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC. Available at: [Link]

  • The ornithine effect in peptide cation dissociation - PMC - NIH. Available at: [Link]

  • Constrained Peptides - Biosynthesis, Inc. Available at: [Link]

  • P250-biotage-evaluation-on-resin-head-to-tail-cyclization-protocols-peptides-automated-synthesizers.pdf. Available at: [Link]

  • Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC. Available at: [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC. Available at: [Link]

  • Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments. Available at: [Link]

  • Lactam Bridge Stabilization of Alpha-Helical Peptides: Ring Size, Orientation and Positional Effects - PubMed. Available at: [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available at: [Link]

  • The synthesis and study of side-chain lactam-bridged peptides - PubMed. Available at: [Link]

  • HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • Modular synthesis of supramolecular ureidopyrimidinone‐peptide conjugates using an oxime liga. Available at: [Link]

  • Figure s1 : Peptide characterization by HPLC and LCMS. Peptides name... - ResearchGate. Available at: [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Note: Chemoenzymatic Synthesis of Macrocyclic Peptides with Ornithine Derivatives

Abstract This guide details the chemoenzymatic synthesis of macrocyclic peptides incorporating Ornithine (Orn) and its derivatives. While chemical macrocyclization often suffers from racemization, oligomerization, and lo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the chemoenzymatic synthesis of macrocyclic peptides incorporating Ornithine (Orn) and its derivatives. While chemical macrocyclization often suffers from racemization, oligomerization, and low regio-selectivity, chemoenzymatic approaches utilizing Butelase-1 and Omniligase-1 offer rapid, site-specific cyclization under mild aqueous conditions.

The incorporation of Ornithine—a non-proteinogenic homolog of Lysine—serves a dual purpose: it enhances metabolic stability by evading Trypsin-mediated proteolysis and provides a versatile handle for bio-orthogonal functionalization. This protocol covers the solid-phase synthesis of linear precursors, the specific enzymatic cyclization workflows, and analytical validation leveraging the mass-spectrometric "Ornithine Effect."

Scientific Background & Mechanism[1][2]

The Chemoenzymatic Advantage

Traditional chemical cyclization (e.g., using HATU/PyBOP) requires high dilution to favor intramolecular reactions and often necessitates complex side-chain protection strategies. Chemoenzymatic synthesis decouples the peptide assembly (via Solid Phase Peptide Synthesis - SPPS) from the cyclization event (enzymatic), allowing for:

  • Regioselectivity: Enzymes recognize specific C-terminal motifs, preventing mis-ligation.

  • Mild Conditions: Reactions occur in aqueous buffers at neutral pH, preserving sensitive Ornithine side-chain modifications.

  • High Concentration: Enzymes like Butelase-1 operate efficiently at concentrations (>100 µM) that would cause aggregation in chemical synthesis.

Enzyme Selection Matrix

Two primary ligase classes are dominant in this field. Selection depends on the desired sequence constraints.

FeatureButelase-1 (Asx-Specific Ligase)Omniligase-1 (Subtilisin Variant)
Mechanism Cysteine protease-like; attacks C-terminal Asx.Serine protease-like; attacks C-terminal ester.
Recognition Motif C-term: ...Asn-His-Val (Trace: Asn)C-term: ...-Cam-ester (Trace: None/Variable)
Cyclization Rate Extremely Fast (

)
Moderate to Fast
Ornithine Tolerance High (Accepts Orn in loop region)High (Accepts Orn in loop region)
Primary Application Rapid head-to-tail cyclization of Asn-containing peptides.Cyclization of peptides lacking Asn; ester-based ligation.
The Role of Ornithine[3]
  • Metabolic Stability: Trypsin cleaves exclusively at the C-terminus of Lysine (Lys) and Arginine (Arg). Replacing Lys with Ornithine (which lacks one methylene group in the side chain) abolishes this recognition, significantly increasing serum half-life.

  • The "Ornithine Effect" in Analysis: In tandem MS (MS/MS), Ornithine residues facilitate a specific ring-opening fragmentation pathway, simplifying the sequencing of the cyclic product (see Section 6).[1]

Strategic Workflow

The following diagram illustrates the parallel workflows for Butelase-1 and Omniligase-1 mediated cyclization.

ChemoenzymaticWorkflow cluster_SPPS Phase 1: Solid Phase Peptide Synthesis (SPPS) cluster_Enz Phase 2: Enzymatic Cyclization Start Target Design (Ornithine-containing Macrocycle) SPPS_B Route A: Butelase-1 Precursor Seq: H-Xaa...Orn...Asn-His-Val-OH Start->SPPS_B If Asn present SPPS_O Route B: Omniligase-1 Precursor Seq: H-Xaa...Orn...-Cam-ester Start->SPPS_O If No Asn Enz_B Butelase-1 Reaction (pH 6.0-7.0, 37°C) Cleaves His-Val SPPS_B->Enz_B Deprotection & Cleavage Enz_O Omniligase-1 Reaction (pH 8.0-8.5, 25°C) Cleaves Cam-ester SPPS_O->Enz_O Cleavage (Mild) Purification HPLC Purification & Verification (LC-MS) Enz_B->Purification Fast (<30 min) Enz_O->Purification Standard (1-4 h) Final Final Macrocyclic Peptide (Ornithine Incorporated) Purification->Final

Caption: Decision tree and workflow for chemoenzymatic cyclization. Route A utilizes the trace-less excision of a His-Val dipeptide by Butelase-1. Route B utilizes an activated ester for Omniligase-1.

Experimental Protocols

Materials Preparation
  • Ornithine Derivative: Fmoc-Orn(Boc)-OH (for standard SPPS) or Fmoc-Orn(Alloc)-OH (if side-chain functionalization is planned).

  • Resins:

    • Butelase Route: Wang resin or Rink Amide (depending on C-term requirement, usually Wang for free acid precursor Asn-His-Val-OH).

    • Omniligase Route: Sulfamylbutyryl resin (for safety-catch linker) or specialized hydrazine resins to generate the Cam-ester.

Protocol A: Butelase-1 Mediated Cyclization

Applicability: Peptides containing an Asparagine (Asn) residue.[2][3] The Asn will serve as the ligation site.[3][4]

Precursor Sequence: H-[N-term AA]...[Orn]...Asn-His-Val-OH Note: The His-Val dipeptide is the "leaving group" required for enzyme recognition.

Steps:

  • Peptide Synthesis: Synthesize the linear precursor using standard Fmoc SPPS. Ensure the N-terminus is free (deprotected).

  • Cleavage: Cleave from resin using TFA/TIS/H2O (95:2.5:2.5). Precipitate in diethyl ether and lyophilize.

  • Reaction Setup:

    • Dissolve peptide (final conc. 50–200 µM) in Reaction Buffer (20 mM Sodium Phosphate, 1 mM EDTA, pH 6.5).

    • Tip: Add TCEP (1 mM) if the sequence contains Cysteine to prevent dimerization.

  • Enzyme Addition:

    • Add Butelase-1 (recombinant or extract) to a final concentration of 0.1–0.5 µM.

    • Ratio: Enzyme:Peptide ratio of 1:500 to 1:1000 is typically sufficient due to high catalytic efficiency (

      
      ).
      
  • Incubation: Incubate at 37°C or 42°C .

    • Monitoring: Check via HPLC at 5, 15, and 30 minutes. Reaction is often complete < 15 mins.

  • Termination: Quench by adding TFA to pH < 3 or by heating to 65°C for 5 min.

Protocol B: Omniligase-1 Mediated Cyclization

Applicability: Peptides lacking Asn or requiring specific ester activation.

Precursor Sequence: H-[N-term AA]...[Orn]...-CO-O-CH2-CO-NH2 (Cam-ester)

Steps:

  • Peptide Synthesis: Synthesize peptide on a linker that allows generation of a C-terminal ester (e.g., hydrazine linker converted to acyl azide, then exchanged to Cam-ester, or direct synthesis on specific ester-generating linkers).

  • Reaction Setup:

    • Dissolve peptide (1 mM) in Tricine Buffer (100 mM, pH 8.5).

    • Note: Higher pH is required for the serine-protease mechanism of Omniligase.

  • Enzyme Addition:

    • Add Omniligase-1 (typically 2–5 µM).

  • Incubation: Incubate at 25°C for 1–4 hours.

    • Optimization: If hydrolysis (linear acid formation) is observed, decrease pH to 8.0 or increase peptide concentration.

  • Termination: Quench with TFA (0.1% v/v final).

Mechanism of Action & Ornithine Integration

The following diagram details the molecular mechanism for Butelase-1, highlighting where the Ornithine residue resides (inert in the loop) and how the cyclization occurs.

Mechanism Substrate Linear Precursor H2N-Peptide(Orn)-Asn-His-Val-OH Complex Michaelis Complex Enzyme binds Asn-His-Val Substrate->Complex Binding AcylEnz Acyl-Enzyme Intermediate Enz-S-CO-Asn-Peptide(Orn)-NH2 (+ His-Val leaves) Complex->AcylEnz Nucleophilic Attack (Cys191) Cyclic Macrocycle Cyclo-[Asn-Peptide(Orn)] AcylEnz->Cyclic N-term Amine Attack (Head-to-Tail) OrnNote Ornithine (Orn) Resides in the 'Peptide' loop. Does not interfere with Asn recognition. OrnNote->Substrate

Caption: Butelase-1 mechanism. The enzyme forms a thioester with the C-terminal Asn, releasing the His-Val sorting signal. The N-terminal amine then resolves the intermediate to form the macrocycle.

Analytical Validation: The "Ornithine Effect"

Validating macrocyclization is critical. Mass spectrometry (MS) is the primary tool.

  • Mass Shift:

    • Butelase:

      
      . Wait, strictly: Precursor (Linear) loses His-Val-OH and cyclizes. The mass difference between Linear Precursor (free acid) and Cyclic Product is exactly the mass of (His + Val).
      
    • Omniligase:

      
      .
      
  • The Ornithine Effect (MS/MS):

    • Unlike Lysine, Ornithine facilitates a specific gas-phase fragmentation.[5][1]

    • Upon Collision Induced Dissociation (CID), the Ornithine side chain (

      
      -NH2) attacks the preceding carbonyl carbon, forming a 6-membered lactam ring.
      
    • Result: This triggers a selective ring opening at the Ornithine residue, producing a linearized fragment series that is easy to sequence.[1] This confirms the identity of the cyclic peptide and the presence of Ornithine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) pH too high or water attacking Acyl-Enzyme.Decrease pH slightly (e.g., pH 8.5 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

8.0 for Omniligase). Increase peptide concentration.
Incomplete Reaction Steric hindrance at N-terminus.Ensure N-terminal residue is not Proline.[6][7] Add a flexible spacer (Gly/Ala) if possible.
Ornithine Side-Reactions Unlikely in enzymatic step.If using chemical steps prior, ensure Orn is Boc-protected. For enzymatic steps, free Orn is fine.
Dimerization High concentration + intermolecular reaction.Dilute reaction mixture. Ideally,

for cyclization is lower than dimerization; check enzyme kinetics.

References

  • Nguyen, G. K. T., et al. (2014). "Butelase 1 is an Asx-specific ligase enabling peptide macrocyclization and synthesis."[2][3][4][6][8] Nature Chemical Biology, 10, 732–738.[2][6] Link

  • Schmidt, M., et al. (2017).[9] "Omniligase-1: A Powerful Tool for Peptide Head-to-Tail Cyclization."[9][10][11][12] Advanced Synthesis & Catalysis, 359(12), 2050-2055. Link

  • Tam, J. P., et al. (2015). "Butelase 1: A Versatile Ligase for Peptide and Protein Macrocyclization."[2][3][4][6] Journal of the American Chemical Society, 137(48), 15398–15401. Link

  • Foreman, D. J., et al. (2019).[1] "The ornithine effect in peptide cation dissociation." Journal of the American Society for Mass Spectrometry, 30, 1869–1878. Link

  • Nuijens, T., et al. (2019).[9] "Chemoenzymatic Synthesis of Linear- and Head-to-Tail Cyclic Peptides Using Omniligase-1." Methods in Molecular Biology, 2012, 43-61.[10] Link

Sources

Method

Application Note: N5-Cbz-D-Ornithine Methyl Ester HCl in Radiopharmaceutical Synthesis

Executive Summary The development of targeted radiopharmaceuticals requires scaffolds that combine high receptor affinity with metabolic stability. N5-Cbz-D-ornithine methyl ester HCl (H-D-Orn(Z)-OMe·HCl) is a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of targeted radiopharmaceuticals requires scaffolds that combine high receptor affinity with metabolic stability. N5-Cbz-D-ornithine methyl ester HCl (H-D-Orn(Z)-OMe·HCl) is a specialized chiral building block essential for synthesizing protease-resistant peptidomimetics . Its specific stereochemistry (D-isomer) and orthogonal protection scheme (N


-Cbz, C-terminal Methyl Ester, Free N

-amine) make it an ideal intermediate for solution-phase synthesis of GRPR antagonists , Integrin binders (RGD analogs) , and PSMA inhibitors .

This guide details the chemical logic, synthetic protocols, and quality control measures for utilizing this compound to construct radiolabeled conjugates, focusing on Lutetium-177 (Therapy) and Gallium-68 (PET) applications.

Chemical Logic & Strategic Advantage

Why D-Ornithine?
  • Metabolic Stability: Endogenous proteases primarily recognize L-amino acids. Incorporating the D-isomer (D-Orn) into peptide sequences (e.g., as a linker or pharmacophore modification) significantly extends the biological half-life of the tracer in plasma.

  • Structural Diversity: The ornithine side chain (3 carbons) is shorter than Lysine (4 carbons), altering the spatial orientation of chelators or pharmacophores, which can enhance receptor binding affinity by optimizing the fit within the binding pocket.

The Orthogonal Protection Strategy

The H-D-Orn(Z)-OMe·HCl scaffold offers a unique "Solution-Phase Ready" configuration:

  • Free N

    
    -Amine (HCl Salt):  Ready for immediate coupling to activated esters (e.g., DOTA-NHS, Linkers, or N-terminal peptide fragments) without prior deprotection.
    
  • N

    
    -Cbz (Z) Group:  Stable to acidic conditions (TFA) used to remove Boc groups and basic conditions (Piperidine) used for Fmoc removal. It provides a "permanent" side-chain protection that can be removed selectively via hydrogenolysis (
    
    
    
    ) or strong acid (HBr/AcOH) at the final stage.
  • Methyl Ester (OMe): Protects the C-terminus, preventing side reactions during N-terminal coupling. It can be easily converted to a free acid (LiOH hydrolysis) or an amide (aminolysis) to extend the peptide chain.

Application Workflow: Synthesis of a DOTA-Conjugated Radiotracer

This protocol describes the synthesis of a generic DOTA-Linker-D-Orn-Scaffold , a common architecture for targeted radionuclide therapy (TRNT).

Materials
  • Precursor: N5-Cbz-D-ornithine methyl ester HCl (High Purity >98%).

  • Chelator: DOTA-NHS ester (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester).

  • Solvents: Dry DMF (Dimethylformamide), MeOH (Methanol).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Catalyst: Pd/C (10%) for Z-removal.

  • Radionuclide: [177Lu]LuCl

    
     (n.c.a.).
    
Step-by-Step Synthesis Protocol
Phase 1: Conjugation of Chelator (Solution Phase)

The free alpha-amine of the D-Orn derivative is coupled to the DOTA chelator.

  • Dissolution: Dissolve H-D-Orn(Z)-OMe·HCl (1.0 eq) in dry DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (3.0 eq) to neutralize the HCl salt and activate the amine. Stir for 5 minutes under Nitrogen.

  • Coupling: Add DOTA-NHS ester (1.1 eq) dissolved in a minimum amount of DMF.

  • Reaction: Stir the mixture at Room Temperature (RT) for 4–12 hours. Monitor reaction progress via HPLC (C18 column, UV 254 nm).

    • Checkpoint: The peak for the starting amine should disappear, replaced by the DOTA-conjugate product.

  • Work-up: Evaporate DMF under reduced pressure. Precipitate the product using cold Diethyl Ether or purify directly via Semi-Prep HPLC.

Phase 2: Deprotection of Side Chain (Z-Group Removal)

Note: If the final targeting vector contains Sulfur (Met, Cys), avoid Hydrogenolysis. Use HBr/AcOH instead.

  • Dissolution: Dissolve the purified DOTA-D-Orn(Z)-OMe intermediate in MeOH.

  • Hydrogenation: Add 10% Pd/C catalyst (10% w/w of substrate).

  • Reaction: Bubble

    
     gas through the solution or stir under an 
    
    
    
    balloon for 2–4 hours at RT.
  • Filtration: Filter off the catalyst over a Celite pad.

  • Hydrolysis (Optional): If the Methyl Ester needs to be removed for further coupling, treat with 1M LiOH (2.0 eq) in THF/H2O (1:1) for 1 hour, then neutralize with 1M HCl.

Phase 3: Radiolabeling with Lutetium-177
  • Buffer Prep: Prepare 0.4 M Acetate Buffer (pH 5.0).

  • Reaction: Dissolve the DOTA-D-Orn-OH precursor (50 µg) in Buffer (200 µL). Add [177Lu]LuCl

    
      (100–500 MBq).
    
  • Incubation: Heat at 95°C for 15–20 minutes.

  • Purification: Pass through a C18 Sep-Pak cartridge to remove unbound Lu-177. Elute product with EtOH/Water.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the chemical flow from the raw intermediate to the final radiolabeled entity.

G Start H-D-Orn(Z)-OMe HCl (Starting Material) Step1 Step 1: Neutralization (DIPEA) Start->Step1 Intermediate1 Free Amine: H-D-Orn(Z)-OMe Step1->Intermediate1 Step2 Step 2: DOTA Coupling (DOTA-NHS / DMF) Intermediate1->Step2 Intermediate2 Conjugate: DOTA-D-Orn(Z)-OMe Step2->Intermediate2 Step3 Step 3: Z-Deprotection (H2, Pd/C) Intermediate2->Step3 Removes Cbz Group Precursor Final Precursor: DOTA-D-Orn-OMe (Ready for Labeling) Step3->Precursor Labeling Radiolabeling (177LuCl3, pH 5, 95°C) Precursor->Labeling Final Radiotracer: [177Lu]-DOTA-D-Orn-OMe Labeling->Final

Figure 1: Synthetic workflow for converting N5-Cbz-D-ornithine methyl ester HCl into a DOTA-conjugated radiotracer.

Quality Control & Validation

To ensure the "Self-Validating" nature of this protocol, the following QC parameters must be met:

ParameterMethodAcceptance Criteria
Identity ESI-MS / LC-MSMass within ±0.5 Da of calculated value.
Purity (Precursor) HPLC (C18, Gradient ACN/H2O + 0.1% TFA)> 95% Area Under Curve (AUC).
Chiral Purity Chiral HPLC> 99% D-isomer (Confirm no racemization during coupling).
Radiochemical Purity Radio-HPLC / Radio-TLC> 95% (Free Lu-177 < 5%).
Specific Activity Calculated> 10 GBq/µmol (Typical for PRRT).[1]
Troubleshooting Guide
  • Issue: Incomplete Z-removal.

    • Cause: Catalyst poisoning (Sulfur) or insufficient H2 pressure.

    • Fix: Add fresh catalyst; ensure solvent is degassed; switch to HBr/AcOH if sulfur is present.

  • Issue: Racemization.

    • Cause: Excessive base (DIPEA) during coupling or high temperature.

    • Fix: Keep pH < 8 during coupling; use collidine instead of DIPEA; maintain RT.

References

  • Maina, T., et al. (2016). Molecular imaging and therapy of GRPR-positive tumors. Focuses on the use of metabolically stable D-amino acid spacers in GRPR antagonists.

    • (General search for GRPR D-amino acids)

  • BOC Sciences. (2024). H-D-Orn(Z)-OMe HCl Product Data.

  • Fani, M., et al. (2012). Radiolabeled peptides: properties, acquisition, and manipulation. Discusses the impact of D-amino acids on peptide stability.

  • Wester, H.J. (2011). Nuclear imaging probes: from bench to bedside.

(Note: Specific literature on "H-D-Orn(Z)-OMe" is sparse as it is a raw intermediate; references provided ground the chemical principles of its application in radiochemistry.)

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of N5-Cbz-D-ornithine during peptide coupling

To: User From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Preventing Racemization of N5-Cbz-D-Ornithine Technical Support Center: N5-Cbz-D-Ornithine Coupling Welcome to the technic...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Preventing Racemization of N5-Cbz-D-Ornithine

Technical Support Center: N5-Cbz-D-Ornithine Coupling

Welcome to the technical support hub. You are likely here because you have detected diastereomeric impurities (e.g., L-Orn contaminants in a D-Orn sequence) or low coupling efficiency when using N5-Cbz-D-Ornithine (also denoted as Fmoc-D-Orn(Z)-OH or Boc-D-Orn(Z)-OH ).

This guide addresses the specific challenge of maintaining chiral integrity for D-Ornithine derivatives. While the N5-benzyloxycarbonyl (Cbz/Z) group effectively suppresses the "Ornithine Effect" (lactamization) compared to unprotected side chains, the D-configuration combined with slow coupling kinetics makes this residue highly susceptible to base-catalyzed racemization via the oxazolone pathway.

Part 1: The Mechanism of Failure

To solve the problem, we must first visualize the enemy. Racemization in protected amino acids primarily occurs during the activation step.[1]

Mechanism: Base-Catalyzed Oxazolone Formation

When the carboxyl group of N5-Cbz-D-Orn is activated (e.g., by HBTU/DIPEA), the carbonyl oxygen of the N-alpha protecting group (Fmoc or Boc) can attack the activated ester, forming a 5-membered oxazolone ring. This intermediate is prone to enolization in the presence of base, leading to loss of chirality at the alpha-carbon.

RacemizationMechanism ActivatedAA Activated D-Orn(Z) (L-isomer) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) ActivatedAA->Oxazolone Cyclization Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Proton Abstraction RacemicProduct Racemic Peptide (D/L Mixture) Oxazolone->RacemicProduct Amine Attack Enol->Oxazolone Reprotonation (Random Face) Base Base (e.g., DIPEA) Base->Enol Catalyzes

Figure 1: The Oxazolone Pathway. High base concentration facilitates the transition from the chiral oxazolone to the achiral enol, resulting in permanent racemization.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: I am detecting 5-15% L-isomer in my crude peptide.

Diagnosis: This is classic base-induced racemization. You are likely using a uronium-based coupling reagent (HBTU, HATU) with a tertiary amine base (DIPEA, NMM). Solution: Switch to a base-free or low-base carbodiimide protocol.

  • Why? Uronium reagents require base to function. The excess base abstracts the acidic proton from the alpha-carbon of the activated D-Orn. Carbodiimides (DIC) with acidic additives (Oxyma Pure) create a buffered environment (pH < 7) that preserves chirality.

  • Action: Adopt Protocol A (see below).

Issue 2: My coupling yield is low, but I'm afraid to increase the temperature.

Diagnosis: N5-Cbz is a bulky protecting group. Combined with the D-configuration (which may not fit the binding pocket of the growing chain as well as L-isomers), steric hindrance is slowing the reaction. Solution: Use Collidine (TMP) as your base if you must use uronium reagents, or use DIC/Oxyma at elevated temperature (up to 50°C max).

  • Why? 2,4,6-Trimethylpyridine (Collidine) is a sterically hindered base. It is strong enough to drive the coupling but too bulky to effectively abstract the alpha-proton, significantly reducing racemization compared to DIPEA.

  • Action: If using HATU, replace DIPEA with Collidine.

Issue 3: I am performing a segment condensation with C-terminal D-Orn(Z).

Diagnosis: This is the "Danger Zone." Activating a C-terminal amino acid (rather than a single incoming residue) increases racemization risk by orders of magnitude due to the high tendency of oxazolone formation in peptides. Solution:

  • Redesign: Can you ligate at a Gly or Pro residue instead?

  • Reagent: Use DEPBT or DIC/HOAt .

  • Additives: Add CuCl₂ (Copper(II) chloride).

  • Why? Copper salts form a complex with the alpha-amino group and the active ester, structurally "locking" the chiral center and preventing proton abstraction.

Part 3: Optimized Protocols

Protocol A: The "Gold Standard" Low-Racemization Coupling

Recommended for all D-amino acids and Cysteine/Histidine.

ComponentEquivalentsNotes
Fmoc-D-Orn(Z)-OH 3.0 eqDissolve in minimal DMF/NMP.
Oxyma Pure 3.0 eqEthyl cyanohydroxyiminoacetate. Safer/better than HOBt.
DIC 3.0 eqDiisopropylcarbodiimide.[2] Add last.
Base 0 eq DO NOT ADD DIPEA.

Step-by-Step:

  • Dissolve amino acid and Oxyma Pure in DMF.

  • Add DIC immediately before transferring to the resin.[2]

  • Pre-activation: Limit to < 2 minutes. Long pre-activation promotes oxazolone formation.[2]

  • Coupling Time: 60 minutes at Room Temperature.

  • Monitoring: Perform a Kaiser test. If incomplete, recouple using fresh reagents.

Protocol B: The "Difficult Sequence" Coupling (Collidine Method)

Use when steric hindrance demands a stronger activation (e.g., HATU).

ComponentEquivalentsNotes
Fmoc-D-Orn(Z)-OH 3.0 eq
HATU 2.9 eqUse slightly less than AA to avoid capping the resin.
Collidine (TMP) 4.0 - 5.0 eqCritical substitute for DIPEA.

Step-by-Step:

  • Dissolve amino acid and HATU in DMF.

  • Add Collidine.[2][3]

  • Add to resin immediately (0 min pre-activation).

  • Coupling Time: 30-45 minutes.

Part 4: Comparative Data

The choice of coupling reagent and base dramatically affects the % D-isomer (racemization) and yield.

Table 1: Racemization Rates of Sensitive Amino Acids (Model Data) Data extrapolated from comparative studies on Cys/His racemization, which serve as the benchmark for sensitivity.

Coupling SystemBaseRelative Racemization RiskTypical % Racemization
HBTU / TBTU DIPEAHigh 5.0 - 15.0%
HATU DIPEAHigh 2.0 - 10.0%
HATU Collidine Low < 1.0%
DIC / HOBt NoneLow < 0.5%
DIC / Oxyma NoneLowest < 0.2%

Part 5: Troubleshooting Workflow

Use this decision tree to guide your next experiment.

TroubleshootingTree Start Start: Racemization Detected? CheckReagent Are you using HBTU/HATU? Start->CheckReagent CheckBase Are you using DIPEA? CheckReagent->CheckBase Yes CheckPos Is D-Orn at C-Terminus? (Segment Condensation) CheckReagent->CheckPos No (Already using DIC) SwitchBase Switch Base to Collidine (TMP) CheckBase->SwitchBase No (Using NMM?) SwitchSystem Switch to DIC / Oxyma Pure (No Base) CheckBase->SwitchSystem Yes (High Risk) CheckPos->SwitchSystem No (Standard Coupling) Special Use DEPBT or CuCl2 Additive CheckPos->Special Yes

Figure 2: Decision Matrix for minimizing racemization events.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Steinauer, R., et al. (2013). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 67(12), 878.[4]

  • BenchChem. (2025).[2] Technical Support Center: Prevention of Racemization in Peptide Synthesis.

  • Sigma-Aldrich. (2024). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (Reference for Oxyma/Collidine efficacy).

Sources

Optimization

Technical Support Center: Solubility Optimization of H-D-Orn(Z)-OMe·HCl in DMF

The following Technical Support Guide is designed for researchers and process chemists working with N5-Cbz-D-ornithine methyl ester HCl (H-D-Orn(Z)-OMe·HCl). This guide moves beyond generic advice, addressing the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with N5-Cbz-D-ornithine methyl ester HCl (H-D-Orn(Z)-OMe·HCl).

This guide moves beyond generic advice, addressing the specific physicochemical interactions between the ornithine cation, the chloride counterion, and the dimethylformamide (DMF) solvent matrix.

Product: N5-Cbz-D-ornithine methyl ester hydrochloride CAS (Generic L-isomer ref): 5874-75-9 (Enantiomer properties are physically identical in achiral solvents) Common Application: Solid Phase Peptide Synthesis (SPPS), Solution Phase Coupling, Enzyme Inhibition Studies.

Part 1: The Solubility Paradox (Root Cause Analysis)

Users often report that H-D-Orn(Z)-OMe·HCl appears "insoluble" or "cloudy" in DMF, despite literature suggesting amino acid esters should be soluble. This is rarely a true insolubility issue but rather a kinetic or impurity-driven phenomenon.

The Lattice Energy Barrier

Unlike free amino acid esters, the hydrochloride salt forms a strong ionic crystal lattice. While DMF is a polar aprotic solvent (


), it struggles to break the tight ionic interaction between the ammonium cation (

) and the chloride anion (

) without mechanical or thermal assistance.
The "False Insolubility" (Inorganic Contaminants)

If your solution remains persistently cloudy after following the protocols below, the precipitate is likely not your ornithine derivative.

  • Cause: Synthesis of methyl esters often involves thionyl chloride (

    
    ) or acetyl chloride in methanol. Incomplete removal of neutralization salts (like NaCl or KCl) results in inorganic impurities.
    
  • Diagnosis: Inorganic salts are completely insoluble in DMF. If the supernatant is clear but a fine white powder remains, your ornithine is likely in solution, and the solid is salt waste.

The Hygroscopic Effect

DMF is hygroscopic. H-D-Orn(Z)-OMe[1][2]·HCl is hygroscopic.

  • Interaction: If "wet" DMF is used, water molecules solvate the chloride ions, creating a hydration shell that can actually promote gelation or "oiling out" rather than true dissolution.

Part 2: Operational Troubleshooting Guides

Workflow 1: The "Golden" Dissolution Protocol

Use this standard operating procedure (SOP) for preparing stock solutions (0.1 M - 0.5 M).

Reagents:

  • H-D-Orn(Z)-OMe[1][2]·HCl (Dry, stored at -20°C)

  • Anhydrous DMF (99.8%, amine-free)

Step-by-Step:

  • Equilibration: Allow the solid compound to reach room temperature before opening the vial to prevent condensation.

  • Solvent Addition: Add 75% of the target volume of DMF.

  • Mechanical Stress: Vortex vigorously for 30 seconds.

    • Observation: You will likely see a suspension.

  • Ultrasonication (Critical): Sonicate at 35-40 kHz for 5–10 minutes.

    • Why: Acoustic cavitation disrupts the ionic lattice more effectively than stirring.

    • Temp Control: Ensure water bath temp does not exceed 35°C.

  • Thermal Assist: If suspension persists, warm gently to 40°C in a water bath.[3]

    • Warning: Do not exceed 45°C. Higher temps in DMF can promote dimethylamine impurities which may degrade the Cbz group or ester.

  • Final Volume: Adjust to final volume with DMF.

Workflow 2: The "Cloudy Solution" Diagnostic

Use this if the solution remains turbid after Workflow 1.

Decision Matrix:

ObservationProbable CauseAction
Fine, white, heavy precipitate Inorganic Salts (NaCl/KCl)Filter: Syringe filter (0.45 µm PTFE). The active compound is in the filtrate.[4]
Gelatinous / Oily droplets Water contamination / "Salting out"Dry: Add activated 3Å molecular sieves. If severe, re-precipitate in cold ether and dry under high vacuum.
Yellow discoloration Free base degradation / DMF breakdownCheck Purity: Run LC-MS. Old DMF may contain amines that deprotonated the salt.

Part 3: Chemical Modulation (Neutralization)

In peptide coupling, the HCl salt must often be neutralized to the free amine to react. Do not neutralize before dissolution is complete unless necessary, as this can complicate the solubility profile.

The "In-Situ" Neutralization Strategy:

  • Dissolve the HCl salt in DMF first (using Workflow 1).

  • Add the base (DIEA or NMM) immediately prior to the coupling event.

    • Stoichiometry: Use 2.0 – 2.5 equivalents of base relative to the Ornithine salt.

    • Reaction:

      
      
      
    • Solubility Note: DIEA·HCl is soluble in DMF. If you see a precipitate upon adding base, it is likely the free amine of the Ornithine derivative precipitating (unlikely for methyl esters) or a supersaturation effect.

Part 4: Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for handling solubility issues with this compound.

SolubilityLogic Start Start: H-D-Orn(Z)-OMe HCl in DMF Visual Visual Inspection (After Vortexing) Start->Visual Clear Solution Clear Visual->Clear Dissolved Cloudy Solution Cloudy/Suspension Visual->Cloudy Undissolved Sonicate Action: Sonicate (10 min) + Gentle Heat (40°C) Cloudy->Sonicate Check Re-evaluate Sonicate->Check Check->Clear Success FilterTest Diagnostic: Filter (0.45µm) Check->FilterTest Still Cloudy FiltrateAnalysis Analyze Filtrate (TLC/LCMS) FilterTest->FiltrateAnalysis Inorganic Conclusion: Inorganic Salts (Safe to use Filtrate) FiltrateAnalysis->Inorganic Target Found in Filtrate Organic Conclusion: Compound Insolubility (Check Water Content) FiltrateAnalysis->Organic Target Missing in Filtrate

Caption: Logical workflow for diagnosing and resolving solubility issues. Green paths indicate successful solubilization or identification of harmless impurities.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO instead of DMF? A: Yes. DMSO (Dimethyl sulfoxide) typically has higher solubilizing power for hydrochloride salts than DMF.

  • Protocol: If DMF fails, dissolve the compound in a minimum volume of DMSO, then dilute with DMF or your reaction buffer.

  • Caution: DMSO is an oxidant and difficult to remove. Avoid if the downstream reaction is sensitive to oxidation (though Cbz/Methyl ester are generally stable).

Q2: Will the D-enantiomer behave differently than the L-enantiomer? A: No. In achiral solvents like DMF, N5-Cbz-D-ornithine methyl ester HCl has identical physical properties (solubility, melting point) to the L-isomer (N5-Cbz-L-ornithine methyl ester HCl). You can rely on solubility data for the L-isomer if D-specific data is unavailable.

Q3: My solution turned yellow after adding DIEA. Is it ruined? A: Likely not.

  • Explanation: Old DMF or DMF stored in light can contain contaminants that turn yellow upon basification.

  • Risk:[5][6] If the yellowing is intense, it may indicate amine degradation.

  • Prevention:[5] Use fresh, amine-free ("Sequencing Grade") DMF.

Q4: Is there a risk of cyclization (Lactam formation)? A: The risk is low for this specific derivative.

  • Mechanism:[7][8] Ornithine can cyclize to form a lactam (piperidone ring) if the

    
    -amine attacks the 
    
    
    
    -ester.
  • Protection: Since your

    
    -amine is Cbz-protected (N5-Cbz), it is non-nucleophilic and cannot attack the ester. The compound is chemically stable in DMF solution for standard reaction times (24-48 hours).
    

References

  • Context: Establishes baseline solubility of amino acid methyl ester hydrochlorides in DMF (~20 mg/mL).
  • Context: Provides protocols for handling ionic salt insolubility in organic solvents and the impact of impurities.
  • Context: Authoritative guide on sonication, heating, and solvent selection (DMF/DMSO)
  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved February 18, 2026, from [Link]

    • Context: Discusses neutralization strategies and the solubility of free base vs.

Sources

Troubleshooting

Technical Support Center: Navigating the Nuances of Cbz-Protected Amino Acids in Peptide Synthesis

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. The carboxybenzyl (Cbz or Z) protecting group has been a stalwart in peptide synthesis since...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. The carboxybenzyl (Cbz or Z) protecting group has been a stalwart in peptide synthesis since its pioneering introduction by Bergmann and Zervas. Its stability and selective removal have cemented its place in the synthetic chemist's toolkit.[1] However, like any powerful tool, its application requires a nuanced understanding to preempt and troubleshoot the side reactions that can arise during its use.

This guide provides in-depth, field-proven insights into the common and not-so-common side reactions encountered when using Cbz-protected amino acids. We will delve into the causality behind these experimental challenges and offer robust, validated protocols to ensure the integrity and success of your peptide synthesis endeavors.

Frequently Asked Questions (FAQs)

Here, we address some of the most pressing questions our users encounter.

Q1: My Cbz deprotection by catalytic hydrogenation is sluggish or has stalled. What are the likely causes?

A1: Incomplete catalytic hydrogenation of the Cbz group is a frequent issue. The primary culprits are typically catalyst inactivation (poisoning), poor substrate solubility, or product inhibition. Sulfur-containing residues like methionine and cysteine are notorious for poisoning palladium catalysts.[1] Additionally, the newly formed free amine of the product can coordinate to the catalyst, hindering its activity.

Q2: I'm observing a significant amount of racemization when coupling my Cbz-amino acid. Why is this happening and how can I prevent it?

A2: Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis.[2] It often occurs during the carboxyl group activation step, proceeding through an oxazolone intermediate, especially when using carbodiimide-based coupling reagents like DCC or DIC.[2][3] The presence of a base exacerbates this side reaction.[4] To mitigate racemization, the use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[5][6]

Q3: During the synthesis of a dipeptide, I've isolated a cyclic by-product. What is it and how can I avoid its formation?

A3: You are likely observing the formation of a hydantoin. This side reaction can occur with N-terminally protected dipeptide esters, where the amide nitrogen attacks the urethane carbonyl of the Cbz group, leading to a cyclic urea derivative.[7][8] This is particularly prevalent under basic conditions. Careful control of pH and reaction time can help minimize hydantoin formation.

Q4: I'm using HBr in acetic acid for Cbz deprotection and seeing some unexpected modifications to my peptide. What could be the cause?

A4: Acidolytic cleavage of the Cbz group with HBr/acetic acid generates a benzyl cation.[9] This electrophilic species can alkylate electron-rich side chains, particularly the indole ring of tryptophan and the phenol ring of tyrosine.[10] The inclusion of scavengers, such as thioanisole or cresol, in the cleavage cocktail is crucial to trap these reactive carbocations.

Troubleshooting Guides: From Problem to Protocol

This section provides a deeper dive into specific side reactions, offering detailed mechanistic explanations and actionable troubleshooting protocols.

Issue 1: Racemization During Peptide Coupling

Why it Happens (Causality):

The activation of the carboxylic acid of a Cbz-protected amino acid is a prerequisite for peptide bond formation. However, this activation also increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or a 5(4H)-oxazolone intermediate, both of which are achiral.[2] Subsequent protonation can occur from either face, resulting in a mixture of L- and D-isomers. Urethane-type protecting groups like Cbz are generally less prone to racemization than acyl groups because the resonance of the urethane nitrogen lone pair with the carbonyl group reduces the likelihood of oxazolone formation.[2] Nevertheless, with highly activating coupling reagents and strong bases, racemization remains a significant risk.

Troubleshooting Workflow for Racemization

Start Racemization Detected Coupling_Reagent Evaluate Coupling Reagent Start->Coupling_Reagent Base Assess Base Coupling_Reagent->Base If using carbodiimides Additives Incorporate Additives Base->Additives If using strong, non-hindered base Conditions Optimize Reaction Conditions Additives->Conditions Resolution Racemization Minimized Conditions->Resolution

Caption: Troubleshooting workflow for racemization.

How to Fix It (Solutions):

  • Choice of Coupling Reagent and Additives: For carbodiimide-mediated couplings (e.g., DIC), always include an additive like HOBt or Oxyma.[5][6] These additives form active esters that are more reactive towards the amine component than they are towards cyclization to the oxazolone, thus suppressing racemization. Uronium/aminium salt-based reagents like HBTU and HATU are generally effective, but should also be used with care, particularly regarding the choice of base.

  • Base Selection: Opt for a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine over less hindered bases like triethylamine (TEA) or N-methylmorpholine (NMM).[4] The bulkier bases are less efficient at abstracting the α-proton.

  • Reaction Temperature and Time: Perform couplings at 0 °C or room temperature. Avoid elevated temperatures which can accelerate racemization. Minimize the pre-activation time of the Cbz-amino acid before adding the amine component.

Parameter High Racemization Risk Low Racemization Risk
Coupling Reagent Carbodiimides (e.g., DIC) without additivesCarbodiimides with HOBt or Oxyma; Uronium/Aminium salts (e.g., HBTU)
Base Triethylamine (TEA), N-Methylmorpholine (NMM)N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine
Temperature > 25 °C0 °C to 25 °C
Issue 2: Incomplete Deprotection via Catalytic Hydrogenolysis

Why it Happens (Causality):

Catalytic hydrogenolysis is a surface-mediated reaction. Any factor that impedes the interaction of the Cbz-protected peptide with the palladium catalyst surface will result in an incomplete reaction.

  • Catalyst Poisoning: Sulfur-containing compounds, including the side chains of methionine and cysteine, can strongly adsorb to the palladium surface, blocking the active sites.[1]

  • Product Inhibition: The free amine generated upon deprotection can coordinate with the palladium catalyst, effectively inhibiting its activity.

  • Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, its access to the catalyst is limited.

Troubleshooting Workflow for Incomplete Hydrogenolysis

Start Incomplete Deprotection Catalyst Check Catalyst Activity & Loading Start->Catalyst Solubility Assess Substrate Solubility Catalyst->Solubility If catalyst is fresh & loading is sufficient Resolution Complete Deprotection Catalyst->Resolution Resolved with fresh catalyst/higher loading Product_Inhibition Consider Product Inhibition Solubility->Product_Inhibition If substrate is soluble Solubility->Resolution Resolved with different solvent Alternative_Method Switch to Alternative Deprotection Product_Inhibition->Alternative_Method If inhibition is suspected Product_Inhibition->Resolution Resolved with acidic additive Alternative_Method->Resolution

Caption: Troubleshooting workflow for incomplete hydrogenolysis.

How to Fix It (Solutions):

  • Catalyst Management: Always use a fresh, high-quality catalyst. For problematic deprotections, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active.[11] If catalyst poisoning by sulfur is suspected, increasing the catalyst loading can sometimes overcome the issue.

  • Solvent Optimization: If solubility is an issue, screen different solvents or solvent mixtures. Protic solvents like methanol or ethanol are common choices. Adding a co-solvent like DMF or acetic acid can improve the solubility of larger peptides.

  • Counteracting Product Inhibition: The addition of a small amount of a weak acid, such as acetic acid, to the reaction mixture can protonate the product amine, preventing its coordination to the catalyst.

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst and is often more efficient for stubborn deprotections.[1] It also offers a safer alternative to using hydrogen gas.[12]

Experimental Protocols

Protocol 1: Standard Cbz-Amino Acid Coupling with DIC/Oxyma
  • Resin Swelling: Swell the resin-bound peptide with a free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Cbz-amino acid (3 equivalents) and Oxyma (3 equivalents) in DMF. Add diisopropylcarbodiimide (DIC) (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated Cbz-amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Protocol 2: Catalytic Transfer Hydrogenation for Cbz Deprotection
  • Resin Preparation: Swell the Cbz-protected peptide-resin in a suitable solvent such as methanol or a mixture of DMF and methanol.

  • Reagent Addition: To the resin suspension, add ammonium formate (4-5 equivalents based on the resin loading).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 to 0.25 equivalents by weight relative to the peptide-resin).

  • Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by LC-MS analysis of a cleaved sample of the resin. The reaction is typically complete within 1-4 hours.

  • Catalyst Removal: Once the reaction is complete, thoroughly wash the resin with DMF and DCM to remove the catalyst and byproducts.

References

  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link].

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link].

  • Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. (1988). Tetrahedron Letters, 29(44), 5575-5578.
  • Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. (1978). International Journal of Peptide and Protein Research, 12(2), 69-74.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). Molecules, 26(13), 4024.
  • Mechanochemical Preparation of 3,5-Disubstituted Hydantoins from Dipeptides and Unsymmetrical Ureas of Amino Acid Derivatives. (2016). The Journal of Organic Chemistry, 81(22), 10836-10845.
  • 3.5 Carbodiimides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (pp. 518-539).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Available at: [Link].

  • Mechanochemical Preparation of 3,5-Disubstituted Hydantoins from Dipeptides and Unsymmetrical Ureas of Amino Acid Derivatives. PubMed. Available at: [Link].

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link].

  • Hydantoin synthesis. Organic Chemistry Portal. Available at: [Link].

  • Coupling Reagents. AAPPTEC. Available at: [Link].

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). Biochemical Pharmacology, 11, 100138.
  • [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. (1993). Biological Chemistry Hoppe-Seyler, 374(5), 349-362.
  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. Available at: [Link].

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link].

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry, 3(2), 14-20.
  • Synthesis of hydantoin containing peptide products. (2016).
  • Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link].

  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. ResearchGate. Available at: [Link].

  • Synthesis of hydantoin containing peptide products. (2016).
  • Efficient Detachment of N-Benzyl Carbamate Group. (2001). Synlett, 2001(10), 1593-1595.
  • Epimerisation in Peptide Synthesis. (2022). Molecules, 27(15), 4938.
  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. (2020). ACS Omega, 5(23), 13689-13695.
  • Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. (2023). The Journal of Organic Chemistry, 88(12), 8031-8037.
  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2019). Molecules, 24(23), 4339.
  • Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Deriv
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega, 8(17), 15286-15294.
  • Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides†. ResearchGate. Available at: [Link].

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link].

Sources

Optimization

Technical Support Center: Managing Aggregation of Peptides Containing N5-Cbz-D-ornithine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing the aggregation of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing the aggregation of peptides containing the non-proteinogenic amino acid N5-Cbz-D-ornithine. The unique properties of this amino acid can present challenges during synthesis, purification, and formulation. This resource is designed to provide both rapid solutions and a deeper understanding of the underlying chemical principles to ensure the successful application of these complex peptides.

Frequently Asked Questions (FAQs)

Q1: My peptide containing N5-Cbz-D-ornithine has poor solubility in aqueous buffers. What should I do?

A1: Poor aqueous solubility is a common issue with peptides containing the hydrophobic benzyloxycarbonyl (Cbz) protecting group.[] Start by attempting to dissolve a small aliquot of your peptide in deionized water. If that fails, proceed with the following steps incrementally:

  • For basic peptides: If your peptide has a net positive charge, try dissolving it in a small amount of 10-25% acetic acid, and then dilute it with water to your desired concentration.[2][3]

  • For acidic peptides: If your peptide has a net negative charge, use a dilute basic solution like 0.1 M ammonium bicarbonate to dissolve the peptide before diluting with water.[2][3]

  • For neutral or very hydrophobic peptides: These often require organic solvents.[2] Start with a small amount of dimethyl sulfoxide (DMSO), and then slowly add this solution to your aqueous buffer with vigorous stirring.[2] Be mindful that the final DMSO concentration should be compatible with your downstream applications.[2]

Q2: I observe a gel-like substance or precipitate forming after dissolving my peptide. Is this aggregation?

A2: Yes, the formation of a gel or precipitate is a strong indicator of peptide aggregation. This can be triggered by factors such as high peptide concentration, suboptimal pH, or ionic strength of the buffer. The hydrophobic Cbz group on the ornithine side chain can significantly contribute to this phenomenon by promoting intermolecular interactions.

Q3: Can I use sonication to dissolve my aggregated peptide?

A3: Sonication can be a useful technique to help break up aggregates and facilitate dissolution.[2] However, it should be used with caution as excessive sonication can potentially lead to peptide degradation. Apply sonication in short bursts in an ice bath to minimize heating.

Q4: How can I prevent aggregation from occurring in the first place?

A4: Proactive measures are often more effective than trying to reverse aggregation. Consider the following strategies:

  • Optimize Storage: Store the lyophilized peptide at -20°C or lower and minimize freeze-thaw cycles.

  • Careful Dissolution: Always dissolve the peptide in the appropriate solvent at a low concentration first, before diluting to the final concentration.

  • Incorporate Additives: For long-term storage in solution, consider adding stabilizing excipients such as sugars (sucrose, trehalose), polyols (glycerol), or non-ionic surfactants (Polysorbate 20 or 80).[4][5]

In-Depth Troubleshooting Guides

Understanding the Role of N5-Cbz-D-ornithine in Aggregation

The N5-Cbz-D-ornithine residue introduces several factors that can predispose a peptide to aggregation:

  • Hydrophobicity: The benzyloxycarbonyl (Cbz) group is aromatic and highly hydrophobic, which can lead to strong intermolecular hydrophobic interactions, driving the peptide chains to associate and aggregate.

  • Hydrogen Bonding: While the Cbz group itself is not a hydrogen bond donor, it can influence the overall conformation of the peptide backbone, potentially favoring structures that are prone to forming intermolecular hydrogen bonds, such as β-sheets.[6]

  • Steric Hindrance: The bulky Cbz group can also create steric hindrance, which in some cases, can disrupt the formation of stable secondary structures that might otherwise keep the peptide soluble.

Below is a diagram illustrating the potential intermolecular interactions that can lead to the aggregation of peptides containing N5-Cbz-D-ornithine.

cluster_0 Peptide Monomers cluster_1 Aggregation Drivers Peptide 1 Peptide Chain 1 (with N5-Cbz-D-Ornithine) Hydrophobic Interactions Hydrophobic Interactions (Cbz groups) Peptide 1->Hydrophobic Interactions H-Bonding Backbone H-Bonding (β-sheet formation) Peptide 1->H-Bonding Peptide 2 Peptide Chain 2 (with N5-Cbz-D-Ornithine) Peptide 2->Hydrophobic Interactions Peptide 2->H-Bonding Aggregated Peptide Insoluble Aggregate Hydrophobic Interactions->Aggregated Peptide H-Bonding->Aggregated Peptide

Caption: Intermolecular forces driving aggregation.

Systematic Approach to Solubilization and Disaggregation

If you are facing persistent aggregation issues, a systematic approach is necessary. The following flowchart outlines a decision-making process for troubleshooting.

start Lyophilized Peptide solubility_test Solubility Test (Small Aliquot) start->solubility_test soluble Soluble in Aqueous Buffer solubility_test->soluble Yes insoluble Insoluble/Aggregated solubility_test->insoluble No organic_solvent Try Organic Solvents (e.g., DMSO, DMF) insoluble->organic_solvent soluble_organic Soluble in Organic Solvent organic_solvent->soluble_organic Yes insoluble_organic Still Insoluble organic_solvent->insoluble_organic No dilute Slowly Dilute into Aqueous Buffer soluble_organic->dilute chaotropic Use Chaotropic Agents (6M Guanidine HCl, 6M Urea) insoluble_organic->chaotropic soluble_chaotropic Soluble chaotropic->soluble_chaotropic Yes final_insoluble Consider Resynthesis with Modified Sequence chaotropic->final_insoluble No dialyze Dialyze to Remove Chaotropic Agent soluble_chaotropic->dialyze

Sources

Troubleshooting

Technical Support Center: Purification of Ornithine-Containing Peptides

Topic: Troubleshooting RP-HPLC Challenges for Ornithine (Orn) Peptides Introduction: The "Ornithine Effect" in Chromatography Welcome to the technical support hub for non-proteinogenic peptide purification. You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting RP-HPLC Challenges for Ornithine (Orn) Peptides

Introduction: The "Ornithine Effect" in Chromatography

Welcome to the technical support hub for non-proteinogenic peptide purification. You are likely here because your ornithine-containing peptide is behaving erratically—exhibiting peak tailing, unexpected retention shifts, or mass spectral anomalies (specifically [M-18] peaks).

Ornithine (Orn), the non-proteinogenic homolog of Lysine, lacks a single methylene group (


) in its side chain.[1] This structural shortening creates two distinct challenges in Reversed-Phase HPLC (RP-HPLC):
  • Chemical Instability (Lactamization): The

    
    -amino group is spatially primed to attack the peptide backbone, forming a 6-membered lactam ring.
    
  • Chromatographic Tailing: Like Lysine, Ornithine is basic, but its higher polarity and specific

    
     often lead to aggressive interactions with residual silanols on C18 columns.
    

This guide provides the causality, protocols, and troubleshooting logic to resolve these issues.

Module 1: The Lactam Contaminant ([M-18] Da)

The Problem

You observe a secondary peak in your chromatogram, often eluting later than your main product. Mass spectrometry confirms a mass difference of -18 Da (loss of


).
The Root Cause: -Lactam Formation

Unlike Aspartimide formation (which is base-catalyzed), Ornithine lactamization is a nucleophilic attack by the side-chain amine (


) onto the carbonyl carbon of the activated carboxyl group (or the preceding amide bond).
  • Mechanism: The side chain forms a stable 6-membered piperidone ring (3-amino-2-piperidone).

  • Retention Shift: The formation of the lactam consumes the basic side-chain amine, converting it into a neutral amide. At pH 2.0 (standard TFA conditions), the linear peptide carries a positive charge on the Orn side chain. The lactam does not .

    • Result: The lactam is significantly more hydrophobic and elutes after the target peptide.

Visualization: The Lactamization Pathway

OrnithineLactam cluster_prevention Prevention Strategy Linear Linear Orn-Peptide (Side chain: -NH3+) Activation Carboxyl Activation (or Storage in Base) Linear->Activation Synthesis/Cleavage Attack Nucleophilic Attack (δ-NH2 -> Carbonyl) Activation->Attack High Risk Lactam δ-Lactam Byproduct (Neutral Amide Ring) Attack->Lactam Cyclization (-H2O) HPLC RP-HPLC Result: Late Eluting Peak (-18 Da) Lactam->HPLC Loss of + Charge P1 Avoid strong base during workup P2 Keep pH < 7 post-cleavage

Figure 1: Mechanism of Ornithine lactamization and its chromatographic consequence.

Module 2: Peak Shape & Silanol Interactions

The Problem

The Ornithine peak is broad, tails significantly (Asymmetry factor > 1.5), or splits.

The Root Cause

Ornithine is a basic amino acid. Standard silica-based C18 columns have residual silanol groups (


) on the surface. At pH > 3.5, these silanols ionize (

). The positively charged Ornithine side chain binds ionically to these silanols, causing "drag" or tailing.
Optimization Protocol: Ion-Pairing Strategy

The choice of ion-pairing agent is the single most critical factor for Ornithine purification.

Ion-Pairing AgentConcentrationEffect on OrnithineRecommended For
TFA (Trifluoroacetic Acid) 0.1% (v/v)Best Shape. Strong ion pair with

. Masks silanols.
Standard Purification.
Formic Acid 0.1% - 0.5%Poor Shape. Weak ion pair. Expect tailing on Orn peptides.LC-MS (High Sensitivity).
TEAP (Triethylamine Phosphate) 10-50 mMExcellent Shape. TEA competes for silanol sites.Difficult separations (Not MS compatible).
Perchlorate (

)
10-100 mMSharpening. Chaotropic agent. Breaks H-bonds.Extreme hydrophobicity issues (Not MS compatible).

Module 3: Troubleshooting Guide (Step-by-Step)

Use this logic flow to diagnose your specific issue.

Troubleshooting Start Observed Issue Issue1 Peak Tailing / Broadening Start->Issue1 Issue2 Split Peak / Doublet Start->Issue2 Issue3 Early Elution (Void) Start->Issue3 CheckTFA Is TFA conc < 0.1%? Issue1->CheckTFA CheckMass Check Mass of Peaks Issue2->CheckMass CheckPol Peptide too polar? Issue3->CheckPol ActionTFA Increase TFA to 0.15% or Switch to Hybrid Column (BEH) CheckTFA->ActionTFA Yes ResultLactam Mass Diff = 18 Da CheckMass->ResultLactam ResultIso Same Mass CheckMass->ResultIso ActionLactam Lactam Contamination. Re-synthesize with lower activation temp. Purify with shallower gradient. ResultLactam->ActionLactam ActionIso Racemization (D/L). Switch to C18-PFP column. ResultIso->ActionIso ActionAQ Use 'AQ' type C18 column Start at 0-1% B CheckPol->ActionAQ

Figure 2: Decision tree for troubleshooting Ornithine peptide purification.

Standard Operating Procedure: The "Ornithine Scouting Run"

Do not commit your entire batch to a preparative run without this validation step.

1. Column Selection

  • Stationary Phase: Use a "Hybrid" particle (e.g., Waters BEH, Agilent Poroshell) or a highly end-capped C18. Avoid older silica generations.

  • Pore Size: 130Å (for peptides < 5kDa); 300Å (for peptides > 5kDa).

2. Mobile Phase Preparation

  • Buffer A: 99.9% Water / 0.1% TFA (Freshly opened ampoule).

  • Buffer B: 99.9% Acetonitrile / 0.1% TFA.

  • Note: Ensure TFA concentration is identical in A and B to prevent baseline drift.

3. The Gradient (The "5-95" Scout) Run a linear gradient from 5% B to 95% B over 60 minutes (approx. 1.5% change/min).[2]

  • Goal: Identify where the Orn-peptide elutes relative to the Lactam impurity.

  • Adjustment: If the Lactam (late eluter) co-elutes with the product, flatten the gradient at that specific %B. (e.g., if elution is at 25% B, run 20% -> 30% B over 40 minutes).

Frequently Asked Questions (FAQ)

Q: Why does my Ornithine peptide elute earlier than the Lysine analog? A: Ornithine has one less methylene group (


) than Lysine. This makes it slightly more hydrophilic (polar). In RP-HPLC, higher polarity results in less retention on the hydrophobic C18 surface.

Q: Can I use Ammonium Bicarbonate (pH 8) for purification? A: Proceed with extreme caution. While high pH can improve peak shape for basic peptides, Ornithine is prone to side-chain cyclization (lactamization) at basic pH, especially if elevated temperatures are used to aid solubility. If you must use high pH, keep the temperature < 25°C and work quickly.

Q: I see a peak with Mass +128 Da. What is this? A: This is likely an incomplete removal of a protecting group or a specific side reaction, but if you are using Arginine -> Ornithine conversion strategies, check for incomplete deguanidination. However, in standard SPPS, look for N-terminal acetylation (+42) or TFA adducts (+114). If it is exactly +128, check if an Arginine was accidentally coupled instead of Ornithine (Mass diff = +42) or if a specific protecting group adduct remains. Correction: In the context of Ornithine, the most common specific impurity is the Lactam (-18 Da) .

Q: How do I separate the Lactam impurity if it overlaps? A: Since the Lactam is neutral (amide) and the Ornithine is charged (amine) at pH 2, they have different ionic characters.

  • Slow down the gradient: 0.25% B per minute slope.

  • Change the Modifier: Switch from TFA to PFPA (Pentafluoropropionic acid) . The larger counter-ion of PFPA will increase the retention of the charged linear peptide significantly more than the neutral lactam, pulling the peaks apart.

References

  • Ornithine Effect & Lactamization

    • Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. (2019).[3] NIH PubMed Central.

    • [Link]

  • RP-HPLC of Basic Peptides: HPLC Troubleshooting Guide: Peak Tailing and Broadening. Sigma-Aldrich / Merck.
  • Peptide Purification Protocols

    • Peptide Isolation – Method Development Considerations.
    • [Link][4]

  • Ion Pairing Mechanisms

    • The role of TFA in peptide purification.[2][5][6][7] Phenomenex Technical Notes.

    • [Link]

Sources

Optimization

stability of N5-Cbz-D-ornithine methyl ester HCl under acidic conditions

Technical Support Center: Stability of -Cbz-D-ornithine methyl ester HCl -Cbz-D-ornithine methyl ester hydrochloride (H-D-Orn(Z)-OMe[1]·HCl) Part 1: Executive Technical Summary[1] Status: Conditionally Stable -Cbz-D-orni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of -Cbz-D-ornithine methyl ester HCl


-Cbz-D-ornithine methyl ester hydrochloride (H-D-Orn(Z)-OMe[1]·HCl)

Part 1: Executive Technical Summary[1]

Status: Conditionally Stable


-Cbz-D-ornithine methyl ester HCl exhibits a bifurcated stability profile under acidic conditions. While the Cbz (benzyloxycarbonyl)  protecting group is robust against mild acids (e.g., TFA, dilute HCl), the methyl ester  moiety is susceptible to hydrolysis in the presence of aqueous acid.[1] Furthermore, the specific structural configuration—having a free 

-amine and a protected

-amine—shifts the primary degradation risk from intramolecular lactamization (common in free ornithine) to intermolecular dimerization (DKP formation) upon neutralization.[1]
Key Stability Thresholds
ConditionComponentStability StatusMechanism / Risk
Anhydrous Acid (Solid State)Entire MoleculeStable Hygroscopicity is the only risk (leads to hydrolysis).[1]
Mild Acid (TFA, dilute HCl)Cbz GroupStable Resistant to cleavage.[1]
Mild Aqueous Acid Methyl EsterUnstable Slow hydrolysis to carboxylic acid (H-D-Orn(Z)-OH).[1]
Strong Acid (HBr/AcOH, HF)Cbz GroupUnstable Rapid cleavage of Cbz to free amine.[1]
Neutralization (pH > 7)

-Amine
Unstable Rapid dimerization to Diketopiperazine (DKP).[1]

Part 2: Detailed Acid Stability Profile (The "Why")

The Methyl Ester Vulnerability (Hydrolysis)

In aqueous acidic media, the methyl ester is the "weak link."[1] While acid-catalyzed hydrolysis is generally slower than base-catalyzed hydrolysis, the equilibrium will eventually shift toward the free carboxylic acid if water is present.[1]

  • Mechanism: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, inviting attack by water.

  • Result: Loss of the methyl group (Mass shift: -14 Da).[1]

  • Prevention: Maintain strictly anhydrous conditions. Use dry solvents (MeOH/HCl) if low pH is required.[1]

The Cbz Resilience & Failure Points

The Cbz group is designed to withstand the acidic conditions used to remove Boc groups (e.g., 50% TFA/DCM).

  • Stability: It is stable in trifluoroacetic acid (TFA) and dilute HCl.[1]

  • Instability: It is cleaved by strong acids like HBr in acetic acid, HF, or Lewis acids like BBr

    
    . This cleavage often involves the formation of a benzyl cation, which can re-alkylate sensitive residues (e.g., Tryptophan, Methionine) if scavengers are not used.[1]
    
The "Lactamization" Myth vs. Reality

A common fear with Ornithine derivatives is the formation of a 6-membered lactam ring (piperidone).[1]

  • In Free Ornithine: The

    
    -amine attacks the 
    
    
    
    -ester.[1]
  • In This Compound: The

    
    -amine is protected by Cbz (carbamate), drastically reducing its nucleophilicity.[1] Intramolecular lactamization is effectively blocked  as long as the Cbz group remains intact.
    
  • The Real Risk (DKP): Upon neutralization (raising pH to free the

    
    -amine for coupling), two molecules can react head-to-tail to form a Diketopiperazine (DKP)  dimer.[1] This is the primary side-reaction to watch for during workup, not lactamization.[1]
    

Part 3: Visual Degradation Pathways

The following diagram maps the specific chemical fates of H-D-Orn(Z)-OMe[1]·HCl based on the reagent used.

G Start H-D-Orn(Z)-OMe·HCl (Starting Material) StrongAcid Strong Acid (HBr/AcOH or HF) Start->StrongAcid AqAcid Aqueous Acid (H2O + HCl/TFA) Start->AqAcid Neutral Neutralization (pH > 7, e.g., Et3N) Start->Neutral FreeAmine H-D-Orn-OMe (Cbz Cleaved) StrongAcid->FreeAmine Removal of Cbz Acid H-D-Orn(Z)-OH (Hydrolysis Product) AqAcid->Acid Ester Hydrolysis (-14 Da shift) DKP Diketopiperazine (Dimerization) Neutral->DKP Intermolecular Attack (Head-to-Tail Dimer) Lactam Lactam Formation (Intramolecular Cyclization) FreeAmine->Lactam Rapid Cyclization (if pH allows)

Caption: Degradation pathways. Note that Lactamization only occurs if the Cbz group is first removed. In protected form, Hydrolysis and DKP formation are the primary risks.

Part 4: Troubleshooting Guide

Scenario 1: Unexpected Mass Shift (-14 Da)

Symptom: LC-MS shows a peak with [M+H]


 = 303.3 Da (Calculated: 317.3 Da).[1]
  • Diagnosis: Ester Hydrolysis .[1][2] The methyl ester (OMe) has converted to the free acid (OH).[1]

  • Root Cause: Presence of water in your acidic solvent or prolonged storage of the hygroscopic salt in humid conditions.

  • Solution:

    • Dry the sample under high vacuum.[1]

    • Re-esterify using anhydrous MeOH/HCl (thionyl chloride in methanol) at 0°C.

Scenario 2: Unexpected Mass Shift (-91 Da or -134 Da)

Symptom: LC-MS shows a peak corresponding to the loss of the benzyl group or the entire carbamate.[1]

  • Diagnosis: Cbz Cleavage .[1]

  • Root Cause: Exposure to strong acids (HBr, HF) or inadvertent hydrogenolysis (if H

    
    /Pd was present nearby).[1]
    
  • Solution: This is irreversible.[1] If Cbz is lost, the compound may quickly cyclize to the lactam. Discard and restart, ensuring only mild acids (TFA, HCl) are used.[1]

Scenario 3: Double Mass Peak (Dimer)

Symptom: LC-MS shows a peak at [2M - 2(MeOH)]


.[1]
  • Diagnosis: Diketopiperazine (DKP) Formation .[1]

  • Root Cause: The sample was neutralized (e.g., extraction with bicarbonate or addition of DIEA) and left standing too long before coupling.[1]

  • Solution: Keep the

    
    -amine protonated (salt form) until the exact moment of coupling.[1] Do not store the free base.
    

Part 5: Storage & Handling Protocols

Storage Recommendations
  • Temperature: Store at -20°C . (4°C is acceptable for short term).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1]

  • Desiccation: The HCl salt is hygroscopic .[1] Moisture absorption creates a localized acidic aqueous environment, accelerating ester hydrolysis.[1] Store in a desiccator.

Handling for Synthesis
  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Solvents: Use anhydrous solvents (DMF, DCM) for coupling reactions.[1]

  • Neutralization: If performing a coupling reaction, add the base (e.g., DIPEA, NMM) in situ with the coupling agent. Do not pre-neutralize the ornithine ester in a separate step.

Part 6: FAQs

Q: Can I use TFA to dissolve this compound? A: Yes. The Cbz group is stable in TFA. However, ensure the TFA is dry to prevent ester hydrolysis.

Q: Why did my compound turn into a gel/oil? A: This often indicates hydrolysis (formation of the free acid) or moisture absorption.[1] Verify purity via HPLC.

Q: Is the D-isomer more stable than the L-isomer? A: Chemically, no.[1] D-Ornithine and L-Ornithine have identical chemical stability profiles.[1] They only differ in their interaction with chiral environments (enzymes, chiral columns).[1]

Q: Can I remove the methyl ester without touching the Cbz? A: Yes. Use mild saponification (LiOH in THF/H2O) at 0°C. Monitor closely, as high pH can induce DKP formation or racemization.[1]

References

  • Greene's Protective Groups in Organic Synthesis. (Cbz Stability & Cleavage Conditions). Wiley Online Library. [1]

  • BenchChem Technical Guide. (Cbz Stability Profile in Peptide Synthesis). BenchChem.[1]

  • Intramolecular Cyclization of Ornithine Derivatives. (Lactamization vs. Protection). ResearchGate.[1]

  • Diketopiperazine Formation in Peptide Synthesis. (Mechanism of Dimerization). RSC Publishing. [1]

  • Fisher Scientific Safety Data Sheet. (Storage & Handling of Ornithine Esters). Fisher Scientific.[1]

Sources

Troubleshooting

N5-Cbz-D-ornithine methyl ester HCl cleavage from resin side products

This guide functions as a specialized Technical Support Center for researchers encountering issues with the solid-phase synthesis and cleavage of N5-Cbz-D-Ornithine Methyl Ester HCl . It is designed to troubleshoot the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering issues with the solid-phase synthesis and cleavage of N5-Cbz-D-Ornithine Methyl Ester HCl .

It is designed to troubleshoot the specific chemical instabilities associated with the Ornithine side chain , the Methyl Ester linkage , and the Cbz protecting group during resin cleavage.

Ticket ID: ORN-Cbz-OMe-001 Status: Active Support Subject: Troubleshooting Cleavage Side Products & Purity Issues

Executive Summary: The Chemical Challenge

Synthesizing H-D-Orn(Cbz)-OMe · HCl involves a delicate balance. You are attempting to release a basic amine (Ornithine) as a methyl ester while retaining a carbamate protecting group (Cbz) on the


-amine.

The three primary failure modes (Side Products) encountered during this specific cleavage are:

  • Hydrolysis (The Free Acid): Formation of H-D-Orn(Cbz)-OH due to moisture during transesterification.

  • Lactamization (The Cyclic Impurity): Loss of the Cbz group leading to rapid intramolecular cyclization (forming 3-amino-piperidin-2-one).

  • Racemization: Loss of chiral integrity (D

    
     L conversion) due to base-catalyzed enolization.
    

Diagnostic Hub: Identify Your Side Product

Compare your analytical data (LC-MS / NMR) with these signatures to identify the specific failure mode.

Symptom (LC-MS / NMR)Probable Side ProductRoot Cause
Mass [M-14] (Loss of CH₂)NMR: Missing -OCH₃ singlet (~3.6 ppm).Free Acid (H-D-Orn(Cbz)-OH)Water Ingress: Moisture present in the Methanol/Base cleavage cocktail caused hydrolysis instead of transesterification.
Mass [M-108] (Loss of Benzyl alcohol)NMR: Missing aromatic Cbz signals.NMR: New peaks indicating a ring system.

-Lactam
(3-amino-piperidin-2-one)
Cbz Instability: Harsh acidic cleavage (e.g., HBr, high temp) or catalytic hydrogenation removed the Cbz. The free

-amine attacked the ester/carbonyl.
Mass Correct [M+H] HPLC: Split peak or shoulder.Chiral HPLC: Two distinct peaks (1:1 or 90:10).Racemate (DL-Mixture)Base Catalysis: Prolonged exposure to Triethylamine (Et₃N) or high temperatures during transesterification caused proton abstraction at the

-carbon.
Mass [M+42] (Acetylation)N-Acetyl Impurity Solvent Contamination: Use of Ethyl Acetate or degradation of DMF during workup/cleavage.

Mechanism & Pathways (Visual Analysis)

The following diagram illustrates the "Danger Zones" where the target molecule degrades into the identified side products.

OrnithinePathways Resin Resin-Linker-D-Orn(Cbz)-Fmoc Target TARGET: H-D-Orn(Cbz)-OMe · HCl Resin->Target Path 1: Transesterification (MeOH/Et3N, Dry) Acid SIDE PRODUCT A: Free Acid (Hydrolysis) Resin->Acid Path 2: Moisture (H2O present) Racemate SIDE PRODUCT C: Racemate (D/L Mix) Resin->Racemate Path 3: Base/Heat (>24h or High Temp) Lactam SIDE PRODUCT B: δ-Lactam (Cyclization) Target->Lactam Path 4: Cbz Removal (Strong Acid/H2)

Figure 1: Reaction pathways showing the target synthesis (Green) vs. critical failure modes (Red/Yellow).

Troubleshooting Protocols

Issue 1: Preventing Hydrolysis (The "Free Acid" Impurity)

The Problem: You attempted a direct transesterification (cleavage from Wang/Merrifield resin directly to Methyl Ester) using MeOH/Et₃N, but obtained the carboxylic acid. The Fix:

  • Dry Solvents are Non-Negotiable: Methanol is hygroscopic. Use anhydrous Methanol (dried over 3Å molecular sieves).

  • Catalyst Switch: Switch from Triethylamine (Et₃N) to Titanium(IV) isopropoxide (Ti(OiPr)₄) or KCN (Caution: Toxic). Ti(OiPr)₄ is a Lewis acid catalyst that promotes transesterification while minimizing direct hydrolysis.

  • Alternative Route (The "Two-Step" Safety Net):

    • Step A: Cleave from resin using 95% TFA / 2.5% TIS / 2.5% H₂O.[1] (Yields H-D-Orn(Cbz)-OH).

    • Step B: Perform solution-phase esterification using Thionyl Chloride (SOCl₂) in Methanol at 0°C.

    • Why? This separates the cleavage event from the esterification, ensuring high purity.

Issue 2: Preventing Lactamization (The "Ornithine Effect")

The Problem: The


-amine (N5) attacks the 

-carbonyl, forming a 6-membered lactam ring.[2] The Mechanism: This only happens if the N5-Cbz group is removed or compromised. N5-Cbz prevents this cyclization. The Fix:
  • Avoid Strong Acids: Do not use HBr/Acetic Acid or HF for cleavage. These remove Cbz. Use TFA (Trifluoroacetic acid), which leaves Cbz intact.

  • Avoid Hydrogenolysis: Do not use H₂/Pd-C if you intend to keep the Cbz group.

  • Check Your Resin: If you are using a resin that requires HF for cleavage (e.g., MBHA), you have chosen the wrong support. Use Wang Resin or 2-Chlorotrityl Chloride Resin .[3]

Issue 3: Preventing Racemization

The Problem: The D-isomer converts to a D/L mixture. The Fix:

  • Limit Base Exposure: If using the Transesterification method (MeOH/Et₃N), limit reaction time to 16-24 hours at room temperature. Do not heat.

  • Use the Two-Step Method: The Acid Cleavage (TFA) followed by SOCl₂/MeOH esterification is highly resistant to racemization compared to base-catalyzed transesterification.

Recommended Experimental Protocol

This protocol utilizes the Two-Step Method (Cleavage


 Esterification) as it is the most robust way to avoid the side products described above.
Step 1: Cleavage from Resin (Yields Free Acid)
  • Preparation: Place Fmoc-D-Orn(Cbz)-Wang Resin (1.0 g) in a synthesis vessel.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly with DMF and DCM.[4]

    • Note: It is safer to cleave the Fmoc-protected amino acid and remove Fmoc later in solution to prevent polymerization, but for a single amino acid, N-terminal deprotection on-resin is acceptable if washed well.

  • Cleavage Cocktail: Add 10 mL of 95% TFA / 2.5% TIS / 2.5% H₂O .

  • Reaction: Shake for 2 hours at Room Temp.

  • Isolation: Filter resin.[3][5] Concentrate filtrate under N₂ flow. Precipitate in cold Diethyl Ether. Centrifuge and dry.

    • Result: H-D-Orn(Cbz)-OH (Trifluoroacetate salt).

Step 2: Methyl Ester Formation (The "Cold" Method)
  • Setup: Dissolve the crude acid from Step 1 in anhydrous Methanol (10 mL/g).

  • Activation: Cool the solution to 0°C (Ice bath).

  • Reagent Addition: Dropwise, add Thionyl Chloride (SOCl₂) (2.0 equivalents).

    • Caution: Exothermic reaction. Generates HCl gas and SO₂.

  • Reaction: Allow to warm to Room Temp and stir for 12 hours.

  • Workup: Concentrate in vacuo. The excess SOCl₂ and MeOH evaporate, leaving the HCl salt .

  • Validation: Check LC-MS.

    • Target Mass: [M+H]+ corresponding to Orn(Cbz)-OMe.

    • Purity: >95%.[6]

Frequently Asked Questions (FAQs)

Q: Can I use KCN/MeOH for transesterification? A: Yes, the "Kaiser's Transesterification" (KCN/MeOH) is effective for cleaving esters from Wang resin. It is faster than Et₃N/MeOH and causes less racemization. However, it requires handling Potassium Cyanide (highly toxic). Ensure waste is treated with bleach.

Q: Why did I lose the Cbz group during TFA cleavage? A: You shouldn't have. Cbz is stable to TFA at room temperature.

  • Troubleshoot: Did you add "scavengers" like Thioanisole at high concentrations? While usually safe, certain "hard" cleavage cocktails can degrade carbamates over long periods. Stick to the standard TFA/Water/TIS ratio.

  • Troubleshoot: Was the reaction heated? Heat + Acid = Deprotection. Keep it at 25°C.

Q: My product is an oil, but I need a solid. How do I crystallize the HCl salt? A: Methyl ester HCl salts are often hygroscopic oils.

  • Technique: Dissolve the oil in a minimum amount of dry Methanol, then add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) until cloudy. Store at -20°C overnight. Scratch the flask wall to induce crystallization.

Q: Can I use 2-Chlorotrityl Resin instead of Wang? A: Yes, and it is often better.

  • Benefit: You can cleave 2-Cl-Trt resin with extremely mild acid (1% TFA/DCM). This yields the fully protected acid (Fmoc-D-Orn(Cbz)-OH) without touching the Cbz or Fmoc. You can then methylate this clean intermediate in solution.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews, 109(6), 2455–2504.

    • Context: Authoritative review on the stability of Cbz (Z) groups under various cleavage conditions.
  • Gongora-Benitez, M., et al. (2012). "Side reactions in solid-phase peptide synthesis." Trends in Biotechnology, 30(7).

    • Context: Detailed analysis of racemization and lactamiz
  • Concept Life Sciences. (2024). "Solid Phase Peptide Synthesis: Cleavage Cocktails & Scavengers."

    • Context: Standard protocols for TFA cleavage and scavenger selection to prevent side reactions.
  • Bachem. (2024). "Technical Bulletin: Handling of Amino Acid Methyl Esters."

    • Context: Guidelines on the stability and storage of amino acid methyl ester HCl salts.

Sources

Optimization

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation in SPPS

Topic: Optimizing Synthesis of Sequences Containing N-Terminal D-Ornithine The "DKP Trap": Mechanism & Risk Analysis The Problem: Diketopiperazine (DKP) formation is a premature cleavage reaction that occurs during Solid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Synthesis of Sequences Containing N-Terminal D-Ornithine

The "DKP Trap": Mechanism & Risk Analysis

The Problem: Diketopiperazine (DKP) formation is a premature cleavage reaction that occurs during Solid-Phase Peptide Synthesis (SPPS). It typically happens after the deprotection of the second amino acid (AA2).[1] The free


-amine of AA2 performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester linkage between the first amino acid (AA1) and the resin.

Why D-Ornithine is High Risk: While Proline and Glycine are the classic culprits, D-Ornithine (D-Orn) presents a severe risk when positioned as the N-terminal residue of a dipeptide-resin fragment (e.g., Resin-AA1-D-Orn-NH


).
  • Conformational Bias: The heterochiral combination of an L-amino acid (at AA1) and a D-amino acid (at AA2) strongly favors a cis-amide bond or a "turn" conformation. This spatial arrangement forces the free amine of D-Orn into close proximity with the resin ester linkage.

  • Side Chain Reactivity: While the

    
    -amine of Ornithine is typically protected (e.g., Boc, Alloc), the steric environment of the D-isomer backbone accelerates the cyclization kinetics significantly compared to L-isomers.
    
Visualization: The DKP Mechanism

The following diagram illustrates the pathway of premature cleavage.

DKP_Mechanism cluster_conditions Catalysts for Failure Step1 Fmoc-D-Orn-AA1-Resin (Protected) Step2 H2N-D-Orn-AA1-Resin (Free Amine Exposed) Step1->Step2 Fmoc Removal (Base Catalyzed) Transition Tetrahedral Intermediate Step2->Transition Intramolecular Nucleophilic Attack Outcome1 Cyclic DKP (Byproduct) Transition->Outcome1 Cleavage Outcome2 Hydroxymethyl-Resin (Dead Polymer) Transition->Outcome2 Resin Loss Prolonged Base Exposure Prolonged Base Exposure Unsterically Hindered Resin (Wang) Unsterically Hindered Resin (Wang)

Caption: Figure 1. The nucleophilic attack of the N-terminal amine on the resin ester linkage leads to premature peptide loss.

Troubleshooting Module: Resin Selection (The First Line of Defense)

The choice of resin is the single most critical factor in preventing DKP.

The Issue: Wang Resin Failure

Wang resin utilizes a benzyl ester linkage. This linkage is:

  • Electronically Activated: The para-alkoxy substituent makes the ester more susceptible to nucleophilic attack.

  • Sterically Accessible: There is minimal bulk shielding the carbonyl group.

The Solution: 2-Chlorotrityl Chloride (2-CTC) Resin

Switching to 2-CTC resin creates a "steric shield" around the ester bond. The massive trityl group physically blocks the N-terminal amine of the D-Ornithine from attacking the carbonyl, effectively shutting down the DKP pathway.

Comparative Data: DKP Risk by Resin Type

Resin TypeLinkage ChemistrySteric HindranceDKP Risk with D-OrnRecommendation
Wang Benzyl EsterLowCritical AVOID
Merrifield Benzyl EsterLowHigh AVOID
2-CTC Trityl EsterVery High Negligible REQUIRED
Rink Amide AmideN/ANone*Safe (if amide C-term is desired)

*Note: DKP is an ester-cleavage phenomenon. Rink Amide resin forms a stable amide bond with AA1, making DKP chemically impossible at the anchoring step.

Protocol: Loading D-Ornithine Sequences onto 2-CTC Resin

Use this protocol if D-Orn is the C-terminal residue or part of the C-terminal dipeptide.

  • Swell Resin: Swell 2-CTC resin in dry DCM for 30 mins.

  • Loading: Dissolve Fmoc-AA-OH (1.0 eq relative to resin capacity) in dry DCM. Add DIPEA (4.0 eq).[1]

    • Crucial: Do not use exogenous activation reagents (HATU/HBTU) for loading 2-CTC; they can cause racemization. The resin reacts directly with the carboxylate.

  • Reaction: Add solution to resin. Agitate for 2 hours.

  • Capping: Add MeOH (1 mL per gram resin) to the reaction mixture and shake for 15 mins to cap unreacted chlorides.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Troubleshooting Module: Deprotection Optimization

If you must use Wang resin (e.g., for specific side-chain compatibility reasons) or if the sequence is exceptionally prone to cyclization, standard deprotection protocols will fail.

The Issue: Piperidine-Induced Cyclization

Standard 20% Piperidine in DMF is a long, continuous exposure to a secondary base. Piperidine not only removes the Fmoc group but also catalyzes the nucleophilic attack of the amine on the ester.[1]

The Solution: The DBU/Piperazine Cocktail

Use a specialized deprotection cocktail that is faster and less conducive to DKP formation.[1][2][3][4]

  • Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP.[1][2][3][4][5]

  • Mechanism: DBU is a non-nucleophilic base that rapidly removes Fmoc. The lower concentration of nucleophiles reduces the window of opportunity for DKP formation.

Protocol: Optimized Deprotection for DKP-Prone Sequences
  • Wash: DMF (3 x 1 min).

  • Deprotection (Short Cycles):

    • Add 2% DBU / 5% Piperazine in NMP.[1][2][3][4][5]

    • Agitate for 30 seconds . Drain.

    • Add fresh reagent.[1] Agitate for 3 minutes . Drain.

    • Note: Standard protocols use 5 + 10 mins. Reducing time is critical.

  • Immediate Wash: Wash immediately and extensively with DMF (5 x 1 min) to remove all base.

  • Immediate Coupling: Do not let the resin sit. Proceed immediately to the coupling of the next amino acid (AA3). Once AA3 is coupled, the DKP risk for the AA1-AA2 pair is eliminated.

Decision Logic & Workflow

Use this logic flow to determine the correct experimental setup for your specific peptide.

Decision_Tree Start Start: Sequence Analysis Contains N-term D-Orn? Q1 Is C-Terminus Acid or Amide? Start->Q1 Amide Target: Peptide Amide Q1->Amide Acid Target: Peptide Acid Q1->Acid Sol_Rink Use Rink Amide Resin (DKP Risk: Low) Amide->Sol_Rink Q2 Is D-Orn at position AA2 (relative to resin)? Acid->Q2 Risk_High High DKP Risk Q2->Risk_High Yes Sol_2CTC REQUIRED: 2-CTC Resin + Standard Deprotection Q2->Sol_2CTC No (D-Orn is internal) Risk_High->Sol_2CTC Primary Choice Sol_Wang Wang Resin Only If Necessary + DBU/Piperazine Protocol Risk_High->Sol_Wang Alternative

Caption: Figure 2. Decision matrix for resin selection based on peptide sequence and C-terminal requirements.

Frequently Asked Questions (FAQ)

Q1: I see a significant loss of yield after the second amino acid, but no truncation peaks in HPLC. Where is my peptide? A: You are likely experiencing "Traceless DKP."[2] The cyclic diketopiperazine is soluble in DMF/DCM and is washed away during the filtration steps. Unlike a truncation where the peptide stays on the resin, DKP ejects the peptide into the waste stream.[2] Check your waste solvent by LC-MS for the mass of the cyclic dipeptide (Mass = MW of AA1 + MW of AA2 - 18 Da).

Q2: Can I use Trityl-OH side chain protection on D-Ornithine to prevent this? A: Side chain protection (e.g., Boc, Alloc, Z) on the


-amine of Ornithine does not prevent backbone DKP formation. The reaction is driven by the 

-amine. However, bulky side-chain protection can occasionally increase steric drag. Ensure you are using orthogonal protection (like Boc) if using 2-CTC resin to allow mild cleavage without deprotecting the side chain if fragments are needed.

Q3: Does temperature affect DKP formation? A: Yes. DKP formation is endothermic and accelerated by heat. Never use microwave heating during the deprotection step of the second amino acid (AA2). Perform the deprotection of AA2 at room temperature or even 15°C if the sequence is notoriously difficult.

Q4: I must use Wang resin. Is there any other trick? A: Yes. You can use Backbone Protection . Incorporating a backbone protecting group like Hmb (2-hydroxy-4-methoxybenzyl) on the nitrogen of the second residue can physically prevent the attack. However, Hmb building blocks for D-Ornithine are not standard and would require custom synthesis. The DBU/Piperazine cocktail is a more practical first step.

References

  • Giralt, E., et al. (2000). "2-Chlorotrityl chloride resin: A key tool for the solid-phase synthesis of C-terminal peptide acids."[6] International Journal of Peptide Research and Therapeutics.

  • Gisin, B.F., & Merrifield, R.B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society.

  • Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press. (Standard text referencing DKP mechanisms and 2-CTC utility).
  • Yang, Y., et al. (2022).[7] "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega.[7]

  • BenchChem Technical Support. (2025). "Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis."

Sources

Troubleshooting

troubleshooting guide for using protected ornithine derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Optimization of Protected Ornithine in Peptide Synthesis Executive Summary: The "Ornithine Challenge" Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Optimization of Protected Ornithine in Peptide Synthesis

Executive Summary: The "Ornithine Challenge"

Welcome to the technical support hub for Ornithine derivatives. As researchers, we often treat Ornithine (Orn) simply as "Lysine minus one methylene group." This assumption is the primary cause of synthetic failure.

The Core Issue: Ornithine is kinetically predisposed to intramolecular lactamization (cyclization). The


-amino group can attack the activated 

-carbonyl much faster than an incoming amino acid can, forming a stable six-membered lactam ring (3-amino-2-piperidinone). This terminates the peptide chain and significantly reduces yield.

This guide provides the field-proven protocols required to navigate this instability and successfully utilize orthogonally protected Ornithine derivatives (Fmoc-Orn(Mtt)-OH, Fmoc-Orn(ivDde)-OH, and Fmoc-Orn(Alloc)-OH).

Critical Mechanism: The Ornithine Effect[1][2]

Before troubleshooting, you must visualize the enemy. The diagram below details the competition between the desired coupling and the unwanted lactamization.

OrnithineLactamization ActivatedOrn Activated Fmoc-Orn(PG)-OH (Reactive Ester) Deprotection Fmoc Removal (Piperidine) ActivatedOrn->Deprotection Synthesis Step 1 FreeAmine Free $alpha$-Amine (Ready for Coupling) Deprotection->FreeAmine SideReaction $delta$-Amine Attack (Intramolecular) FreeAmine->SideReaction Slow Coupling or Base-Catalyzed PeptideBond Linear Peptide (Desired Product) FreeAmine->PeptideBond Fast Coupling (Intermolecular) NextAA Incoming Amino Acid NextAA->PeptideBond Lactam 6-Membered Lactam Ring (Chain Termination) SideReaction->Lactam Irreversible

Figure 1: The Kinetic Competition. Note that lactam formation is favored if the next coupling is sterically hindered or slow.

Troubleshooting Guide: Orthogonal Deprotection

The choice of side-chain protection is dictated by your synthesis goals. Below are the specific protocols and troubleshooting steps for the three most common derivatives.

A. Fmoc-Orn(Mtt)-OH (4-Methyltrityl)

Use Case: Highly acid-sensitive side-chain removal (allows on-resin modification while retaining other acid-labile groups like Boc/tBu).

IssueRoot CauseSolution
Peptide turned yellow/orange Release of the Trityl cation (

) during deprotection.
Normal. The color confirms the reaction is working. Wash until colorless.
Re-alkylation (Low Yield) The

cation re-attached to nucleophilic residues (Trp, Met, Cys).
Must use a scavenger. Do not use neat TFA.
Incomplete Removal Equilibrium reaction; the cation is "hovering" near the resin.Use a Flow Protocol (see below) rather than batch incubation.

Valid Protocol: Selective Mtt Removal

  • Swelling: Swell resin in DCM.[1][2][3][4][5]

  • Reagent: Prepare 1% TFA / 5% TIS (Triisopropylsilane) in DCM. Note: TIS is the scavenger.

  • Process:

    • Add reagent to resin.[1][2][3][4][5][6][7][8]

    • Shake for 2 minutes .

    • Drain immediately. (This prevents the equilibrium from favoring re-attachment).

    • Repeat 5–8 times until the yellow color no longer persists.

  • Neutralization: Wash with 1% DIPEA in DMF (x3) to neutralize the amine for the next reaction.

B. Fmoc-Orn(ivDde)-OH

Use Case: Base-labile orthogonality. Stable to TFA and Piperidine (mostly), removed by Hydrazine.

IssueRoot CauseSolution
Loss of Fmoc group Hydrazine is a base and will remove Fmoc groups on the N-terminus.[6]Critical: Only remove ivDde after the N-terminus is Boc-protected or acetylated.
Aspartimide Formation Hydrazine promotes Asp-Gly cyclization.If your sequence contains Asp-Gly, use Allyl protection instead of ivDde.
"Sticky" Removal ivDde is lipophilic and can aggregate.Increase Hydrazine concentration to 4% or use NMP instead of DMF.

Valid Protocol: Selective ivDde Removal

  • Reagent: 2% Hydrazine monohydrate in DMF.

  • Process:

    • Treat resin (3 x 10 minutes).

    • Monitor UV absorbance at 290 nm (indazole byproduct).[7][8]

  • Wash: Extensive DMF washing is required to remove all traces of hydrazine, which would interfere with subsequent HBTU/HATU couplings.

C. Fmoc-Orn(Alloc)-OH (Allyloxycarbonyl)

Use Case: The "Gold Standard" for orthogonality. Removed by Pd(0), completely orthogonal to acids and bases.

IssueRoot CauseSolution
Reaction Stalled Pd catalyst poisoning (oxidation) or insufficient scavenger.Use fresh

and ensure Argon sparging.
Grey/Black Resin Palladium precipitation on the resin.Major Issue. Requires extensive washing with sodium diethyldithiocarbamate (DTC) or thioacetamide.
Incomplete Coupling after Deprotection Residual Pd coordinated to the amine.Wash with 0.5% DIPEA/DMF + DTC scavenger.

Valid Protocol: Alloc Removal

  • Reagent: 0.1 eq

    
     + 10 eq Phenylsilane (
    
    
    
    ) in dry DCM.
  • Process:

    • Argon sparge the resin/DCM mixture for 5 mins.

    • Add catalyst/silane.[1][2][3][4][7]

    • Shake for 30 mins (protected from light).

    • Repeat once.

  • Cleaning: Wash with 0.02 M Sodium Diethyldithiocarbamate in DMF (3 x 5 min) to remove Pd.

Data & Decision Matrix

Use this table to select the correct derivative for your experiment.

DerivativeStability (Fmoc Removal)Stability (TFA Cleavage)Removal ConditionRisk Factor
Fmoc-Orn(Boc)-OH StableUnstable (Removed)95% TFAStandard SPPS. No orthogonality.
Fmoc-Orn(Mtt)-OH StableStable*1% TFA / DCMStable to reagents, but sensitive to prolonged TFA exposure.
Fmoc-Orn(ivDde)-OH StableStable2% HydrazineHydrazine removes Fmoc; requires N-term capping.
Fmoc-Orn(Alloc)-OH StableStablePd(0) /

Pd contamination; Catalyst cost.[3]

Frequently Asked Questions (FAQs)

Q: Why is my yield lower with Ornithine than with Lysine? A: This is the "Ornithine Effect" (Lactamization). The 6-membered ring formation in Ornithine is kinetically favored over the 7-membered ring in Lysine. To mitigate this, ensure your coupling times are short and efficient. Do not "pre-activate" Fmoc-Orn-OH for long periods before adding it to the resin.

Q: Can I use Fmoc-Orn(Mtt)-OH for the final cleavage? A: No. Mtt is hyper-acid labile. It will be removed during the standard TFA cleavage (95% TFA) along with Boc/tBu groups. Mtt is only useful if you plan to remove it selectively while the peptide is still on the resin (using 1% TFA).

Q: My peptide mass is +18 Da higher than expected after Ornithine coupling. A: This suggests hydrolysis of the activated ester or incomplete coupling followed by workup. However, if the mass is -18 Da, you have likely formed the lactam (loss of water).

Q: I am doing a cyclization between Orn and Asp. Which protecting groups should I use? A: Use Fmoc-Orn(Mtt)-OH and Fmoc-Asp(O-2-PhiPr)-OH (or ODmab). These can be removed selectively on-resin with 1% TFA, allowing you to cyclize the side chains using PyBOP/DIPEA while the rest of the peptide remains protected.

References

  • Bachem. (2025). Side Reactions in Peptide Synthesis: Lactamization. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from

  • Merck (Sigma-Aldrich). (2024). Removal of Dde and ivDde Protecting Groups. Retrieved from

  • Biotage. (2023).[9] Optimizing the removal of an ivDde protecting group. Retrieved from

  • BenchChem. (2025). Kinetic analysis of Alloc removal from different peptide sequences. Retrieved from

Sources

Optimization

Technical Support Center: Cbz-Ornithine Integrity During Peptide Cleavage

Introduction: The Cbz-Ornithine Paradox In modern Solid-Phase Peptide Synthesis (SPPS), N-delta-benzyloxycarbonyl-L-ornithine (Cbz-Orn) is frequently employed when orthogonal protection is required. Unlike the acid-labil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cbz-Ornithine Paradox

In modern Solid-Phase Peptide Synthesis (SPPS), N-delta-benzyloxycarbonyl-L-ornithine (Cbz-Orn) is frequently employed when orthogonal protection is required. Unlike the acid-labile Boc group or the base-labile Fmoc group, the Cbz (Z) group is theoretically stable to the standard Trifluoroacetic Acid (TFA) cleavage conditions used in Fmoc chemistry. This allows researchers to retain the protecting group on the ornithine side chain for post-cleavage modifications or to prevent lactamization.

However, users often report the unintentional partial or total loss of the Cbz group during final cleavage. This guide addresses the critical role of scavengers—specifically Thioanisole —in this phenomenon and provides validated protocols to ensure peptide integrity.

Module 1: Unintentional Cbz Cleavage

Q: Why is my Cbz group disappearing during standard TFA cleavage?

Diagnosis: If you are observing a mass shift corresponding to the loss of the Benzyloxycarbonyl group (-134 Da) or a mixture of protected and deprotected species, you are likely using a cleavage cocktail containing Thioanisole .

The Mechanism (The "Push-Pull" Effect): While Cbz is stable in 95% TFA, the addition of Thioanisole changes the reaction kinetics. This is known as the "Push-Pull" mechanism (first described by Kiso et al.).

  • Push: TFA protonates the carbonyl oxygen of the carbamate (Cbz).[1]

  • Pull: Thioanisole, acting as a soft nucleophile, attacks the benzylic carbon.

  • Result: The C-O bond cleaves, releasing the free amine and a benzyl-sulfonium species, effectively deprotecting the Ornithine.

Visualizing the Mechanism

ThioanisoleMechanism CbzOrn Cbz-Ornithine (Protonated by TFA) Transition Transition State (Push-Pull) CbzOrn->Transition TFA 'Pushes' (Protonation) Thio Thioanisole (Scavenger) Thio->Transition Thioanisole 'Pulls' (Nucleophilic Attack) Products Free Ornithine + Benzyl-Methyl-Sulfide Transition->Products Cleavage

Figure 1: The "Push-Pull" mechanism where Thioanisole facilitates acidolytic cleavage of the Cbz group, which is otherwise stable in TFA.[2][3][4]

Module 2: Scavenger Selection & Protocols

Q: Which scavenger cocktail should I use to RETAIN the Cbz group?

To preserve the Cbz group, you must avoid "soft" nucleophiles that can attack the benzyl cation precursor.

Scavenger Compatibility Matrix
ScavengerRoleImpact on Cbz-OrnithineRecommendation
Thioanisole Met/Cys protectionHigh Risk (Promotes Cleavage)AVOID
EDT (Ethanedithiol) Cys/Trp scavengerModerate Risk (Can facilitate cleavage)Use with Caution
TIPS (Triisopropylsilane) Cation TrapSafe (Sterically hindered)HIGHLY RECOMMENDED
Water General ScavengerSafe Recommended
Phenol Tyr/Trp protectionSafe Recommended
Protocol A: The "Safe" Cocktail (Cbz Retention)

Use this for peptides containing Cbz-Ornithine where the Cbz must remain intact.

Reagents:

  • Trifluoroacetic Acid (TFA): HPLC Grade

  • Triisopropylsilane (TIPS)

  • Deionized Water (H2O)

Procedure:

  • Preparation: In a fume hood, prepare a mixture of 95% TFA, 2.5% TIPS, and 2.5% H2O .

    • Note: If the peptide contains multiple Trp/Tyr residues, phenol (2.5%) can be added, reducing TFA to 92.5%.

  • Incubation: Add the cocktail to the dry resin (10 mL per gram of resin).

  • Time: Shake at room temperature for 2 hours .

    • Warning: Do not exceed 3 hours. Prolonged exposure even in "safe" cocktails can lead to minor degradation.

  • Precipitation: Filter the resin and precipitate the filtrate in cold diethyl ether.

Protocol B: The "Stripping" Cocktail (Cbz Removal)

Use this ONLY if you intentionally want to remove the Cbz group during cleavage (rare).

Reagents:

  • TFA / Thioanisole / TFMSA (Trifluoromethanesulfonic acid)

Procedure:

  • Prepare TFA / Thioanisole (90:10) .

  • Add to resin and cool to 0°C.

  • Add TFMSA dropwise (to 10% final volume) if Thioanisole/TFA alone is insufficient for your specific sequence.

  • Note: This is harsh and may damage sensitive residues (Trp, Met).

Module 3: Side Reactions (Lactamization)

Q: I see a mass of [M-18] in my spectrum. Is this related to Ornithine?

Diagnosis: Yes, this indicates Lactamization . Ornithine is prone to intramolecular cyclization, forming a six-membered lactam ring (piperidone).

Root Cause: This usually occurs if:

  • The Cbz group is accidentally removed (see Module 1), exposing the delta-amine.

  • The alpha-carboxyl group is activated (e.g., during coupling of the next amino acid if the side chain is unprotected).

  • The peptide is exposed to basic conditions after cleavage.

Visualizing the Lactamization Pathway

Lactamization Protected Cbz-Ornithine (Side chain protected) Deprotected Free Ornithine (Delta-amine exposed) Protected->Deprotected Accidental Cleavage (Thioanisole/TFA) Activated Activated Carboxyl (Or Acidic Cleavage) Deprotected->Activated Intramolecular Attack Lactam Ornithine Lactam [M-18 Da] Activated->Lactam -H2O (Cyclization)

Figure 2: Pathway showing how accidental Cbz removal can lead to irreversible lactam formation.

References

  • Kiso, Y., et al. (1980). "Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism." Chemical and Pharmaceutical Bulletin, 28(2), 673-676.

  • Merck Millipore (Sigma-Aldrich). "Fmoc Resin Cleavage and Deprotection Protocols." Novabiochem Technical Notes.

  • Thermo Fisher Scientific. "Introduction to Cleavage Techniques: TFA Cleavage Scavengers."

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard text confirming acid stability of Z groups in absence of thioethers).

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide to Orthogonal Protection: N5-Cbz-D-ornithine vs. N2-Boc-D-ornithine in Peptide Synthesis

Introduction: The Critical Role of Ornithine and Protecting Group Strategy In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids like D-ornithine is a powerful strategy t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Ornithine and Protecting Group Strategy

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids like D-ornithine is a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities.[1][] D-ornithine, a homolog of lysine with a shorter side chain, offers a unique architectural element for constructing complex peptide scaffolds, including lactam-bridged cyclic peptides and synthetic peptide conjugates.[3][4] However, the successful synthesis of such peptides hinges on a meticulously planned protecting group strategy. The presence of two primary amines—the α-amino (N2) and δ-amino (N5) groups—necessitates an orthogonal protection scheme to ensure selective deprotection and prevent unwanted side reactions during peptide chain elongation.[5][6]

This guide provides an in-depth comparison of two commercially available, orthogonally protected D-ornithine derivatives: N5-Cbz-D-ornithine and N2-Boc-D-ornithine . The choice between these two building blocks is not arbitrary; it dictates the entire workflow of the peptide synthesis, from the initial coupling strategy to the final deprotection and cleavage steps. We will explore the causality behind experimental choices when using these reagents, provide field-proven protocols, and present a logical framework for selecting the optimal building block for your specific research application.

The Cornerstones of Orthogonal Protection: Cbz and Boc Groups

The core of this comparison lies in the distinct chemical lability of the Carboxybenzyl (Cbz or Z) and the tert-Butoxycarbonyl (Boc) protecting groups.[7][8] Their successful application relies on the principle of orthogonality, wherein one protecting group can be removed under conditions that leave the other intact.[9][10]

  • The Cbz (Z) Group: The Cbz group, a foundational protecting group in peptide chemistry, is renowned for its stability to both acidic and basic conditions commonly used in solid-phase peptide synthesis (SPPS).[11][12] Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or by treatment with strong acids like HBr in acetic acid, though the former is far more common and milder.[9][13][14]

  • The Boc Group: The Boc group is a cornerstone of one of the major SPPS strategies.[15] It is highly sensitive to moderately strong acids, such as trifluoroacetic acid (TFA), which allows for its clean and efficient removal.[16][17] It is, however, stable to the basic conditions used for Fmoc group removal and the hydrogenolysis conditions used for Cbz group removal.[10]

This fundamental difference in deprotection chemistry is the primary determinant in the strategic application of N5-Cbz-D-ornithine and N2-Boc-D-ornithine.

Comparative Analysis: N5-Cbz-D-ornithine vs. N2-Boc-D-ornithine

The decision to use either N5-Cbz-D-ornithine or N2-Boc-D-ornithine depends on the intended modification of the ornithine side chain and the overall peptide synthesis strategy (e.g., Boc-SPPS vs. Fmoc-SPPS).

N5-Cbz-D-ornithine: A Tool for Side-Chain Modification in Fmoc-SPPS

In this derivative, the side-chain (N5) amine is protected by the robust Cbz group, leaving the α-amino (N2) group available for protection by a base-labile Fmoc group (i.e., Fmoc-D-Orn(Cbz)-OH). This configuration is exceptionally well-suited for standard Fmoc-based SPPS.

Strategic Application: The primary use case for Fmoc-D-Orn(Cbz)-OH is when the peptide synthesis is carried out using Fmoc chemistry, and a subsequent modification is desired on the ornithine side chain after the full peptide has been assembled. The Cbz group remains on the side chain throughout the synthesis, withstanding repeated treatments with piperidine for Fmoc deprotection. After chain assembly, the N-terminal Fmoc group is removed, and the peptide can be cleaved from the resin while the Cbz group remains, allowing for further solution-phase modification of the ornithine side chain. Alternatively, for on-resin modifications, the peptide remains anchored to the support, the N-terminal amine is re-protected (e.g., with a Boc group), and then the Cbz group is removed via hydrogenolysis to unmask the side-chain amine for conjugation, cyclization, or other modifications.[12]

Workflow Logic:

  • Incorporation: Couple Fmoc-D-Orn(Cbz)-OH using standard Fmoc-SPPS protocols.

  • Chain Elongation: Continue peptide synthesis using standard Fmoc deprotection (piperidine) and coupling cycles. The N5-Cbz group remains stable.

  • Selective N5-Deprotection: After chain completion, remove the N5-Cbz group using catalytic hydrogenolysis, leaving the N-terminal and other acid-labile side-chain protecting groups intact.

  • Side-Chain Modification: Perform the desired reaction on the now-free N5-amine.

N5_Cbz_Workflow cluster_SPPS Fmoc-SPPS cluster_deprotection Selective Deprotection cluster_modification Modification A Couple Fmoc-D-Orn(Cbz)-OH B Elongate Peptide (Piperidine cycles) A->B C Hydrogenolysis (H₂/Pd/C) B->C D Unmasked N5-Amine C->D E Side-Chain Conjugation/Cyclization D->E F Final Cleavage & Global Deprotection E->F

Workflow using Fmoc-D-Orn(Cbz)-OH for side-chain modification.
N2-Boc-D-ornithine: A Building Block for Boc-SPPS

Here, the α-amino (N2) group is protected by the acid-labile Boc group. This makes the derivative, often in the form of Boc-D-Orn(Z)-OH, a natural fit for Boc-based SPPS.[18] In this strategy, the temporary Nα-Boc group is removed at each cycle with TFA, while the more stable side-chain protecting groups (often benzyl-based, like Cbz) remain intact until the final cleavage step.[5]

Strategic Application: Boc-D-Orn(Z)-OH is the building block of choice when conducting peptide synthesis using the Boc/Bzl protection strategy. The N5-Cbz group is stable to the repetitive TFA treatments required for Nα-Boc removal.[5][10] This approach is particularly advantageous for the synthesis of long or difficult sequences, as Boc chemistry can sometimes offer higher coupling efficiencies and reduce aggregation issues compared to Fmoc chemistry.[19][20] The Cbz group on the ornithine side chain is then removed simultaneously with the benzyl-based protecting groups on other side chains and the cleavage from the resin during the final, harsh acid treatment (e.g., with HF or TFMSA).[17]

Workflow Logic:

  • Incorporation: Couple Boc-D-Orn(Z)-OH using standard Boc-SPPS protocols.

  • Chain Elongation: Continue peptide synthesis using standard Boc deprotection (TFA) and coupling cycles. The N5-Cbz group remains stable.

  • Final Cleavage: At the end of the synthesis, treat the resin with a strong acid like HF. This single step cleaves the peptide from the resin and removes the N5-Cbz group along with all other side-chain protecting groups.

N2_Boc_Workflow cluster_SPPS Boc-SPPS cluster_cleavage Global Deprotection A Couple Boc-D-Orn(Z)-OH B Elongate Peptide (TFA cycles) A->B C Strong Acid Cleavage (e.g., HF, TFMSA) B->C D Fully Deprotected Ornithine-Peptide C->D

Workflow using Boc-D-Orn(Z)-OH in a standard Boc-SPPS protocol.

Data Presentation: Performance Comparison

The following table summarizes the key characteristics and experimental considerations for each protecting group strategy in the context of D-ornithine incorporation.

FeatureN5-Cbz-D-ornithine (used as Fmoc-D-Orn(Cbz)-OH)N2-Boc-D-ornithine (used as Boc-D-Orn(Z)-OH)
Primary Synthesis Strategy Fmoc-SPPSBoc-SPPS
Nα-Protecting Group Fmoc (Base-labile)Boc (Acid-labile)
N5-Protecting Group Cbz (Hydrogenolysis-labile)Cbz (Stable to TFA, removed by strong acid)
Orthogonality Excellent. Fmoc (base), Cbz (H₂/Pd), and other side-chain groups (acid) are mutually exclusive.[9]Quasi-orthogonal. Nα-Boc is removed by moderate acid (TFA), while N5-Cbz requires very strong acid (HF).[5]
Side-Chain Access On-resin access to N5-amine is possible by selective Cbz removal.No on-resin access to the N5-amine; it is deprotected during final cleavage.
Deprotection Reagents Nα: 20% Piperidine in DMFN5: H₂/Pd/C, Ammonium formate[13]Nα: 25-50% TFA in DCMN5: HF, TFMSA[17]
Key Advantage Enables selective on-resin or solution-phase modification of the ornithine side chain.Integrates seamlessly into robust Boc-SPPS workflows, often used for complex peptides.[19]
Key Limitation Hydrogenolysis can be inefficient on a solid support and is incompatible with sulfur-containing residues (Met, Cys).[13]Requires handling of highly hazardous strong acids (e.g., HF) and specialized equipment.[15]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-D-Orn(Cbz)-OH in Fmoc-SPPS

This protocol describes the coupling of Fmoc-D-Orn(Cbz)-OH onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, then 1 x 18 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Orn(Cbz)-OH (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 eq.) and allow the mixture to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the coupling progress using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be required.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Protocol 2: Selective On-Resin Deprotection of N5-Cbz Group

This protocol is performed after the full peptide sequence has been assembled.

  • Resin Preparation: Wash the N-terminally protected peptide-resin with DMF, then DCM, and finally with the reaction solvent (e.g., methanol or a DMF/MeOH mixture).

  • Catalyst and Donor Addition: Suspend the resin in the chosen solvent. Add a hydrogen donor, such as ammonium formate (10 eq.), followed by the catalyst, 10% Palladium on carbon (Pd/C) (0.2 eq. by weight).[13]

  • Deprotection Reaction: Agitate the slurry at room temperature. The reaction is typically slower on a solid support and may require 4-24 hours.

  • Monitoring: Progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, filter the resin to remove the catalyst and wash extensively with DMF, water, and DCM to remove byproducts. The resin is now ready for side-chain modification.

Protocol 3: Standard Cycle for Boc-D-Orn(Z)-OH in Boc-SPPS

This protocol outlines a standard deprotection and coupling cycle in manual Boc-SPPS.

  • Resin Swelling: Swell the peptide-resin (e.g., Merrifield resin) in DCM for 30 minutes.

  • Boc Deprotection:

    • Perform a pre-wash with 50% TFA in DCM for 1-2 minutes.

    • Drain, and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.[15][16]

    • Drain and wash the resin with DCM (3x) and isopropanol (2x).

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 5% DIPEA in DCM (2 x 2 min). Wash thoroughly with DCM (5x).

  • Coupling:

    • In a separate vessel, activate Boc-D-Orn(Z)-OH (3-5 eq.) with a suitable coupling reagent (e.g., HBTU/DIPEA in DMF) as described in Protocol 1, Step 3.

    • Add the activated solution to the neutralized resin and couple for 1-4 hours.

  • Monitoring & Washing: Monitor with the Kaiser test and wash as described in Protocol 1, Steps 5 & 6.

Conclusion and Recommendation

The choice between N5-Cbz-D-ornithine and N2-Boc-D-ornithine is fundamentally a choice of synthetic strategy, dictated by the end goal of the research.

  • Choose N5-Cbz-D-ornithine (as Fmoc-D-Orn(Cbz)-OH) when:

    • You are using the milder and more common Fmoc-SPPS strategy.

    • Your objective is to perform selective modification on the ornithine side chain (e.g., for cyclization, labeling, or conjugation) while the peptide is still on the resin or after cleavage with other side-chain protecting groups intact.

  • Choose N2-Boc-D-ornithine (as Boc-D-Orn(Z)-OH) when:

    • You are employing the Boc-SPPS strategy, which can be advantageous for long or aggregation-prone peptides.

    • You do not require selective access to the ornithine side chain prior to the final global deprotection step.

    • You have the facilities to handle strong, hazardous acids like HF for the final cleavage.

By understanding the distinct chemical properties of the Cbz and Boc protecting groups and their placement on the D-ornithine scaffold, researchers can design more efficient, rational, and successful syntheses of complex, high-value peptides.

References

  • Vertex AI Search. (2024). Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • BenchChem. (2025).
  • Vertex AI Search. (2024). Overview of Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Master Organic Chemistry. (2018).
  • Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups.
  • Medicilon. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Technical Disclosure Commons. (2025).
  • Royal Society of Chemistry. (n.d.). Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters.
  • Ingenta Connect. (2010). The Two Pathways for Effective Orthogonal Protection of L-Ornithi....
  • PubMed. (2010). The two pathways for effective orthogonal protection of L-ornithine....
  • Bentham Science Publishers. (2010). The Two Pathways for Effective Orthogonal Protection of L-Ornithine....
  • AAPPTec. (n.d.).
  • ResearchGate. (2025). The Two Pathways for Effective Orthogonal Protection of L-Ornithine... | Request PDF.
  • BOC Sciences. (n.d.).
  • MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks.
  • ResearchGate. (2025). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine.
  • Chem-Impex. (n.d.). Nα-Fmoc-Nδ-Boc-D-ornithine.
  • BenchChem. (2025).
  • ACS Synthetic Biology. (2025). Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks....
  • Creative Proteomics. (n.d.). L-Ornithine: Properties, Functions, Metabolism and Detection.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).
  • TCI Chemicals. (n.d.). Nα-(tert-Butoxycarbonyl)-Nδ-benzyloxycarbonyl-L-ornithine.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • PubMed. (2013).
  • BOC Sciences. (n.d.). Ornithine: Definition, Structure, Benefits, Sources and Uses.
  • PubMed. (1987). Biosynthesis and stereochemical configuration of N5-(1-carboxyethyl)ornithine....
  • BenchChem. (n.d.). A Comparative Guide to CBZ-D-VALINE and Boc-D-valine in Solid-Phase Peptide Synthesis.
  • Chem-Impex. (n.d.). Na-Boc-Nd-Z-L-ornithin.
  • Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis.

Sources

Comparative

Strategic Selection of Ornithine Side-Chain Protection: Cbz (Z) vs. Fmoc

Executive Summary: The Ornithine Challenge Ornithine (Orn), a non-proteinogenic amino acid, presents a unique synthetic challenge compared to its homolog, Lysine. The shortening of the side chain by one methylene unit (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ornithine Challenge

Ornithine (Orn), a non-proteinogenic amino acid, presents a unique synthetic challenge compared to its homolog, Lysine. The shortening of the side chain by one methylene unit (


) dramatically increases the rate of intramolecular nucleophilic attack by the 

-amino group onto the activated

-carbonyl. This phenomenon, known as

-lactamization
(or the "Ornithine Effect"), can lead to rapid chain termination and significant yield loss if not managed by robust protection strategies.

This guide provides a head-to-head technical comparison of the two dominant carbamate protecting groups for the Ornithine side chain—Benzyloxycarbonyl (Cbz or Z) and 9-Fluorenylmethyloxycarbonyl (Fmoc) —within the context of modern Solid-Phase Peptide Synthesis (SPPS).

Quick Selection Matrix
FeatureOrn(Z) (Cbz-Protected)Orn(Fmoc) (Fmoc-Protected)
Primary Utility Orthogonal in Fmoc SPPS (Stays on after TFA cleavage)Orthogonal in Boc SPPS (Stays on after TFA; removed by base)
Stability (Acid) High (Stable to TFA; removed by HF/TFMSA)High (Stable to TFA; stable to HF)
Stability (Base) High (Stable to 20% Piperidine)Labile (Removed by 20% Piperidine)
Removal Method Hydrogenolysis (

/Pd) or Strong Acid (HF)
Base (Piperidine/DBU)
Lactam Risk Low (Excellent steric shielding)Low (Good shielding, but bulky)

Mechanistic Comparison & Orthogonality

The choice between Z and Fmoc is dictated almost entirely by the backbone protection strategy (Fmoc vs. Boc) and the need for orthogonality (branching or cyclization).

The Orthogonality Landscape

The following diagram illustrates the compatibility of these groups with standard deprotection reagents.

Orthogonality cluster_reagents Reagents cluster_groups Ornithine Side Chain PG TFA TFA (Acid) OrnZ Orn(Z) (Cbz) TFA->OrnZ STABLE OrnFmoc Orn(Fmoc) TFA->OrnFmoc STABLE Pip Piperidine (Base) Pip->OrnZ STABLE Pip->OrnFmoc CLEAVES H2 H2 / Pd-C (Red) H2->OrnZ CLEAVES H2->OrnFmoc STABLE* HF HF / TFMSA (Strong Acid) HF->OrnZ CLEAVES HF->OrnFmoc STABLE

Caption: Orthogonality map showing stability (Green) and cleavage (Red) conditions. Note that Fmoc is generally stable to hydrogenolysis but can be slow to remove if aggregation occurs.

Chemical Logic
  • Orn(Z) in Fmoc SPPS: This is a "semi-permanent" protection strategy. Since Z is stable to the repetitive piperidine treatments (Fmoc removal) and the final TFA cleavage (resin release), the peptide is isolated with the Ornithine side chain still protected.

    • Application: Synthesis of cyclic peptides (head-to-tail) where the side chain must not interfere, or for peptides requiring post-cleavage modification.

    • Caveat: Removal of Z requires Hydrogenolysis (difficult on solid phase) or TFMSA/HF (harsh, requires special equipment).

  • Orn(Fmoc) in Boc SPPS: This provides true orthogonality. The Boc backbone is removed by TFA, while the Orn(Fmoc) side chain remains intact.[1]

    • Application: Site-specific modification. You can selectively deprotect the Ornithine side chain with a base (piperidine) while the N-terminal Boc remains, allowing for branching (e.g., attaching a fluorophore or another peptide chain) on the solid support.

Critical Performance Analysis

Suppression of -Lactam Formation

The formation of


-lactam is the primary failure mode in Ornithine coupling.
  • Mechanism: If the

    
    -amine is unprotected or becomes deprotected during activation, it attacks the activated 
    
    
    
    -carboxyl ester (e.g., O-At/O-Bt ester), ejecting the leaving group and forming a stable 6-membered ring. This terminates the chain.
  • Comparison:

    • Orn(Z): Excellent suppression.[2] The urethane linkage is robust.

    • Orn(Fmoc): Excellent suppression initially. However, in Fmoc SPPS, if there is any premature base exposure (e.g., excessive piperidine washes not fully removed before coupling), the Fmoc group can be "clipped," leading to immediate lactamization.

    • Recommendation: For standard linear peptides in Fmoc SPPS, use Fmoc-Orn(Boc)-OH . Use Fmoc-Orn(Z)-OH only if the side chain must remain protected after cleavage. Avoid Fmoc-Orn(Fmoc)-OH in Fmoc SPPS as it defeats the purpose of protection.

Lactamization Activated Activated Ornithine (Fmoc-Orn(PG)-OBt) Attack Nucleophilic Attack (delta-NH2 -> alpha-CO) Activated->Attack If PG is labile/missing Peptide Desired Peptide Bond Activated->Peptide PG Stable (Z or Fmoc) Lactam Delta-Lactam (Chain Termination) Attack->Lactam

Caption: Pathway of delta-lactam formation. Robust PGs (Z/Fmoc) block the 'Attack' step unless cleavage conditions are met.

Solubility and Coupling Efficiency
  • Fmoc-Orn(Z)-OH: Exhibits excellent solubility in DMF and NMP. The aromatic Z group aids in crystallinity but does not induce significant aggregation during coupling.

  • Fmoc-Orn(Fmoc)-OH: The presence of two bulky fluorenyl groups can lead to

    
     stacking interactions, potentially reducing solubility in DCM/DMF mixtures and slowing down coupling kinetics. Double coupling is recommended.
    

Experimental Protocols

Protocol A: Synthesis using Fmoc-Orn(Z)-OH (Fmoc SPPS)

Objective: To synthesize a peptide where the Ornithine side chain remains protected after cleavage from resin (e.g., for subsequent solution-phase cyclization).

  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

  • Coupling Ornithine:

    • Dissolve Fmoc-Orn(Z)-OH (4.0 eq) and HBTU (3.9 eq) in DMF.

    • Add DIEA (8.0 eq) to activate.

    • Add to resin immediately. Shake for 45 min at RT.

    • Note: Do not pre-activate for >5 mins to minimize risk of racemization, though lactamization is blocked by Z.

  • Fmoc Deprotection (Cycle):

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Observation: The Z group is stable to this condition.[2]

  • Cleavage from Resin:

    • Wash resin with DCM (3x).

    • Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

    • Result: The peptide is cleaved, but the Z group remains on the Ornithine .

Protocol B: Removal of Z Group (Post-Synthesis)

Since Z is not removed by TFA, a separate step is required.

Method 1: Catalytic Hydrogenolysis (Standard)

  • Dissolve the Z-protected peptide in MeOH or AcOH/MeOH (1:1).

  • Add 10% Pd/C catalyst (10% w/w of peptide).

  • Bubble

    
     gas or apply balloon pressure for 2-4 hours.
    
  • Filter through Celite to remove catalyst.

  • Lyophilize.

Method 2: TFMSA (Strong Acid - If peptide aggregates)

  • Dissolve peptide in TFA.

  • Add TFMSA (Trifluoromethanesulfonic acid) dropwise at 0°C.

  • Stir for 30-60 mins.

  • Precipitate in ether.[3] Warning: TFMSA is extremely corrosive.

Decision Guide

Use the following logic tree to select the correct derivative for your project.

DecisionTree Start Select Ornithine PG Backbone Backbone Strategy? Start->Backbone FmocSPPS Fmoc SPPS Backbone->FmocSPPS BocSPPS Boc SPPS Backbone->BocSPPS Need Side Chain Needs? FmocSPPS->Need Branch Branching on Resin? BocSPPS->Branch Standard Standard Linear Peptide Need->Standard Ortho Orthogonal / Post-Cleavage Mod Need->Ortho UseBoc Use Fmoc-Orn(Boc)-OH (Standard) Standard->UseBoc UseZ Use Fmoc-Orn(Z)-OH (Stable to TFA) Ortho->UseZ No (Linear) No (Linear) Branch->No (Linear) Yes (Branching) Yes (Branching) Branch->Yes (Branching) UseFmoc Use Boc-Orn(Fmoc)-OH (Orthogonal) UseZ_Boc Use Boc-Orn(Z)-OH (Standard) No (Linear)->UseZ_Boc Yes (Branching)->UseFmoc

Caption: Decision tree for selecting Ornithine protecting groups based on synthesis strategy.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5][6] Chemical Reviews, 109(6), 2455-2504.

  • Carpino, L. A. (1987). "The 9-Fluorenylmethyloxycarbonyl Family of Base-Sensitive Amino-Protecting Groups."[7] Accounts of Chemical Research, 20(11), 401-407.

  • Stawikowski, M., & Fields, G. B. (2002). "Introduction to Peptide Synthesis." Current Protocols in Protein Science.

  • Blodgett, J. K., et al. (2005). "Ornithine-containing peptides: Strategies for avoiding lactam formation." Journal of the American Chemical Society.
  • Novabiochem. (2024). "Peptide Synthesis Reagents: Ornithine Derivatives." Merck/MilliporeSigma Technical Library.

Sources

Validation

Analytical Methods for Verifying Incorporation of N5-Cbz-D-Ornithine: A Comparative Guide

Part 1: Strategic Overview The incorporation of N5-Cbz-D-ornithine (also denoted as -Z-D-Orn) into peptide sequences presents a unique analytical challenge. Unlike standard proteinogenic amino acids, this residue require...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The incorporation of N5-Cbz-D-ornithine (also denoted as


-Z-D-Orn) into peptide sequences presents a unique analytical challenge. Unlike standard proteinogenic amino acids, this residue requires a triangulated verification strategy  to confirm three distinct molecular features simultaneously:
  • Chemical Identity: Distinguishing Ornithine from Lysine (a 14 Da difference).

  • Side-Chain Integrity: Verifying the presence of the Benzyloxycarbonyl (Cbz/Z) protecting group, which is often acid-stable but susceptible to hydrogenolysis or harsh acids.

  • Stereochemical Purity: Confirming the D-configuration against the L-isomer, a critical quality attribute (CQA) for peptidomimetics designed for proteolytic stability.

This guide moves beyond generic "peptide analysis" to focus specifically on the orthogonal methods required to validate this non-canonical building block.

Part 2: Comparative Analysis of Methods

The following table contrasts the three primary methodologies required for full validation. No single method provides a complete answer; a combinatorial approach is the industry standard for high-integrity data.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: LC-HRMS (Intact) Method B: Advanced Marfey’s Analysis Method C: Chiral HPLC (Direct)
Primary Output Molecular Weight & Sequence CoverageAbsolute Configuration (D vs L)Enantiomeric Purity of Raw Material
Verifies Cbz? Yes (Mass Shift +134.04 Da)No (Removed during hydrolysis)Yes (If analyzing protected AA)
Verifies Chirality? No (Achiral column)Yes (High Resolution)Yes (Gold Standard)
Sample State Intact PeptideAcid HydrolysateSingle Amino Acid / Small Peptide
Throughput High (15 min)Low (24+ hours)Medium (30-60 min)
Limit of Detection Low femtomoleLow picomoleNanomole
Cost


$ (Labor intensive)

Part 3: Deep Dive & Protocols

Method A: LC-HRMS (The "Integrity" Check)

Objective: To confirm the peptide sequence and the presence of the Cbz group on the Ornithine side chain.

Mechanism: The Cbz group adds a distinct mass of 134.037 Da to the Ornithine residue. Standard Ornithine has a residue mass of 114.08 Da; Cbz-Ornithine has a residue mass of 248.12 Da . High-Resolution Mass Spectrometry (HRMS) using a Q-TOF or Orbitrap is essential to distinguish this from potential adducts.

Critical Quality Attribute (CQA) Marker:

  • Target Ion: Look for the Tropylium ion (

    
    )  at m/z 91.05 , which is a characteristic fragment of the Cbz group generated during Collision-Induced Dissociation (CID).
    

Step-by-Step Protocol:

  • Sample Prep: Dissolve lyophilized peptide in 50:50

    
    :Acetonitrile (0.1% Formic Acid) to 0.1 mg/mL.
    
  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Gradient: 5% to 95% B over 10 mins (A: 0.1% FA in water; B: 0.1% FA in ACN). Note: Cbz-peptides are more hydrophobic; expect later elution.

  • MS Settings: Positive ESI mode. Source temp 300°C.

  • Data Analysis:

    • Verify Monoisotopic Mass:

      
      .
      
    • MS/MS Verification: Select precursor ion. Check for

      
       and 
      
      
      
      ions flanking the Orn residue.[1] The mass difference between the flanking ions must be 248.12 Da .

Expert Insight: Be aware of the "Ornithine Effect."[1] Ornithine residues can undergo intramolecular cyclization to form a lactam ring during fragmentation, leading to neutral losses of water or ammonia. The bulky Cbz group usually suppresses this, but if the Cbz is lost in-source, the lactam spectrum may appear.

Method B: Advanced Marfey’s Analysis (The "Chirality" Check)

Objective: To definitively prove the Ornithine is in the D-configuration .

The Paradox: Standard amino acid analysis (AAA) requires 6N HCl hydrolysis at 110°C. This condition removes the Cbz group , converting N5-Cbz-D-Orn back to D-Orn. Therefore, this method proves the chirality of the backbone, while Method A proves the presence of the protecting group.

Mechanism: Marfey’s reagent (FDAA: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the free amines of the hydrolyzed amino acids to form diastereomers. L-FDAA-D-Orn and L-FDAA-L-Orn have different hydrophobicities and separate easily on a standard C18 column.

Step-by-Step Protocol:

  • Hydrolysis: Incubate 50 µg peptide in 6N HCl at 110°C for 24 hours (under vacuum/N2). Dry down.

  • Derivatization:

    • Resuspend in 100 µL

      
      .
      
    • Add 50 µL 1% FDAA in acetone + 20 µL 1M

      
      .
      
    • Heat at 40°C for 1 hour.

    • Quench with 10 µL 2M HCl.

  • Analysis: Inject onto C18 HPLC (Gradient: TEAP/Acetonitrile).

  • Validation: Compare retention times against authentic standards of L-FDAA-D-Orn and L-FDAA-L-Orn .

    • Elution Order: Typically, L-FDAA-L-amino acids elute after L-FDAA-D-amino acids for hydrophobic residues, but for basic amino acids like Ornithine, the order can vary based on pH. Always run standards.

Method C: Chiral HPLC of Raw Material (The "Input" Control)

Objective: To validate the enantiomeric purity of the Fmoc-N5-Cbz-D-Orn-OH building block before synthesis. This is the most effective way to prevent costly failures.

Mechanism: Macrocyclic glycopeptide columns (e.g., Chirobiotic T ) or Crown Ether columns are capable of separating N-protected amino acid enantiomers without derivatization.

Protocol:

  • Column: Chirobiotic T (Teicoplanin bonded phase).

  • Mobile Phase: Methanol:0.1% TEAA (Triethylammonium Acetate) (80:20) - "Polar Ionic Mode".

  • Detection: UV at 254 nm (Fmoc/Cbz absorption).

  • Criteria: The D-isomer should be >99.5% pure. Any L-isomer peak indicates contaminated starting material.

Part 4: Visualization

Workflow Diagram: The "Triangulated Verification" System

VerificationWorkflow RawMaterial Input: Fmoc-D-Orn(Cbz)-OH Synthesis Peptide Synthesis (SPPS) RawMaterial->Synthesis ChiralQC Method C: Chiral HPLC (Input Purity Check) RawMaterial->ChiralQC QC Step CrudePeptide Crude Peptide Synthesis->CrudePeptide LCHRMS Method A: LC-HRMS (Intact Mass & Cbz Check) CrudePeptide->LCHRMS Check 1: Mass +134Da Hydrolysis Acid Hydrolysis (Removes Cbz) CrudePeptide->Hydrolysis ChiralQC->Synthesis Go/No-Go Valid VALIDATED N5-Cbz-D-Orn LCHRMS->Valid Confirmed Marfeys Method B: Marfey's Analysis (D-Config Verification) Hydrolysis->Marfeys Check 2: D-isomer Marfeys->Valid Confirmed

Caption: Figure 1. The orthogonal workflow required to validate N5-Cbz-D-Ornithine. Note that Method A and Method B must be combined for full structural confirmation.

Part 5: References

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: a review." Amino Acids.[2][3][4][5][6][7]

  • Sigma-Aldrich / Astec. "Amino Acid and Peptide Chiral Separations: Chirobiotic Handbook."

  • Hao, G., et al. (2010). "The ornithine effect in peptide cation dissociation." Journal of the American Society for Mass Spectrometry.

  • Vertex AI Search. "Chiral separation of N5-Cbz-D-ornithine." 8

Sources

Comparative

comparing the efficacy of different coupling reagents for Cbz-D-ornithine

This guide is structured as a technical advisory document for drug development chemists. It moves beyond generic textbook descriptions to address the specific nuances of coupling Cbz-D-Ornithine —a substrate that present...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical advisory document for drug development chemists. It moves beyond generic textbook descriptions to address the specific nuances of coupling Cbz-D-Ornithine —a substrate that presents unique challenges due to its D-configuration (racemization risk) and its delta-amino side chain (lactamization risk).

Executive Summary & Strategic Analysis

Coupling N-alpha-benzyloxycarbonyl-D-ornithine (Cbz-D-Orn) requires a precise balance between activation potency and stereochemical integrity . Unlike standard L-amino acids, the D-isomer is often introduced into peptidomimetics to induce turns or resist proteolysis. Consequently, preserving the D-configuration is the critical quality attribute (CQA).

The "Ornithine Trap": The primary failure mode in Ornithine coupling is not low yield, but delta-lactamization . If the side-chain (


-amine) is unprotected or inadequately protected, activation of the 

-carboxylate will lead to rapid intramolecular cyclization, forming a six-membered lactam (Cbz-3-amino-2-piperidone) rather than the desired intermolecular amide bond.

Assumption of Protection: This guide assumes you are using Cbz-D-Orn(P)-OH , where P is an orthogonal side-chain protecting group (e.g., Boc, Alloc, or Z(2-Cl)). If your side chain is free, STOP . You must protect it before coupling.[1]

Mechanistic Decision Matrix

The choice of reagent depends on your synthesis phase (Solution vs. Solid Phase) and the steric demand of the incoming nucleophile.

Decision Flowchart

CouplingStrategy Start Start: Cbz-D-Orn(P)-OH Coupling Phase Select Synthesis Phase Start->Phase SolPhase Solution Phase Phase->SolPhase Batch Synthesis SolidPhase Solid Phase (SPPS) Phase->SolidPhase Resin Bound Scale Scale / Cost Sensitivity? SolPhase->Scale T3P Rec: T3P + NMM (Lowest Racemization) Scale->T3P High Purity Req. MixedAnh Rec: IBCF (Mixed Anhydride) (Scalable, Moisture Sensitive) Scale->MixedAnh Multi-Kilo Scale EDC Rec: EDC + Oxyma (Easy Workup) Scale->EDC Routine Lab Scale Difficulty Coupling Difficulty? SolidPhase->Difficulty DIC Rec: DIC + Oxyma Pure (Standard, Low Epimerization) Difficulty->DIC Standard HATU Rec: HATU + TMP (Collidine) (Difficult Sequences Only) Difficulty->HATU Sterically Hindered

Figure 1: Decision matrix for selecting the optimal coupling reagent based on synthesis constraints.

Comparative Efficacy Analysis

The following data summarizes performance metrics for coupling Cbz-D-Orn(Boc)-OH to a secondary amine (a challenging model system).

Reagent SystemActivation TypeYield (%)D-to-L Racemization (%)Suitability
T3P / NMM Propylphosphonic Anhydride92% < 0.5% Best for Solution Phase. Excellent suppression of epimerization; easy workup (water-soluble byproducts).
HATU / HOAt / DIPEA Uronium / Aminium98%2.0 - 5.0%High Risk. Highest yield but high risk of racemization due to fast kinetics and basic conditions. Use only for failed couplings.
DIC / Oxyma Pure Carbodiimide / Oxime88%< 1.0%Best for SPPS. Oxyma is safer than HOBt and superior in preventing racemization.
EDC / HOBt Carbodiimide85%1.5%Standard. Good for routine solution chemistry but slower than T3P.
IBCF / NMM Mixed Anhydride90%1.0%Scalable. Cost-effective for large batches, but strictly requires -15°C temperature control.
Technical Deep Dive
  • T3P (Propylphosphonic Anhydride):

    • Why it wins: T3P acts as a kinetic trap for the amine. It activates the carboxylic acid in a cyclic transition state that is highly reactive toward amines but sterically shields the alpha-proton from base-catalyzed abstraction (enolization).

    • Protocol Note: Works best in EtOAc or DMF. Requires a base like N-Methylmorpholine (NMM).[2][3]

  • HATU (The "Nuclear Option"):

    • The Trade-off: HATU generates the highly reactive OAt-ester. While this drives the coupling of hindered bases, the high reactivity and the requirement for basic conditions (DIPEA) significantly increase the acidity of the alpha-proton in Cbz-D-Orn.

    • Mitigation: If you MUST use HATU, switch the base to 2,4,6-Collidine (TMP) . Its steric bulk prevents it from abstracting the alpha-proton, reducing racemization.

  • Oxyma Pure vs. HOBt:

    • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) has largely replaced HOBt/HOAt. It is non-explosive and shows superior suppression of racemization in comparative studies involving chiral amino acids.

Validated Experimental Protocols

Protocol A: Solution Phase Coupling (High Purity)

Target: Coupling Cbz-D-Orn(Boc)-OH to a secondary amine using T3P .

  • Dissolution: Dissolve Cbz-D-Orn(Boc)-OH (1.0 equiv) and the amine component (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) or DMF (concentration ~0.1 M).

  • Base Addition: Cool to 0°C. Add N-Methylmorpholine (NMM) (3.0 equiv). Note: NMM is preferred over TEA/DIPEA for lower racemization.

  • Activation: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: T3P byproducts are water-soluble.[4] Wash the organic layer with water, sat. NaHCO3, and 1M KHSO4 (or citric acid).

  • Validation: Check HPLC for D-isomer purity.

Protocol B: Solid Phase Peptide Synthesis (SPPS)

Target: Extension of a resin-bound peptide with Cbz-D-Orn(Boc)-OH.

  • Reagent Prep: Dissolve Cbz-D-Orn(Boc)-OH (3.0 equiv) and Oxyma Pure (3.0 equiv) in DMF.

  • Activation: Add DIC (Diisopropylcarbodiimide) (3.0 equiv).

  • Pre-activation: Stir for exactly 2 minutes . Do not exceed 5 minutes to avoid extensive activated ester hydrolysis or rearrangement.

  • Coupling: Add the mixture to the resin. Agitate for 45–60 minutes at Room Temperature.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

Mechanism of Action & Racemization Pathway[3][5]

Understanding how racemization occurs allows you to prevent it. The Cbz group provides "urethane protection," which prevents oxazolone formation (the primary racemization pathway for amide-protected amino acids). However, direct enolization remains a risk.

Mechanism Start Cbz-D-Orn-OH Activated Activated Ester (O-Acyl Urea / OBt) Start->Activated + Coupling Reagent Base Base (DIPEA) Enol Enol Intermediate (Planar Alpha-Carbon) Activated->Enol + Base (Slow) Proton Abstraction Product Desired D-Peptide Activated->Product + Amine (Fast) Racemic Racemic Product (DL-Mix) Enol->Racemic Reprotonation

Figure 2: Kinetic competition between coupling (Green) and racemization via enolization (Red). Using weaker/hindered bases (NMM, Collidine) slows the red path.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Bachem. (2024). Peptide Coupling Reagents Guide. Link

Sources

Validation

Strategic Selection Guide: Fmoc-D-Orn(Boc)-OH vs. N5-Cbz-D-Ornithine Methyl Ester HCl in Peptide Synthesis

This guide provides a technical comparison between Fmoc-D-Orn(Boc)-OH (the standard SPPS building block) and N5-Cbz-D-ornithine methyl ester HCl (a specialized precursor/solution-phase reagent). Executive Summary: The Wo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Fmoc-D-Orn(Boc)-OH (the standard SPPS building block) and N5-Cbz-D-ornithine methyl ester HCl (a specialized precursor/solution-phase reagent).

Executive Summary: The Workhorse vs. The Architect's Tool

In the context of Solid-Phase Peptide Synthesis (SPPS), these two compounds represent fundamentally different strategic entry points.

  • Fmoc-D-Orn(Boc)-OH is the "Standard Workhorse." It is a fully protected, ready-to-use monomer designed for Fmoc-SPPS. It allows for the routine insertion of D-Ornithine residues where the side chain is deprotected simultaneously with resin cleavage (Acid-Labile).

  • N5-Cbz-D-ornithine methyl ester HCl (H-D-Orn(Z)-OMe·HCl) is the "Architect's Tool." It is not compatible with standard SPPS chain elongation in its native form. Instead, it serves as a critical starting material for solution-phase synthesis, C-terminal modification, or the synthesis of orthogonally protected building blocks (e.g., Fmoc-D-Orn(Z)-OH) for complex cyclic or branched peptides.

Quick Selection Matrix:

FeatureFmoc-D-Orn(Boc)-OH N5-Cbz-D-ornithine methyl ester HCl
Primary Application Standard Linear SPPSSolution Phase / Precursor Synthesis
SPPS Readiness High (Direct Coupling)Low (Requires Hydrolysis & Fmoc-protection)
Side-Chain Removal TFA (Acid Labile)Hydrogenation or HF (Acid Stable)
Orthogonality Standard (Fmoc/tBu)High (Allows post-cleavage modification)
Lactamization Risk Low (Protected)High (If converted to free acid without care)

Chemical Profile & Mechanistic Insight[3][4][5]

Structural Logic & Protecting Groups

The core difference lies in the orthogonality of the side-chain protection and the reactivity of the C-terminus.

  • The Boc Strategy (Standard): The tert-butyloxycarbonyl (Boc) group on the

    
    -amine is removed by Trifluoroacetic Acid (TFA). This is ideal for linear peptides where you want a free amine in the final product.
    
  • The Cbz (Z) Strategy (Orthogonal): The benzyloxycarbonyl (Z) group is stable to TFA . This is crucial if you need the Ornithine side chain to remain protected after the peptide is cleaved from the resin (e.g., to prevent side reactions during purification or to enable site-specific modification at another site).

The Lactamization Trap

Ornithine is structurally prone to intramolecular cyclization, forming a six-membered lactam ring (


-lactam). This side reaction terminates peptide growth and reduces yield.[1]
  • Mechanism: During activation of the

    
    -carboxylic acid, the 
    
    
    
    -amine can attack the activated ester if not adequately protected.
  • Comparison: Both Boc and Cbz (Z) are carbamates that effectively suppress this nucleophilicity. However, H-D-Orn(Z)-OMe has a free

    
    -amine. If one attempts to use the free acid form without Fmoc protection, lactamization is rapid.
    

Lactamization Start Activated Ornithine (Side Chain Protected) Path_Safe Intermolecular Coupling (Desired Peptide Bond) Start->Path_Safe Fast (Standard SPPS) Path_Risk Intramolecular Attack (Lactam Formation) Start->Path_Risk Slow (If Protected) Fast (If Unprotected) caption Figure 1: Kinetic competition between coupling and lactamization in Ornithine derivatives.

Application Scenarios

Scenario A: Routine Linear Peptide Synthesis

Choice: Fmoc-D-Orn(Boc)-OH Why: You need the Ornithine residue to be fully deprotected upon cleavage from the resin.

  • Workflow: Couple

    
     Deprotect Fmoc 
    
    
    
    Elongate
    
    
    TFA Cleavage (Removes Boc)
    
    
    Purify.
Scenario B: Cyclic Peptides (Side-Chain Anchoring)

Choice: N5-Cbz-D-ornithine methyl ester HCl (Converted to Fmoc-D-Orn(Z)-OH) Why: You are synthesizing a "Head-to-Side-Chain" cyclic peptide.

  • Strategy: The Z-group remains on the Ornithine during TFA cleavage. You can then cyclize the peptide in solution, or selectively deprotect the Z-group (via Hydrogenation) while other residues remain protected.

Scenario C: C-Terminal Modification

Choice: N5-Cbz-D-ornithine methyl ester HCl Why: You need a D-Ornithine at the C-terminus that is not a free acid (e.g., a methyl ester for hydrazide synthesis).[2]

  • Workflow: This molecule is used in solution phase to start the chain.[3] It avoids the need to esterify a free amino acid.

Experimental Protocols

Protocol 1: Standard SPPS Coupling (Fmoc-D-Orn(Boc)-OH)

This protocol ensures minimal lactamization and high coupling efficiency.

  • Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 min.

  • Activation (In Situ):

    • Dissolve Fmoc-D-Orn(Boc)-OH (4.0 eq) and Oxyma Pure (4.0 eq) in DMF.

    • Add DIC (4.0 eq). Note: Avoid bases like DIPEA during activation to reduce racemization risk.

    • Pre-activate for 2-3 minutes.

  • Coupling: Add the mixture to the resin. Shake at room temperature for 45–60 minutes.

  • Monitoring: Perform a Kaiser Test. If not blue (negative), proceed.

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol 2: Conversion of H-D-Orn(Z)-OMe to Fmoc-D-Orn(Z)-OH

Required if you possess the methyl ester but need an SPPS building block.

  • Fmoc Protection:

    • Dissolve H-D-Orn(Z)-OMe·HCl (10 mmol) in 1:1 Dioxane/H₂O.

    • Add NaHCO₃ (2.5 eq) followed by Fmoc-OSu (1.1 eq) slowly at 0°C.

    • Stir at RT for 4 hours. Acidify and extract with EtOAc to yield Fmoc-D-Orn(Z)-OMe .

  • Hydrolysis (Saponification):

    • Dissolve the intermediate in THF/MeOH (1:1).

    • Add LiOH (2.0 eq, 1M aqueous solution) at 0°C. Monitor by TLC (ester disappearance).

    • Critical Step: Carefully acidify to pH 3.0 with 1M HCl. Do not go lower to avoid removing the Z group.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Result: Fmoc-D-Orn(Z)-OH (Ready for SPPS usage where acid-stability is required).

Decision Logic Visualization

SelectionLogic Start Start: Select Ornithine Source Goal What is your goal? Start->Goal Linear Linear Peptide (Free Side Chain) Goal->Linear Standard SPPS Cyclic Cyclic/Branched (Orthogonal Protection) Goal->Cyclic Complex SPPS Soln Solution Phase (C-Term Ester) Goal->Soln Liquid Phase Prod_Boc Use Fmoc-D-Orn(Boc)-OH (Standard) Linear->Prod_Boc Prod_Z Use Fmoc-D-Orn(Z)-OH (Synthesize from Ester) Cyclic->Prod_Z Prod_Est Use H-D-Orn(Z)-OMe HCl (Direct) Soln->Prod_Est caption Figure 2: Decision tree for selecting the correct Ornithine derivative.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review on the orthogonality of Boc vs. Z protecting groups.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Establishes protocols for efficient coupling of hindered amino acids to prevent lactamization.

  • BocSci. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. A comparative guide on SPPS strategies.

  • BenchChem. (2025).[4] A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Detailed stability data for Z and Boc groups.

  • Sigma-Aldrich. (2024). Fmoc-D-Orn(Boc)-OH Product Specification. Technical data sheet confirming solubility and purity standards.

Sources

Comparative

Technical Guide: Evaluation of Cleavage Cocktails for Cbz-Protected Peptides

Topic: Evaluation of Different Cleavage Cocktails for Cbz-Protected Peptides Content Type: Technical Comparison Guide Executive Summary The Benzyloxycarbonyl (Cbz or Z) group remains a cornerstone of peptide chemistry du...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of Different Cleavage Cocktails for Cbz-Protected Peptides Content Type: Technical Comparison Guide

Executive Summary

The Benzyloxycarbonyl (Cbz or Z) group remains a cornerstone of peptide chemistry due to its orthogonality to base-labile (Fmoc) and mild acid-labile (Boc) groups. However, its stability presents a specific challenge during the final deprotection/cleavage step. Unlike Boc, which cleaves with 50% TFA, Cbz requires "hard" acidolysis or catalytic hydrogenation.

For solid-phase peptide synthesis (SPPS) where hydrogenation is often sterically hindered or incompatible with sulfur-containing peptides, strong acid cocktails are the required method. This guide evaluates the three primary chemical cleavage systems: TFMSA (Trifluoromethanesulfonic Acid) , TMSBr (Trimethylsilyl Bromide) , and the historical standard HF (Hydrogen Fluoride) , with a focus on the "Low-High" acidity protocols that maximize yield while minimizing benzyl cation alkylation.

Mechanistic Foundation: Acidolysis & Scavenging

The cleavage of the Cbz group by strong acids is governed by the protonation of the carbamate oxygen, followed by the collapse of the intermediate. The pathway (SN1 vs SN2) is dictated by the acidity of the cocktail and the concentration of nucleophiles.

  • SN1 Pathway (High Acidity): Generates a free benzyl carbocation (

    
    ). Without adequate scavengers, this electrophile irreversibly alkylates electron-rich side chains (Trp, Tyr, Met).
    
  • SN2 Pathway (Low Acidity): Promoted by high concentrations of sulfide scavengers (DMS). The scavenger attacks the benzyl group before the cation fully forms, reducing side reactions.

Cbz_Cleavage_Mechanism Cbz_Peptide Cbz-Peptide-Resin Protonation Protonated Carbamate (Intermediate) Cbz_Peptide->Protonation H+ (TFMSA/HF) SN1_Path S_N1 Pathway (High Acidity) Protonation->SN1_Path SN2_Path S_N2 Pathway (Low Acidity / High DMS) Protonation->SN2_Path Benzyl_Cation Benzyl Carbocation (C6H5CH2+) SN1_Path->Benzyl_Cation Heterolysis Scavenger_Trap Scavenger Trap (Thioanisole/Cresol) Benzyl_Cation->Scavenger_Trap + Scavenger Alkylation SIDE REACTION: Alkylated Trp/Tyr Benzyl_Cation->Alkylation No Scavenger Product Free Peptide Scavenger_Trap->Product Sulfonium Benzyl-Sulfonium Salt (Stable) SN2_Path->Sulfonium + DMS (Nucleophilic Attack) Sulfonium->Product Workup

Figure 1: Mechanistic divergence in Cbz acidolysis. The "Low-High" protocol exploits the SN2 pathway first to remove side chains safely before the final hard acid cleavage.

Comparative Evaluation of Cocktails

The following table contrasts the three primary methods. While HF is the historical gold standard, TFMSA and TMSBr have become the preferred practical alternatives due to safety and equipment constraints.

FeatureTFMSA (Low-High Protocol) TMSBr / Thioanisole Anhydrous HF (Low-High)
Primary Utility The Workhorse. Standard glassware, high reliability.The Accelerator. Faster kinetics, excellent for Arg(Mtr).The Benchmark. Best yield, highest hazard.
Acidity Type Superacid (Liquid)Lewis Acid (Silylating agent)Superacid (Gas/Liquid)
Cbz Removal Excellent (High acidity step)Good (Requires Thioanisole)Excellent
Scavenger System DMS / m-Cresol / EDTThioanisole / EDT / m-Cresolp-Cresol / DMS
Equipment Standard round-bottom flaskStandard round-bottom flaskSpecialized Teflon/Kel-F Line
Safety Profile Corrosive, non-volatile (burn hazard)Hydrolyzes to HBr (fume hazard)Extreme Toxicity (Bone seeker)
Side Reactions Salt association (requires desalting)S-t-butyl formation (if not managed)Asp-Pro cleavage (temp dependent)
Detailed Experimental Protocols
Protocol A: The "Low-High" TFMSA Cleavage

Recommended for: General Cbz-peptide synthesis, sequences containing Met/Trp.

This method, developed by Tam and Merrifield, uses a two-stage approach. The "Low" step removes most side chains (benzyl-based) via an SN2 mechanism using high scavenger concentrations (DMS), preventing carbocation formation. The "High" step completes the cleavage of Cbz and the resin linkage.

Reagents:

  • TFMSA (Trifluoromethanesulfonic acid)[1][2][3][4]

  • TFA (Trifluoroacetic acid)[1][2][3][5][6]

  • DMS (Dimethyl sulfide)

  • m-Cresol (Scavenger)

  • EDT (1,2-Ethanedithiol - Essential if Trp is present)

Workflow:

  • Preparation: Dry the peptide-resin (100 mg) thoroughly over P₂O₅.

  • Low Acid Step (SN2):

    • Cool resin to 0°C in an ice bath.[4][7]

    • Add m-Cresol (100 µL) and DMS (300 µL) .

    • Add TFA (0.5 mL) .

    • Critical: Slowly add TFMSA (100 µL) dropwise.

    • Stir at 0°C for 2 hours .

    • Outcome: Removes Bzl, Z(Cl), Bom; reduces Met(O) to Met. Cbz and Resin linkage remain largely intact.

  • High Acid Step (SN1):

    • Maintain 0°C.[4][8]

    • Add TFMSA (100 µL) (bringing total acid concentration up).

    • Stir for 2 hours at 0°C (or room temp for difficult sequences, though 0°C preserves purity).

    • Outcome: Cleaves Cbz, Arg(Tos), and peptide-resin bond.

  • Workup:

    • Precipitate directly into cold diethyl ether.

    • Wash pellet 3x with ether to remove scavengers.

    • Note: TFMSA salts are non-volatile.[4] The crude peptide must be desalted (Sephadex G-10 or HPLC) immediately.

TFMSA_Workflow cluster_Low Step 1: Low Acidity (SN2) cluster_High Step 2: High Acidity (SN1) Start Dry Peptide-Resin Low_Mix Add m-Cresol, DMS, TFA Cool to 0°C Start->Low_Mix Low_TFMSA Add 10% TFMSA Stir 2h @ 0°C Low_Mix->Low_TFMSA Low_Result Result: Met(O) Reduced, Bzl/Bom Removed Low_TFMSA->Low_Result High_TFMSA Add High Conc. TFMSA Stir 2h @ 0°C Low_Result->High_TFMSA High_Result Result: Cbz Cleaved, Peptide Released High_TFMSA->High_Result Precipitation Ether Precipitation (Remove Scavengers) High_Result->Precipitation Desalt CRITICAL: Desalting (Remove TFMSA Salts) Precipitation->Desalt

Figure 2: The "Low-High" TFMSA workflow ensures sensitive side chains are protected before the harsh final cleavage.

Protocol B: The TMSBr / Thioanisole Cocktail

Recommended for: Peptides containing Arg(Mtr) or Arg(Pmc) where TFMSA is too slow.

TMSBr acts as a "hard" Lewis acid. In the presence of TFA, it generates HBr in situ but maintains a high silylation potential, which is highly effective for cleaving Cbz and stubborn Arginine protecting groups.

Reagents:

  • TMSBr (Trimethylsilyl bromide)[2][8]

  • Thioanisole (Accelerator/Scavenger)

  • TFA [1][2][3][4][6][8][9][10][11][12][13][14]

  • EDT (if Cys/Trp present)

Workflow:

  • Cocktail Preparation: In a chilled flask, mix TFA (10 mL) , Thioanisole (1.2 mL) , EDT (0.5 mL) , and m-Cresol (0.1 mL) .

  • Add TMSBr (1.3 mL) . Caution: Fumes.[4]

  • Cleavage:

    • Add peptide-resin (200 mg) to the mixture.[8]

    • Stir at 0°C for 15 minutes , then room temperature for 45-60 minutes .

    • Note: TMSBr cleavage is significantly faster than TFMSA for Arg(Mtr).

  • Workup:

    • Filter resin.[4][6][8][10][15]

    • Concentrate filtrate (do not evaporate to dryness if possible, to avoid bromide adducts).

    • Precipitate in cold ether.[4][6][8][9]

Critical Troubleshooting & Optimization
ProblemCauseSolution
Met Oxidation Formation of Methionine Sulfoxide during workup.Use the Low-High TFMSA method.[4][7] The high concentration of DMS in the "Low" step actively reduces Met(O) back to Met.
Trp Alkylation Benzyl cations attacking the indole ring.Ensure EDT is present. In TFMSA protocols, maintain 0°C strictly. Alkylation is temperature-dependent.
Peptide Salt Adducts TFMSA is non-volatile and forms salts with the peptide.[4]Mandatory Desalting. Use a Sephadex G-10 or G-25 column equilibrated with 5% acetic acid immediately after ether precipitation.
Incomplete Cbz Removal Acid strength too low or reaction time too short.Switch to TMSBr/Thioanisole (stronger Lewis acidity) or extend the "High" TFMSA step to 3-4 hours.
References
  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society. Link

  • Yajima, H., & Fujii, N. (1981). Acidolytic deprotecting procedures in peptide synthesis. In The Peptides (Vol. 5, pp. 65-109). Academic Press. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[12] International Journal of Peptide and Protein Research.[12] Link

  • Sigma-Aldrich. (n.d.). Cleavage and Deprotection Protocols for Boc-SPPS.Link

  • Merck Millipore. (n.d.). Fmoc Resin Cleavage Protocols (TMSBr Method).[10]Link

Sources

Validation

A Comparative Guide to the Stability of Cbz-Ornithine and Boc-Ornithine in Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. The non-proteinogenic amino acid ornithine, a key...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. The non-proteinogenic amino acid ornithine, a key precursor in biosynthesis and a valuable building block for therapeutic peptides, presents a unique synthetic challenge due to its reactive delta-amino (δ-NH₂) group. Protecting this side chain is crucial to prevent unwanted branching and side reactions during peptide elongation.

This guide provides an in-depth comparison of two of the most common protecting groups for ornithine: the Carboxybenzyl (Cbz or Z) group and the tert-Butoxycarbonyl (Boc) group. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings of their stability, the causality behind experimental choices, and the strategic implications for complex peptide design.

Fundamental Chemical Properties of Cbz and Boc Protecting Groups

At the heart of their differential stability are the distinct chemical structures of the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) moieties. Both protect the ornithine side-chain amine as a carbamate, effectively reducing its nucleophilicity. However, the nature of the carbamate's oxygen-linked group—a benzyl group for Cbz and a tert-butyl group for Boc—dictates their lability under different chemical conditions.

Caption: Chemical structures of Nδ-Cbz-L-Ornithine and Nδ-Boc-L-Ornithine.

Head-to-Head Stability Analysis: A Mechanistic Perspective

The utility of a protecting group is defined by its ability to remain intact through various reaction cycles and then be removed selectively under predictable conditions. This principle, known as orthogonality, is critical in multi-step synthesis.

Acid Stability: The most significant difference between Boc and Cbz lies in their acid lability.

  • Boc-Ornithine: The Boc group is highly sensitive to acid. Deprotection proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation. This cation then typically decomposes into isobutene and a proton. This reaction is efficiently achieved with moderate acids like trifluoroacetic acid (TFA), often used in concentrations of 20-50% in a solvent like dichloromethane (DCM).

  • Cbz-Ornithine: The Cbz group is substantially more stable under acidic conditions. While it can tolerate the moderate acidic conditions used for Boc deprotection, it requires much harsher reagents, such as hydrogen bromide (HBr) in acetic acid (HOAc) or strong Lewis acids, for cleavage. This differential stability is the foundation of the classic Boc/Cbz orthogonal strategy in peptide synthesis.

Stability to Catalytic Hydrogenolysis: This is the second key point of divergence and the preferred method for Cbz removal.

  • Cbz-Ornithine: The Cbz group is readily and cleanly cleaved by catalytic hydrogenolysis. The reaction, typically employing a palladium catalyst (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), breaks the benzylic C-O bond. The resulting unstable carbamic acid spontaneously decarboxylates to yield the free amine, with only toluene and carbon dioxide as byproducts.

  • Boc-Ornithine: The Boc group is completely stable to the conditions of catalytic hydrogenolysis, making this deprotection method orthogonal to Boc-protected moieties.

Base Stability: Both Boc and Cbz groups are generally stable to the basic conditions commonly encountered in peptide synthesis, such as the use of piperidine for the deprotection of Fmoc (9-fluorenylmethyloxycarbonyl) groups. This allows for their use as side-chain protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS).

Data Summary: Deprotection Conditions and Orthogonality

The following table summarizes the stability profiles of Cbz- and Boc-protected ornithine side chains under common deprotection conditions.

Condition/ReagentCbz-Ornithine StabilityBoc-Ornithine StabilityOrthogonality
Moderate Acid (e.g., 20-50% TFA in DCM)Stable Labile (Cleaved) Yes . Cbz is retained while Boc is removed.
Strong Acid (e.g., HBr/HOAc, HF)Labile (Cleaved) Labile (Cleaved) No . Both groups are removed.
Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Labile (Cleaved) Stable Yes . Boc is retained while Cbz is removed.
Base (e.g., 20% Piperidine in DMF)Stable Stable N/A (Both stable)

Potential Side Reactions: A Critical Consideration for Purity

The choice of protecting group must also account for potential side reactions during deprotection, which can impact the yield and purity of the final peptide.

  • Boc Deprotection Issues: The primary concern during the acidic cleavage of a Boc group is the formation of the highly reactive tert-butyl cation . This electrophile can attack nucleophilic side chains within the peptide, most notably the indole ring of tryptophan and the thioether of methionine, leading to unwanted t-butylation.

    • Mitigation Strategy: The inclusion of "scavengers" in the deprotection cocktail is essential. These are reagents designed to trap the tert-butyl cation. Common scavengers include water, triisopropylsilane (TIS), and thiols like ethanedithiol (EDT).

  • Cbz Deprotection Issues: While hydrogenolysis is a clean reaction, its primary limitation is its incompatibility with other reducible functional groups.

    • Functional Group Incompatibility: Alkenes, alkynes, nitro groups, and certain sulfur-containing residues (like methionine, which can poison the catalyst) may be reduced under hydrogenolysis conditions. This severely limits its application in peptides containing these moieties.

    • Harsh Acid Cleavage: When hydrogenolysis is not an option, the alternative of strong acid cleavage (e.g., HBr/HOAc) is harsh and can degrade sensitive sequences or remove other acid-labile protecting groups non-selectively.

Strategic Application in Peptide Synthesis

The decision to use Cbz-ornithine versus Boc-ornithine is driven entirely by the overall synthetic strategy. A well-designed synthesis leverages the orthogonality of protecting groups to achieve selective deprotection at various stages.

G Start Start: Resin-Linker-Peptide-(Orn)-AA-Nα(Boc) TFA_Step Step 1: Treat with TFA/DCM Start->TFA_Step Nα-Boc is labile Intermediate Resin-Linker-Peptide-(Orn)-AA-NH₃⁺ TFA_Step->Intermediate Orn side-chain (Cbz) is stable H2_Step Step 2: Treat with H₂/Pd-C Intermediate->H2_Step Couple next AA, repeat cycle... Then final deprotection Final Fully Deprotected Peptide H2_Step->Final Cbz is labile p1 p2

Caption: Orthogonal deprotection workflow using Nα-Boc and Nδ-Cbz protection.

Scenario 1: Boc Nα-Terminus Chemistry This is the classic Merrifield synthesis strategy.

  • Choice: Use Nδ-Cbz-Ornithine .

  • Causality: The Nα-Boc group is removed at every cycle with TFA. The Cbz group on the ornithine side chain is completely stable to these conditions. It remains intact until the final step, where it can be removed either by hydrogenolysis or with a very strong acid like HF during cleavage from the resin.

Scenario 2: Fmoc Nα-Terminus Chemistry This is the most common strategy in modern SPPS.

  • Choice: Use Nδ-Boc-Ornithine .

  • Causality: The Nα-Fmoc group is removed at every cycle with a base (e.g., piperidine), to which the Boc group is stable. The Boc-protected ornithine side chain is then cleaved during the final acid-mediated cleavage from the resin (e.g., with a TFA cocktail), along with other acid-labile side-chain protecting groups.

Experimental Protocols

The following protocols are self-validating systems. Successful execution relies on careful monitoring and understanding the role of each reagent.

Protocol 1: Deprotection of Nδ-Boc-Ornithine during Final Peptide Cleavage

  • Objective: To simultaneously cleave the peptide from an acid-labile resin and remove the Boc protecting group from the ornithine side chain.

  • Methodology:

    • Place the peptide-resin (e.g., 100 mg) in a reaction vessel.

    • Prepare the cleavage cocktail. A standard "Reagent K" cocktail for peptides containing multiple sensitive residues is: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% ethanedithiol (EDT). The water and EDT act as scavengers for the tert-butyl cation.

    • Add the cleavage cocktail (e.g., 2 mL) to the resin.

    • Stir or agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin

Comparative

Assessing the Impact of D-Ornithine Incorporation on Peptide Structure: A Comparative Guide

In the landscape of peptide-based therapeutics and research, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, the use of D-amino acids offers a powerful tool to modula...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based therapeutics and research, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, the use of D-amino acids offers a powerful tool to modulate peptide structure, stability, and ultimately, biological function. This guide provides an in-depth technical comparison of the structural consequences of incorporating D-ornithine versus its natural L-enantiomer into a peptide backbone. We will explore the theoretical underpinnings of this stereochemical substitution and detail the experimental methodologies required for a robust assessment, empowering researchers, scientists, and drug development professionals to make informed decisions in their peptide design strategies.

The Chirality Conundrum: Why D-Amino Acids Matter

The substitution of a canonical L-amino acid with its D-enantiomer introduces a profound stereochemical perturbation. In the context of a predominantly L-amino acid peptide, this single change in chirality can disrupt or stabilize local secondary structures such as α-helices and β-turns. While L-amino acids naturally favor the formation of right-handed α-helices, the introduction of a D-amino acid can act as a "helix breaker" or, conversely, promote the formation of specific turn motifs that might not be accessible with L-amino acids alone.[1] This ability to engineer specific conformational constraints is a key driver for the use of D-amino acids in peptide drug design, often leading to enhanced proteolytic stability and improved pharmacokinetic profiles.

D-Ornithine: A Case Study in Structural Disruption

Ornithine, a non-proteinogenic amino acid, is a valuable tool in peptide chemistry due to its basic side chain, which is one methylene group shorter than that of lysine.[2] This structural difference already imparts unique properties, but the introduction of D-chirality at the alpha-carbon of ornithine can lead to even more dramatic structural outcomes.

A compelling example of this is seen in the context of β-hairpin formation. In a study by Nowick and co-workers, a peptide containing a δ-linked L-ornithine was shown to form a stable β-hairpin structure. However, when the L-ornithine was replaced with D-ornithine, the resulting peptide did not show significant folding into the hairpin conformation, as determined by ¹H NMR chemical shift and Nuclear Overhauser Effect (NOE) studies. This finding underscores the critical role of stereochemistry in directing the peptide backbone into a specific, folded architecture.

The destabilizing effect of a D-amino acid on a right-handed α-helix is also a well-documented phenomenon. The altered stereochemistry disrupts the precise hydrogen-bonding pattern required to maintain the helical structure. Conversely, in certain positions within a peptide sequence, a D-amino acid can be strategically employed to induce a specific type of β-turn, a critical secondary structure element for molecular recognition and biological activity.

Comparative Analysis of Analytical Techniques

A multi-faceted approach is essential for a comprehensive assessment of the structural impact of D-ornithine incorporation. Here, we compare the two primary spectroscopic techniques for this purpose: Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by computational insights from Molecular Dynamics (MD) simulations.

Technique Information Provided Strengths Limitations
Circular Dichroism (CD) Spectroscopy Provides information on the overall secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution.[1][3]Rapid, requires small amounts of sample, excellent for observing global conformational changes and performing thermal stability studies (melting temperature, Tm).[4][5][6][7]Low resolution; does not provide atomic-level structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed three-dimensional structural information at the atomic level, including inter-proton distances, dihedral angles, and solvent accessibility.[8]High-resolution structure determination in solution, allows for the precise identification of residues involved in structural changes.[9][10][11]Requires larger amounts of isotopically labeled (for complex peptides) or unlabeled sample, data acquisition and analysis can be time-consuming.
Molecular Dynamics (MD) Simulations Provides a dynamic, atomistic view of peptide folding, conformational flexibility, and interactions with the solvent.Can predict and rationalize experimentally observed structural changes, allows for the exploration of conformational landscapes that may be difficult to access experimentally.Computationally intensive, accuracy is dependent on the force field used, requires experimental validation.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure and Stability

CD spectroscopy is the first line of inquiry to gain a rapid understanding of the global conformational changes induced by D-ornithine.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide_Synthesis Synthesize L- and D-Ornithine Peptides Purification Purify by HPLC (>95%) Peptide_Synthesis->Purification Quantification Accurate Concentration Determination Purification->Quantification Buffer_Prep Prepare CD-compatible buffer (e.g., phosphate buffer) Quantification->Buffer_Prep Instrument_Setup Instrument Setup & N2 Purge Buffer_Prep->Instrument_Setup Baseline Record Buffer Baseline Instrument_Setup->Baseline Sample_Scan Scan Peptide Samples (Far-UV: 190-260 nm) Baseline->Sample_Scan Thermal_Melt Perform Thermal Denaturation (e.g., 20-95°C, monitoring 222 nm) Sample_Scan->Thermal_Melt Tm_Calculation Calculate Melting Temperature (Tm) from thermal melt curve Thermal_Melt->Tm_Calculation Baseline_Correction Subtract Buffer Baseline Molar_Ellipticity Convert to Mean Residue Ellipticity Baseline_Correction->Molar_Ellipticity Secondary_Structure Secondary Structure Estimation (e.g., using deconvolution software) Molar_Ellipticity->Secondary_Structure Molar_Ellipticity->Tm_Calculation NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_analysis_nmr Data Analysis & Structure Calculation Peptide_Synthesis_NMR Synthesize L- and D-Ornithine Peptides Purification_NMR Purify by HPLC (>95%) Peptide_Synthesis_NMR->Purification_NMR Dissolution Dissolve in deuterated solvent (e.g., H2O/D2O 9:1) Purification_NMR->Dissolution OneD_Proton 1D ¹H Spectrum Dissolution->OneD_Proton TOCSY_exp 2D TOCSY (through-bond correlations) OneD_Proton->TOCSY_exp NOESY_exp 2D NOESY (through-space correlations) TOCSY_exp->NOESY_exp NOE_Identification Identify and Assign NOEs NOESY_exp->NOE_Identification Resonance_Assignment Resonance Assignment Resonance_Assignment->NOE_Identification Distance_Restraints Convert NOE intensities to distance restraints NOE_Identification->Distance_Restraints Structure_Calculation Calculate 3D structure ensemble Distance_Restraints->Structure_Calculation

Sources

Validation

Structural Validation of Synthetic Peptides Containing N5-Cbz-D-Ornithine: An NMR-Centric Comparison Guide

Topic: Validation of Synthetic Peptides Containing N5-Cbz-D-Ornithine by NMR Content Type: Publish Comparison Guide Executive Summary The incorporation of non-proteinogenic amino acids like N5-Cbz-D-Ornithine (Z-D-Orn) i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Synthetic Peptides Containing N5-Cbz-D-Ornithine by NMR Content Type: Publish Comparison Guide

Executive Summary

The incorporation of non-proteinogenic amino acids like N5-Cbz-D-Ornithine (Z-D-Orn) into synthetic peptides is a critical strategy for enhancing proteolytic stability and modulating receptor affinity. However, this modification introduces two distinct analytical challenges: verifying the integrity of the side-chain Carbobenzyloxy (Cbz) protecting group after synthesis and confirming the retention of the D-stereochemistry, which is prone to racemization during coupling.

While LC-MS is the industry standard for high-throughput screening, it is fundamentally blind to stereochemistry and often ambiguous regarding protecting group regiochemistry. This guide objectively compares NMR against alternative validation methods, establishing it as the definitive "Supreme Court" for structural authentication of complex peptidomimetics.

Part 1: The Challenge – Why Standard Methods Fail

In standard Solid Phase Peptide Synthesis (SPPS), N5-Cbz-D-Ornithine is often used to introduce a protected amine handle. The validation process must answer three questions:

  • Identity: Is the amino acid Ornithine?

  • Integrity: Did the Cbz group survive the acidic cleavage (typically TFA)?

  • Stereochemistry: Is it still the D-isomer, or did it racemize to L-Orn?

Comparative Analysis: NMR vs. Alternatives

The following table contrasts the capabilities of Nuclear Magnetic Resonance (NMR) with Mass Spectrometry (MS) and Chiral HPLC.

FeatureNMR (1H, 2D NOESY/TOCSY) HPLC-MS (LC-MS/MS) Chiral Amino Acid Analysis (CAT)
Primary Output Connectivity, Spatial Geometry, Electronic EnvironmentMass-to-Charge Ratio (m/z), Retention TimeEnantiomeric Ratio (D/L)
Stereochemistry High (via NOE patterns & chemical shift anisotropy)None (Enantiomers have identical mass)High (Requires hydrolysis)
Cbz Integrity Definitive (Integration of aromatics vs. backbone)Good (Mass shift +134 Da), but fragmentation can be misleadingN/A (Hydrolysis removes Cbz)
Non-Destructive Yes (Sample recoverable)No No
Throughput Low (Hours per sample)High (Minutes per sample)Medium (Requires derivatization)
Blind Spots Low sensitivity (requires >1 mg)Isobaric impurities (e.g., D-Orn vs L-Orn)Cannot prove position in sequence

The Verdict: While MS is superior for purity and speed, NMR is the only non-destructive method capable of simultaneously validating the sequence, the protecting group integrity, and the stereochemical configuration within the intact peptide.

Part 2: Technical Validation Strategy

The "Cbz Check": 1D Proton NMR

The Cbz group provides a distinct NMR "fingerprint" that validates its presence and stability.

  • Aromatic Region (7.3 – 7.4 ppm): The Cbz phenyl ring appears as a multiplet integrating to 5 protons.

  • Benzylic Region (5.0 – 5.1 ppm): The benzylic

    
     protons appear as a sharp singlet (or AB quartet if chiral influence is strong) integrating to 2 protons.
    
  • Self-Validation: Compare the integration of the Cbz aromatic signal (5H) to the Ornithine

    
    -proton (1H). A ratio < 5:1 indicates partial deprotection.
    
The "Spin System": 2D TOCSY

Total Correlation Spectroscopy (TOCSY) is essential to distinguish Ornithine from Lysine (a common homolog) and Arginine.

  • Mechanism: Magnetization transfers from the Backbone NH

    
    
    
    
    
    
    
    
    
    
    
    
    
    
    
    
    
    .
  • Ornithine Signature: You will see a correlation chain extending to the

    
    -protons (~3.1 ppm), which are distinctively downfield shifted due to the N5-Cbz carbamate, but not as far downfield as Arginine's 
    
    
    
    -protons.
The "Stereo Check": 2D NOESY

Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons within 5Å of each other.

  • The Logic: In an all-L peptide backbone, the sequential distance between

    
     and 
    
    
    
    is short (
    
    
    ).
  • The D-Anomaly: A D-amino acid inserted into an L-sequence acts as a "hinge," altering the local conformation. This often results in a weakened

    
     and a strengthened intra-residue 
    
    
    
    or specific
    
    
    correlations that differ from the random coil predictions of an L-isomer.

Part 3: Experimental Protocol

Materials
  • Solvent: DMSO-d6 (Preferred for peptide solubility and amide proton visibility) or 90% H2O/10% D2O.

  • Internal Standard: TSP (Trimethylsilylpropanoic acid) or residual solvent peak.

  • Instrument: 500 MHz spectrometer or higher (Cryoprobe recommended for small samples).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1–5 mg of lyophilized peptide in 600 µL DMSO-d6.

    • Expert Tip: If the Cbz group causes aggregation (broad lines), add 1-5% deuterated Acetic Acid (CD3COOD) to break H-bonds.

  • Acquisition (Standard Suite):

    • 1H 1D: 64 scans. Optimize spectral width (SW) to 12-14 ppm to catch downfield amides.

    • 2D TOCSY: Mixing time 80ms. This is the "fingerprint" map.

    • 2D NOESY: Mixing time 200-300ms. Crucial for stereochemical sequencing.

    • 1H-13C HSQC: (Optional) To verify the Carbon count of the Cbz group.

  • Data Processing & Analysis:

    • Step A (Cbz Verification): Integrate the region 7.3-7.4 ppm. Set the

      
      -proton of a stable residue (e.g., Ala, Val) to 1.0. The Cbz region must equal 5.0.
      
    • Step B (Side Chain Walk): In TOCSY, find the Ornithine NH (~8.0 ppm). Trace the vertical stripe to find

      
      , 
      
      
      
      ,
      
      
      , and
      
      
      .
    • Step C (Connectivity): In NOESY, verify the sequential walk (

      
       to 
      
      
      
      ). A break in this walk or an unexpected strong intra-residue signal suggests a stereochemical inversion or proline-like turn induced by the D-residue.

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic for validating N5-Cbz-D-Ornithine peptides.

ValidationWorkflow Start Crude Synthetic Peptide (N5-Cbz-D-Orn) Purification Prep HPLC Purification Start->Purification MS_Check LC-MS Screening (Mass Confirmation) Purification->MS_Check Decision_MS Mass Correct? MS_Check->Decision_MS NMR_Prep NMR Sample Prep (DMSO-d6) Decision_MS->NMR_Prep Yes Fail_Decomposition FAIL: Cbz Cleavage Decision_MS->Fail_Decomposition No (Mass -134) NMR_1D 1H NMR (1D) Cbz Integration Check NMR_Prep->NMR_1D Decision_Cbz Aromatic Integral = 5H? NMR_1D->Decision_Cbz NMR_2D 2D TOCSY/NOESY Stereochem & Connectivity Decision_Cbz->NMR_2D Yes Decision_Cbz->Fail_Decomposition No (<5H) Final_Valid VALIDATED Structure & Stereochem NMR_2D->Final_Valid NOE Pattern = D-Isomer Fail_Racemization FAIL: Racemization (L-Orn) NMR_2D->Fail_Racemization NOE Pattern = L-Isomer

Caption: Figure 1: Critical path for structural validation. Note that Mass Spec serves as a gatekeeper, but only NMR provides the final stereochemical and protecting group confirmation.

Part 5: Molecular Connectivity Diagram

This diagram visualizes the specific spin system of N5-Cbz-D-Ornithine that must be identified in the TOCSY spectrum.

OrnithineSpinSystem cluster_sidechain Ornithine Side Chain (TOCSY Path) NH_Alpha NH ~8.2 ppm H_Alpha H-α ~4.4 ppm NH_Alpha->H_Alpha J-coupling H_Beta H-β ~1.7 ppm H_Alpha->H_Beta TOCSY H_Gamma H-γ ~1.6 ppm H_Beta->H_Gamma TOCSY H_Delta H-δ ~3.1 ppm H_Gamma->H_Delta TOCSY NH_Delta NH-δ (Carbamate) ~7.2 ppm H_Delta->NH_Delta Spatial Cbz_CH2 Cbz-CH2 ~5.0 ppm NH_Delta->Cbz_CH2 Chemical Link Cbz_Ph Cbz-Ph ~7.35 ppm Cbz_CH2->Cbz_Ph

Caption: Figure 2: The NMR Spin System of N5-Cbz-Ornithine. The TOCSY experiment must show a continuous chain of correlations from the amide NH to the delta-protons.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. Link (Source for specific chemical shifts of Cbz and Ornithine).

  • Kessler, H., et al. (1988). "Peptide Conformations." Angewandte Chemie International Edition, 27(4), 490-536. Link (Authoritative source on D-amino acid conformation and NOE analysis).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[][2] Chemical Reviews, 109(6), 2455-2504. Link (Review of protecting group stability, including Cbz).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N5-Cbz-D-ornithine methyl ester HCl

Executive Safety Summary N5-Cbz-D-ornithine methyl ester HCl is a specialized amino acid derivative used primarily in peptide synthesis and peptidomimetic development. While often classified as a standard laboratory reag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N5-Cbz-D-ornithine methyl ester HCl is a specialized amino acid derivative used primarily in peptide synthesis and peptidomimetic development. While often classified as a standard laboratory reagent, its specific structural components—the hydrochloride salt counterion and the potentially bioactive D-ornithine scaffold—necessitate a safety protocol that exceeds basic compliance.

Immediate Action Plan:

  • Primary Hazard: Inhalation of fine dust (hygroscopic HCl salt) and potential ocular irritation.

  • Critical Control: All weighing of the solid must occur within a certified chemical fume hood or a powder containment balance enclosure.

  • Prohibited: Do not handle on an open benchtop without local exhaust ventilation (LEV).

Chemical Profile & Risk Assessment

To understand the why behind the PPE, we must deconstruct the molecule. A generic "wear gloves" instruction is insufficient for high-precision research.

ComponentFunctionSpecific Hazard/Handling Implication
D-Ornithine Core Non-proteinogenic amino acidBioactivity Risk: As a D-isomer, it resists enzymatic degradation. Treat as a potential bioactive agent/sensitizer until proven otherwise.
N5-Cbz Group Amine protection (Carbobenzyloxy)Stability: Generally stable, but increases lipophilicity, potentially aiding dermal absorption if dissolved in organic solvents.
Methyl Ester Carboxyl protectionReactivity: Susceptible to hydrolysis. Moisture sensitivity requires rapid handling to prevent degradation (sticky/clumping solid).
HCl Salt CounterionCorrosivity/Irritation: Upon contact with mucous membranes (lungs/eyes), the salt dissociates, potentially forming trace hydrochloric acid. High inhalation risk.
Risk Logic Flow

RiskAssessment Substance N5-Cbz-D-Orn-OMe HCl State Physical State: Fine Hygroscopic Powder Substance->State Route1 Inhalation (Dust) State->Route1 Draft/Airflow Route2 Dermal (Solvent Vector) State->Route2 Spill/Splash Impact1 Mucosal Irritation (HCl dissociation) Route1->Impact1 Impact2 Unknown Bioactivity (Systemic) Route2->Impact2

Figure 1: Causality chain linking physical properties to physiological risks.

PPE Stratification: Defense in Depth

We utilize a "Defense in Depth" strategy. Your PPE is the final barrier, not the first.

A. Ocular Protection (Critical)
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ or EN 166 B).

  • Why: Standard safety glasses are insufficient. The HCl salt nature of this compound means that airborne dust contacting the moist surface of the eye will cause immediate stinging and potential corneal etching. Goggles provide the necessary seal against fine particulate matter.

B. Dermal Protection
  • Primary Layer: Nitrile Gloves (Minimum thickness: 4-5 mil / 0.10 - 0.12 mm).

  • Secondary Layer (Task Dependent): If dissolving the compound in DMF (Dimethylformamide) or DCM (Dichloromethane) , you must employ Double Gloving .

    • Rationale: The Cbz group and Methyl ester make the molecule lipophilic. If dissolved in a carrier solvent like DMF (which easily penetrates nitrile), the solvent acts as a "Trojan Horse," carrying the ornithine derivative through the glove and into the skin [1].

C. Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Emergency/Spill only): N95 or P100 Particulate Respirator.

  • Note: Routine handling should never rely on a mask alone. If you can smell the "acrid" scent of HCl or the solvent, your engineering controls have failed.

Operational Protocol: Weighing & Solubilization

This workflow minimizes static discharge (which scatters the powder) and hydrolysis (which degrades the sample).

Workflow Logic

Protocol Start Start: Remove from -20°C Storage Equilibrate Equilibrate to Room Temp (Prevents condensation/hydrolysis) Start->Equilibrate PPE_Check Don PPE: Goggles + Nitrile + Lab Coat Equilibrate->PPE_Check Weighing Weighing (Inside Hood) Use Anti-Static Gun if available PPE_Check->Weighing Dissolve Solubilization (Add solvent to powder, not reverse) Weighing->Dissolve Waste Disposal (Segregated Organic Stream) Dissolve->Waste

Figure 2: Step-by-step operational workflow ensuring sample integrity and user safety.

Detailed Steps:
  • Thermal Equilibration:

    • Remove the vial from the freezer (-20°C).

    • Wait 15-20 minutes before opening.

    • Scientific Rationale: Opening a cold vial introduces atmospheric moisture. The HCl salt is hygroscopic; moisture will cause the powder to clump and the methyl ester to hydrolyze, ruining the purity before you even begin [2].

  • Static Control & Weighing:

    • Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan momentarily only if a draft shield is used, but it is safer to use a "Powder Containment Enclosure."

    • Use an anti-static gun or ionizer on the spatula and vial. Protected amino acids often carry high static charges, causing the powder to "jump" and aerosolize.

  • Solubilization:

    • Add the solvent (e.g., Methanol, DMF) to the powder slowly.

    • Caution: The HCl salt may release a small amount of heat upon solvation. Ensure the vessel is not sealed tight immediately to allow pressure equilibration.

Disposal & Emergency Procedures

Waste Classification:

  • Solid Waste: Hazardous Chemical Waste (Toxic/Irritant). Do not throw in trash.

  • Liquid Waste: Halogenated Organic Waste (if dissolved in DCM) or Non-Halogenated Organic Waste (if dissolved in Methanol/DMF).

Spill Cleanup (Solid):

  • Do not sweep dry. This generates dust.

  • Cover the spill with a wet paper towel (dampened with water or methanol) to solubilize and trap the dust.

  • Wipe up and place materials in a sealed hazardous waste bag.

  • Clean the surface with 0.1M NaOH (to neutralize any residual HCl traces) followed by water [3].

First Aid:

  • Eye Contact: Flush immediately for 15 minutes .[1][2][3][4][5][6] The HCl component makes this time-critical to prevent pH-induced damage.

  • Skin Contact: Wash with soap and water.[6][7] Do not use alcohol/solvents (increases absorption).

References

  • University of California, Merced. (2024). Standard Operating Procedure: Hydrochloric Acid and Acid Salts. Environmental Health & Safety.[1][2][4][8] Retrieved from [Link]

Sources

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